(2,4-Dimethoxy-phenyl)-acetyl chloride
Description
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
VPFWYWFNHWRABY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
(2,4-Dimethoxy-phenyl)-acetyl chloride chemical properties
An In-depth Technical Guide to (2,4-Dimethoxy-phenyl)-acetyl chloride: Properties, Synthesis, and Applications
Abstract
(2,4-Dimethoxy-phenyl)-acetyl chloride is a highly reactive acyl chloride derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, combining the reactivity of an acyl chloride with the electron-rich dimethoxy-substituted phenyl ring, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. It places a particular emphasis on its applications in medicinal chemistry and drug development, where it is instrumental in the construction of key heterocyclic scaffolds, most notably isoquinoline alkaloids. Detailed protocols, mechanistic insights, and safety considerations are presented to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.
Introduction
In the landscape of pharmaceutical development, the strategic synthesis of complex organic molecules is paramount. Intermediates and building blocks that offer both versatility and specific reactivity are of immense value. (2,4-Dimethoxy-phenyl)-acetyl chloride, a derivative of 2,4-dimethoxyphenylacetic acid, is one such reagent. The presence of two electron-donating methoxy groups on the aromatic ring activates it towards certain reactions and influences the biological activity of its downstream products. The highly electrophilic acyl chloride moiety provides a reactive handle for a wide array of chemical transformations, including acylation and amidation reactions.
This guide delves into the core chemical characteristics of (2,4-Dimethoxy-phenyl)-acetyl chloride. It explores its synthesis from its corresponding carboxylic acid, details its characteristic reactivity patterns, and highlights its utility in the synthesis of pharmacologically relevant compounds. The discussion is grounded in established chemical principles and supported by practical, field-proven insights to ensure both scientific integrity and applicability.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in a laboratory setting. While specific experimental data for the 2,4-isomer can be limited, properties can be reliably inferred from closely related isomers and general chemical principles.
Nomenclature and Structure:
-
IUPAC Name: 2-(2,4-dimethoxyphenyl)acetyl chloride
-
Synonyms: 2,4-Dimethoxybenzeneacetyl chloride
-
Molecular Formula: C₁₀H₁₁ClO₃
-
Molecular Weight: 214.65 g/mol
-
CAS Number: While a specific CAS number for this isomer is not prominently available, the parent acid, 2,4-Dimethoxyphenylacetic acid, is well-documented (CAS No. 90536-66-6).[1]
Structural Representation:

Physicochemical Data:
The following table summarizes key physicochemical properties. Data for closely related isomers, (2,5-Dimethoxyphenyl)acetyl chloride and (3,4-Dimethoxyphenyl)acetyl chloride, are included for comparison and estimation.
| Property | Value (Estimated for 2,4-isomer) | Data for Related Isomers | Reference |
| Physical State | Liquid or low-melting solid | Liquid (2,5-isomer); Solid (3,4-isomer) | |
| Boiling Point | ~118-120 °C at low pressure (~0.8 mmHg) | 118 °C/0.8 mmHg (2,5-isomer); 118-119 °C/0.2 mmHg (3,4-isomer) | |
| Melting Point | N/A (likely low) | 40-43 °C (3,4-isomer) | |
| Density | ~1.23 g/mL at 25 °C | 1.227 g/mL (2,5-isomer); 1.245 g/mL (3,4-isomer) | |
| Refractive Index | ~1.54 | n20/D 1.5385 (2,5-isomer); n20/D 1.5489 (3,4-isomer) |
Synthesis and Purification
The most common and efficient method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this transformation due to its reliability and the convenient removal of byproducts (SO₂ and HCl) as gases.[2][3]
Synthesis Causality
The choice of thionyl chloride is strategic. The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of an intermediate and the expulsion of sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to yield the final product. The gaseous nature of the byproducts drives the reaction to completion according to Le Châtelier's principle, simplifying purification.[4] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[5]
Experimental Protocol: Synthesis of (2,4-Dimethoxy-phenyl)-acetyl chloride
This protocol is adapted from a standard procedure for a closely related analogue.[6]
Materials:
-
2,4-Dimethoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-dimethylformamide (DMF, catalytic)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4-Dimethoxyphenylacetic acid (1.0 eq) in anhydrous DCM (approx. 1 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension with stirring.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gas.
-
Reaction: After the initial gas evolution subsides, equip the flask with a reflux condenser (with a drying tube) and heat the mixture to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting carboxylic acid.
-
Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure (rotary evaporation). The crude (2,4-Dimethoxy-phenyl)-acetyl chloride residue can be purified by vacuum distillation to yield a colorless to pale yellow liquid or solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2,4-Dimethoxy-phenyl)-acetyl chloride.
Chemical Reactivity and Mechanistic Insights
The reactivity of (2,4-Dimethoxy-phenyl)-acetyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. It readily reacts with nucleophiles, leading to the substitution of the chloride ion.
Friedel-Crafts Acylation
A cornerstone reaction involving acyl chlorides is the Friedel-Crafts acylation, an electrophilic aromatic substitution that attaches an acyl group to an aromatic ring.[7][8] This reaction typically requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), which coordinates to the carbonyl oxygen and the chlorine atom, facilitating the formation of a highly electrophilic acylium ion.[9][10]
The acylium ion is resonance-stabilized and serves as the active electrophile that is attacked by the pi-electrons of another aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction has the significant advantage of not being prone to carbocation rearrangements.[10] Furthermore, the product ketone is deactivated towards further substitution, preventing polyacylation.[11]
Friedel-Crafts Acylation Mechanism
Caption: General mechanism of Friedel-Crafts Acylation.
Amide Bond Formation
(2,4-Dimethoxy-phenyl)-acetyl chloride reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Applications in Drug Discovery and Development
The dimethoxyphenylacetyl scaffold is a common feature in a variety of bioactive molecules, particularly in the class of isoquinoline alkaloids.
Synthesis of Isoquinoline Alkaloids
(2,4-Dimethoxy-phenyl)-acetyl chloride and its parent acid are crucial precursors in the synthesis of isoquinoline alkaloids like papaverine, a potent vasodilator.[12] The synthesis often involves the formation of an amide by reacting the acetyl chloride (or a derivative of the acid) with a phenethylamine. This amide intermediate then undergoes a cyclization reaction, known as the Bischler-Napieralski reaction, to form a dihydroisoquinoline ring system.[12][13] Subsequent oxidation or reduction yields the final alkaloid.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction is a key transformation where the amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to induce an intramolecular electrophilic aromatic substitution, forming the heterocyclic ring.[13]
Caption: Synthetic pathway towards an isoquinoline core.
Safety, Handling, and Storage
Acyl chlorides are hazardous reagents that demand strict safety protocols. (2,4-Dimethoxy-phenyl)-acetyl chloride is expected to share the hazards of its class, being highly corrosive and reactive towards water.[14]
Hazard Summary
The following table summarizes the expected hazards based on data for analogous compounds.[14][15]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) |
| Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Reactivity | N/A | N/A | Reacts violently with water. May be corrosive to metals (H290). |
| Irritation | exclamation mark | Warning | May cause respiratory irritation (H335). |
Handling and PPE
-
Engineering Controls: Always handle (2,4-Dimethoxy-phenyl)-acetyl chloride in a certified chemical fume hood to avoid inhalation of corrosive vapors.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles along with a face shield.[16]
-
Handling: Avoid all contact with skin and eyes. Do not breathe vapors. The compound is a lachrymator, meaning it will cause tears.[14] It is moisture-sensitive and should be handled under an inert atmosphere.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. The container should be kept under an inert gas like nitrogen or argon to prevent hydrolysis from atmospheric moisture.
-
Incompatibilities: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
(2,4-Dimethoxy-phenyl)-acetyl chloride is a potent and versatile chemical reagent with significant utility for synthetic chemists, particularly those in the pharmaceutical industry. Its well-defined reactivity, primarily as an acylating agent in Friedel-Crafts and amidation reactions, allows for the efficient construction of complex molecular frameworks. Its role as a key precursor in the synthesis of isoquinoline alkaloids underscores its importance in drug discovery. However, its hazardous and reactive nature necessitates careful handling and adherence to stringent safety protocols. This guide provides the foundational knowledge required for the safe and effective application of this valuable synthetic building block.
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An In-depth Technical Guide to (2,4-Dimethoxy-phenyl)-acetyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (2,4-Dimethoxy-phenyl)-acetyl chloride, a valuable reagent in organic synthesis, particularly for the introduction of the 2,4-dimethoxyphenylacetyl moiety into molecular scaffolds. Due to its limited commercial availability, this document focuses on its synthesis from readily available precursors, its anticipated chemical properties and reactivity, and its potential applications in the field of drug discovery and development.
Compound Identification and Properties
While a specific CAS number for (2,4-Dimethoxy-phenyl)-acetyl chloride is not readily found in major chemical databases, its identity is defined by its chemical structure. The properties listed below are predicted based on the known characteristics of its isomers and related phenylacetyl chloride derivatives.
| Identifier | Value | Source |
| Chemical Name | (2,4-Dimethoxy-phenyl)-acetyl chloride | IUPAC |
| Synonyms | 2-(2,4-dimethoxyphenyl)acetyl chloride | - |
| Molecular Formula | C₁₀H₁₁ClO₃ | - |
| Molecular Weight | 214.65 g/mol | - |
| Predicted Boiling Point | Higher than its precursor, 2,4-dimethoxyphenylacetic acid, and likely in the range of its isomers, such as (3,4-dimethoxyphenyl)acetyl chloride (118-119 °C at 0.2 mmHg). | Inferred |
| Predicted Density | Approximately 1.2 g/mL | Inferred |
| Solubility | Expected to be soluble in a wide range of organic solvents such as chloroform, ether, and benzene. It will be insoluble in water.[1] | Inferred |
| Reactivity | Highly reactive towards nucleophiles and water. | [1][2] |
Synthesis of (2,4-Dimethoxy-phenyl)-acetyl chloride
The synthesis of (2,4-Dimethoxy-phenyl)-acetyl chloride is a two-step process commencing with the preparation of its precursor, 2,4-dimethoxyphenylacetic acid.
Step 1: Synthesis of 2,4-Dimethoxyphenylacetic Acid
An improved and efficient synthesis of 2,4-dimethoxyphenylacetic acid has been reported, providing a reliable route to this key intermediate.[3] While the full detailed protocol from the cited literature should be consulted for precise experimental parameters, a general representation of a plausible synthetic route starting from 2,4-dimethoxybenzaldehyde is outlined below.
Reaction Pathway: From Aldehyde to Carboxylic Acid
Caption: A generalized two-step synthesis of 2,4-dimethoxyphenylacetic acid.
Step 2: Conversion to (2,4-Dimethoxy-phenyl)-acetyl chloride
The conversion of the carboxylic acid to the corresponding acetyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the most common and effective methods.[4][5][6]
Experimental Protocol: General Procedure for Acyl Chloride Formation
WARNING: This reaction should be performed in a well-ventilated fume hood, as it generates toxic gases (SO₂ and HCl). All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing a solution of sodium hydroxide to neutralize acidic gases), place 2,4-dimethoxyphenylacetic acid (1.0 equivalent).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents), either neat or in an inert solvent such as dichloromethane or toluene.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. The progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The crude (2,4-Dimethoxy-phenyl)-acetyl chloride can then be purified by vacuum distillation.
Mechanism of Acyl Chloride Formation with Thionyl Chloride
Caption: The mechanism of converting a carboxylic acid to an acyl chloride using thionyl chloride.[4][5][7]
Reactivity and Synthetic Applications
(2,4-Dimethoxy-phenyl)-acetyl chloride is a highly reactive electrophile, making it an excellent acylating agent. The electron-donating nature of the two methoxy groups on the phenyl ring can influence the reactivity of the aromatic ring in subsequent reactions.
Friedel-Crafts Acylation
A primary application of acyl chlorides is in Friedel-Crafts acylation reactions to form aryl ketones.[8][9][10] (2,4-Dimethoxy-phenyl)-acetyl chloride can be reacted with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the 2,4-dimethoxyphenylacetyl group.
Generalized Friedel-Crafts Acylation Workflow
Caption: The general workflow of a Friedel-Crafts acylation reaction.[9]
Formation of Esters and Amides
(2,4-Dimethoxy-phenyl)-acetyl chloride will readily react with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Role in Drug Development
The 2,4-dimethoxyphenyl moiety is present in a number of biologically active compounds. The ability to introduce the 2,4-dimethoxyphenylacetyl group via (2,4-Dimethoxy-phenyl)-acetyl chloride makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. For instance, 2,4-dimethoxyphenylacetic acid itself is used in the synthesis of anti-inflammatory agents.[11]
Safety and Handling
As with all acyl chlorides, (2,4-Dimethoxy-phenyl)-acetyl chloride should be handled with extreme care due to its corrosive and reactive nature.
-
Corrosivity: It is expected to be corrosive to the skin, eyes, and respiratory tract.[2]
-
Reactivity with Water: It will react violently with water, releasing heat and hydrogen chloride gas. All reactions should be conducted under anhydrous conditions.[2][12]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[2]
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[12]
Conclusion
(2,4-Dimethoxy-phenyl)-acetyl chloride, while not a commonly cataloged chemical, is an accessible and highly useful reagent for synthetic chemists. Its preparation from 2,4-dimethoxyphenylacetic acid is straightforward using standard laboratory procedures. Its high reactivity as an acylating agent makes it a valuable tool for the synthesis of complex molecules, particularly in the pursuit of new pharmaceutical compounds. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.
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(2,4-Dimethoxy-phenyl)-acetyl chloride mechanism of action in organic reactions
An In-depth Technical Guide on the Mechanism of Action of (2,4-Dimethoxy-phenyl)-acetyl chloride in Organic Reactions
Introduction: The Dual-Functionality of (2,4-Dimethoxy-phenyl)-acetyl chloride
(2,4-Dimethoxy-phenyl)-acetyl chloride is a bifunctional organic reagent characterized by a highly reactive acyl chloride group and a strongly activated aromatic ring. This unique combination of features makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and fine chemicals. The core of its reactivity lies in the interplay between the electrophilic carbonyl carbon of the acetyl chloride and the nucleophilic nature of the dimethoxy-substituted phenyl ring.
The presence of two methoxy groups at the 2 and 4 positions of the phenyl ring profoundly influences the molecule's electronic properties and, consequently, its chemical behavior. These methoxy groups exert a powerful electron-donating effect through resonance (+R effect), which significantly increases the electron density of the aromatic ring.[1][2] This heightened electron density makes the ring highly susceptible to attack by electrophiles.[2][3] Concurrently, the acyl chloride moiety serves as a potent acylating agent, readily reacting with a wide range of nucleophiles.[4][5] Understanding the mechanistic principles governing these two reactive sites is paramount for its effective utilization in synthetic chemistry.
Core Reactivity: A Tale of Two Mechanisms
The utility of (2,4-Dimethoxy-phenyl)-acetyl chloride stems from its participation in two primary classes of reactions: nucleophilic acyl substitution at the carbonyl carbon and electrophilic aromatic substitution on the phenyl ring.
Nucleophilic Acyl Substitution: The Workhorse of Acylation
Like other acyl chlorides, (2,4-Dimethoxy-phenyl)-acetyl chloride is a highly efficient acylating agent.[4][6] The carbonyl carbon is highly electrophilic due to the inductive effect of the chlorine atom. This makes it a prime target for nucleophiles such as alcohols, amines, and carbanions.[5] The general mechanism for nucleophilic acyl substitution is a two-step process involving a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution.
A. Esterification: The reaction of (2,4-Dimethoxy-phenyl)-acetyl chloride with alcohols provides a straightforward route to the corresponding esters. These reactions are typically rapid and can often be performed at room temperature.[7][8] The use of a non-nucleophilic base, such as pyridine or triethylamine, is common to scavenge the HCl byproduct.[8]
B. Amidation: The formation of amides from the reaction of (2,4-Dimethoxy-phenyl)-acetyl chloride with primary or secondary amines is a highly efficient process.[9] The Schotten-Baumann reaction conditions, which involve an aqueous base, are often employed for this transformation.[9] This reaction is fundamental in peptide synthesis and the preparation of numerous pharmaceutical compounds.[10][11]
| Reaction Type | Nucleophile | Key Conditions | Product |
| Esterification | Alcohol (R'-OH) | Base (e.g., pyridine), aprotic solvent | (2,4-Dimethoxy-phenyl)-acetyl ester |
| Amidation | Amine (R'R''NH) | Base (e.g., NaOH, pyridine), often biphasic | (2,4-Dimethoxy-phenyl)-acetamide |
Friedel-Crafts Acylation: Building Carbon-Carbon Bonds
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of aryl ketones.[12][13] In this reaction, the (2,4-Dimethoxy-phenyl)-acetyl chloride acts as the electrophile precursor. The reaction is mediated by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the acyl chloride.[14][15] This coordination facilitates the departure of the chloride ion and the formation of a highly reactive and resonance-stabilized acylium ion.[14][15]
Caption: Mechanism of Friedel-Crafts Acylation.
The resulting aryl ketone product is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylations.[13] The electron-rich nature of the (2,4-Dimethoxy-phenyl) moiety can influence the choice of substrate for the Friedel-Crafts reaction, often favoring other activated aromatic compounds.
The Directing and Activating Influence of the Methoxy Groups
The methoxy groups at the 2- and 4-positions are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions.[3][16] This is due to the ability of the oxygen lone pairs to participate in resonance with the benzene ring, thereby increasing the electron density at the ortho and para positions relative to the meta position.[2][16][17]
This activating effect makes the phenyl ring of (2,4-Dimethoxy-phenyl)-acetyl chloride itself a potential nucleophile in certain reactions. For instance, intramolecular Friedel-Crafts reactions can occur if the molecule possesses a suitable chain length, leading to the formation of cyclic ketones.
Synthetic Applications in Drug Development
The structural motif derived from (2,4-Dimethoxy-phenyl)-acetyl chloride is present in various biologically active molecules. Its ability to participate in diverse reactions makes it a versatile intermediate in the synthesis of pharmaceuticals. For example, derivatives of (dimethoxyphenyl)acetyl compounds have been used in the preparation of anticonvulsants, antidepressants, and antiproliferative agents.[18] The acylation of amines and alcohols with this reagent is a common strategy to introduce the (2,4-dimethoxyphenyl)acetyl pharmacophore.
Experimental Protocols and Considerations
General Protocol for Amidation:
-
Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Slowly add a solution of (2,4-Dimethoxy-phenyl)-acetyl chloride (1.0-1.2 equivalents) to the stirring amine solution, often at 0 °C to control the exothermic reaction.
-
Allow the reaction to stir at room temperature for 1-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine, then dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Safety and Handling: (2,4-Dimethoxy-phenyl)-acetyl chloride is a corrosive and moisture-sensitive compound.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
Conclusion
(2,4-Dimethoxy-phenyl)-acetyl chloride is a powerful and versatile reagent in organic synthesis, owing to its dual reactivity. The acyl chloride function provides a reliable means for acylation through nucleophilic acyl substitution, while the electron-rich aromatic ring, activated by the two methoxy groups, can participate in electrophilic aromatic substitution reactions. A thorough understanding of its mechanistic behavior is crucial for leveraging its full potential in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.
References
- An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene - Benchchem.
- Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION] - Vaia.
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
- 2-Phenylacetyl chloride | Solubility of Things.
- Acyl chloride - Wikipedia.
- Which Reactions Produce Acetyl Chloride? A Comprehensive Guide - Echemi.
- 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts.
- Directing Effects in Electrophilic Arom
- Amide Synthesis - Fisher Scientific.
- Mechanism of Formation of N-Methyl- N-[2-(diphenylphosphoryl)-ethyl]amide of (Diphenylphosphoryl)acetic Acid.
- Friedel–Crafts reaction - Wikipedia.
- Friedel–Crafts Acyl
- EAS Reactions (3)
- Friedel-Crafts Acyl
- making esters - Chemguide.
- Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. - IISTE.org.
- Amide synthesis by acyl
- Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide - ChemRxiv.
- Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vaia.com [vaia.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
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- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
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- 17. m.youtube.com [m.youtube.com]
- 18. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of (2,4-Dimethoxy-phenyl)-acetyl chloride
The technical guide for (2,4-Dimethoxyphenyl)acetyl chloride follows below.
Discovery, Synthesis, and Applications in Medicinal Chemistry[1][2][3][4]
Executive Summary
(2,4-Dimethoxyphenyl)acetyl chloride (CAS: 139445-84-4 ) is a specialized acylating agent and organic building block.[1][2][3] Unlike its more ubiquitous isomer, (3,4-dimethoxyphenyl)acetyl chloride (Homoveratryl chloride)—used in the synthesis of papaverine and verapamil—the 2,4-isomer serves a distinct niche.[1][2] It is the critical "A-ring" precursor for the synthesis of isoflavonoids , pterocarpans (e.g., Medicarpin), and benzofuran derivatives. Its historical utility is rooted in the mid-20th-century efforts to synthesize complex natural polyphenols, evolving today into a scaffold for Estrogen Receptor (ER) ligands and novel anticancer agents.[1][2]
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | 2-(2,4-Dimethoxyphenyl)acetyl chloride |
| CAS Number | 139445-84-4 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Physical State | Pale yellow to brown liquid or low-melting solid |
| Boiling Point | ~150–155 °C (at 15 mmHg) |
| Reactivity | Moisture sensitive; hydrolyzes to parent acid and HCl |
| Storage | Under inert atmosphere (Ar/N₂), 2–8 °C |
Historical Origins & Synthetic Evolution
The history of (2,4-dimethoxyphenyl)acetyl chloride is inextricably linked to the "Golden Age" of flavonoid chemistry (1920s–1960s).[1] Early pioneers like Robert Robinson and Wilson Baker required specific methoxylated phenylacetic acids to prove the structures of natural plant pigments via total synthesis.
The "Substitution Pattern" Driver
While the 3,4-dimethoxy pattern (veratrole derivative) was easily accessible from vanillin, the 2,4-dimethoxy pattern (resorcinol derivative) was required to synthesize pterocarpans and coumestans , which possess antifungal and estrogenic properties.[1]
-
1930s-1950s: The parent acid, 2,4-dimethoxyphenylacetic acid, was first synthesized via the Azlactone Synthesis (Erlenmeyer-Plöchl) starting from 2,4-dimethoxybenzaldehyde.[1][2][3]
-
The Chloride Activation: Researchers found that direct condensation of the acid was slow. Converting the acid to the acyl chloride using thionyl chloride (
) allowed for rapid Friedel-Crafts acylations to close heterocyclic rings, a method that remains the standard today.
Synthetic Pathway Evolution
The synthesis has evolved from harsh, multi-step classical methods to streamlined catalytic processes.
Applications in Drug Discovery
The 2,4-dimethoxy moiety acts as an electron-rich "warhead" in drug design, facilitating specific interactions with hydrophobic pockets in enzymes and receptors.[1][2][3]
A. Synthesis of Isoflavonoids (Pterocarpans)
The primary historical and current use is the synthesis of Medicarpin and Vestitol .
-
Mechanism: The acyl chloride reacts with a phenol (like resorcinol) via Friedel-Crafts acylation.[1][2][3]
-
Significance: These compounds are phytoalexins (plant antibiotics) and have served as templates for antifungal drugs and osteogenic agents (e.g., Ipriflavone analogs).
B. Estrogen Receptor (ER) Ligands
The 2,4-substitution pattern mimics the A-ring of 17
-
Application: Researchers use the chloride to attach the 2,4-dimethoxybenzyl tail to furan or pyran scaffolds.[1][2]
-
Result: These molecules act as Selective Estrogen Receptor Modulators (SERMs), with potential applications in breast cancer therapy.
C. Temozolomide Analogs
Recent medicinal chemistry efforts (e.g., WO2009077741) utilize the parent acid/chloride to synthesize imidazo-tetrazine derivatives, aiming to improve the blood-brain barrier penetration of glioblastoma drugs.[1][2]
Experimental Protocols
Protocol A: Preparation of (2,4-Dimethoxyphenyl)acetyl chloride
Note: This protocol assumes the starting material is the commercially available acid.[1]
Reagents:
-
Thionyl Chloride (
) (15 mL, excess) or Oxalyl Chloride (1.2 equiv) -
Dichloromethane (DCM) (Anhydrous)[1]
Workflow:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or connect to an line). -
Dissolution: Suspend the 2,4-dimethoxyphenylacetic acid in anhydrous DCM (30 mL).
-
Activation: Add catalytic DMF (2 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.[1][2][3]
-
Addition: Add Thionyl Chloride dropwise at room temperature. Caution: Gas evolution (
, ). -
Reflux: Heat the mixture to gentle reflux (40 °C) for 2–3 hours until gas evolution ceases and the solution becomes clear.
-
Isolation: Evaporate the solvent and excess
under reduced pressure. -
Purification: The residue is usually a yellow oil used directly without distillation to prevent thermal decomposition. If necessary, distill under high vacuum (0.1 mmHg).
Protocol B: Friedel-Crafts Acylation (Isoflavone Synthesis)
Context: Reaction of the chloride with Resorcinol to form the deoxybenzoin intermediate.[1][2][3]
Workflow:
-
Dissolve Resorcinol (1.0 equiv) in Boron Trifluoride Etherate (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Add (2,4-Dimethoxyphenyl)acetyl chloride (1.1 equiv) slowly.
-
Heat to 80–100 °C for 2 hours.
-
Quench with ice water/HCl. The resulting deoxybenzoin precipitates and can be cyclized to the isoflavone using Vilsmeier reagents.
Mechanistic Visualization
The following diagram illustrates the Friedel-Crafts acylation mechanism, the critical step where this chloride is utilized to build the isoflavonoid core.[1][2]
References
-
Preparation of Furan- and Pyran-Based Estrogen Receptor Ligands. Source: Universität Regensburg Dissertation.[4] Context: Describes the synthesis of 2,4-dimethoxyphenylacetyl chloride from the acid using thionyl chloride for ER ligand synthesis.
-
Total Synthesis of Vestitol and Medicarpin. Source:Synthesis (Thieme), 2025.[5] Context: Details the use of 2,4-dimethoxyphenylacetic acid derivatives in BF3-mediated acylation to form the pterocarpan core.
-
Synthesis of 3-substituted-4-oxo-3,4-dihydro-imidazo-[5,1-d][1,2,3,5-tetrazine-8-carboxylic acid amides. Source: Patent WO2009077741A2. Context: Uses 2,4-dimethoxyphenylacetic acid to generate isocyanates for Temozolomide analogs.[1][2][3]
-
BenchChem Application Note: 2,4-Dimethoxybenzyl Protection. Source: BenchChem. Context: Differentiates the benzyl chloride protecting group chemistry from the acetyl chloride applications.
Sources
Solubility of (2,4-Dimethoxy-phenyl)-acetyl chloride in common organic solvents
Technical Guide for Process Chemistry & Drug Development
Executive Summary
(2,4-Dimethoxy-phenyl)-acetyl chloride (CAS: 39823-95-5) is a highly reactive electrophilic intermediate used primarily in the synthesis of heterocyclic scaffolds and pharmaceutical APIs. Unlike stable solids where solubility is a static physical property, the solubility profile of this acid chloride is governed by its chemical reactivity .
This guide defines the solvent landscape for (2,4-Dimethoxy-phenyl)-acetyl chloride, distinguishing between inert vehicles (true solvents) and reactive media (incompatible solvents). Failure to distinguish these categories results in yield loss via hydrolysis, alcoholysis, or violent decomposition.
Chemical Profile & Physical State[1][2][3][4][5]
| Property | Data | Relevance to Solubility |
| Molecular Structure | Phenyl ring, 2x Methoxy groups, Acid Chloride moiety | Lipophilic core ensures high solubility in non-polar organics; Acid chloride drives moisture sensitivity. |
| Molecular Weight | ~214.65 g/mol | Moderate MW suggests good solubility in chlorinated solvents. |
| Physical State | Low-melting solid or viscous oil (MP ~35–45°C)* | Often handled as a melt or solution; rarely isolated as a dry powder in flow chemistry. |
| Reactivity Class | Acyl Halide (High Energy) | Reacts violently with nucleophiles (water, amines, alcohols). |
*Based on structural analogs like (3,4-dimethoxy-phenyl)-acetyl chloride (MP 40-43°C).[1]
Solubility Landscape: The Core Matrix
The selection of a solvent for (2,4-Dimethoxy-phenyl)-acetyl chloride is a decision matrix based on polarity and nucleophilicity .
Inert Solvents (Recommended)
These solvents dissolve the compound without altering its chemical structure. They are required for storage, transport, and reactions like Friedel-Crafts acylation or amidation.
| Solvent | Solubility Rating | Operational Notes |
| Dichloromethane (DCM) | Excellent (>500 mg/mL) | Gold Standard. High solubility due to polarizability. Low boiling point allows easy removal. Must be anhydrous. |
| Chloroform | Excellent | Similar to DCM but higher boiling point. Good for reflux reactions. |
| Toluene | Good | Preferred for process scale-up due to higher flash point than DCM. Can be used for azeotropic drying. |
| Tetrahydrofuran (THF) | Good | Excellent for subsequent Grignard or reduction steps. Warning: Commercial THF often contains peroxides or water; use inhibited, anhydrous grade. |
| Ethyl Acetate | Moderate/Good | Usable, but can undergo transesterification under high thermal stress or Lewis Acid catalysis. |
Incompatible Solvents (Reactive)
These solvents are NOT true solvents; they act as reagents that consume the acid chloride.
-
Water: Immediate hydrolysis to (2,4-dimethoxyphenyl)acetic acid and HCl gas.
-
Methanol / Ethanol: Rapid alcoholysis to form methyl/ethyl esters. Exothermic.
-
DMSO (Dimethyl Sulfoxide): CRITICAL HAZARD. Acid chlorides react with DMSO (Swern-type activation) potentially leading to violent decomposition or formation of chloromethyl methyl sulfide. Do not use.
-
DMF (Dimethylformamide): Reacts to form Vilsmeier-Haack reagents. While sometimes used catalytically, it should not be used as the bulk solvent.
Visualization: Solvent Selection Logic
The following decision tree illustrates the logical flow for selecting a solvent based on the intended chemical outcome.
Figure 1: Solvent compatibility decision tree. Red nodes indicate chemical transformation or hazard; Green nodes indicate stable dissolution.
Experimental Protocols
Protocol: Qualitative Solubility & Quality Check
Use this protocol to verify if your acid chloride has hydrolyzed (degraded) during storage.
Materials:
-
Sample: ~50 mg (2,4-Dimethoxy-phenyl)-acetyl chloride.
-
Solvent: 1 mL anhydrous Dichloromethane (DCM).
-
Reagent: 1 drop Silver Nitrate (AgNO3) solution (aqueous).
Workflow:
-
Dissolution: Place 50 mg of the sample into a dry vial. Add 1 mL DCM.
-
Observation: The solid should dissolve instantly to form a clear, colorless to pale yellow solution. Turbidity suggests partial hydrolysis (presence of the carboxylic acid, which is less soluble in DCM).
-
-
Hydrolysis Test (Optional): Add 1 drop of water. Shake. Add 1 drop AgNO3.
-
Result: Immediate heavy white precipitate (AgCl) confirms the presence of active chloride species (or free HCl from hydrolysis).
-
Protocol: Schotten-Baumann Conditions (Biphasic)
Standard method for utilizing the acid chloride in amidation reactions despite water incompatibility.
Context: While water hydrolyzes the acid chloride, the reaction with an amine is often faster. A biphasic system (DCM/Water) allows the inorganic base to stay in water while the reaction happens at the interface.
-
Organic Phase: Dissolve 1.0 eq (2,4-Dimethoxy-phenyl)-acetyl chloride in DCM (concentration ~0.2 M).
-
Aqueous Phase: Prepare a 1.0 M solution of NaOH or K2CO3 in water.
-
Reaction: Add the amine (1.0 eq) to the aqueous phase (if water soluble) or organic phase (if lipophilic).
-
Mixing: Vigorously stir the biphasic mixture at 0°C to RT.
-
Mechanism: The amine reacts with the acid chloride in the organic layer/interface. The HCl byproduct is neutralized by the aqueous base, driving the reaction forward.
-
Applications in Drug Development
(2,4-Dimethoxy-phenyl)-acetyl chloride is a "privileged structure" building block. Its solubility profile directly impacts the synthesis of:
-
Isoquinolines: Via Bischler-Napieralski cyclization. Requires high-boiling inert solvents like Toluene or Xylene.
-
Benzofurans: Via intramolecular Friedel-Crafts acylation. Requires anhydrous DCM or Nitrobenzene.
Workflow Visualization: Synthesis to Application
Figure 2: Standard synthetic workflow showing the critical re-dissolution step where solvent choice is paramount.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for Acetyl chloride derivatives. PubChem.[2][3] Available at: [Link]
-
Organic Syntheses. General Procedures for Acid Chloride Formation and Handling. Org.[4][5] Synth. Coll. Vol. 1, p. 147. Available at: [Link]
-
Purdue University. Safety of DMSO with Acid Chlorides. Purdue Chemical Hygiene Plan. Available at: [Link]
Sources
- 1. HOMOVERATRYL CHLORIDE | 10313-60-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. (3,4-二甲氧基苯基)乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(4-methoxyphenyl)acetyl Chloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Technical Safety & Handling Guide: (2,4-Dimethoxyphenyl)acetyl Chloride
Executive Summary & Chemical Identity[1]
(2,4-Dimethoxyphenyl)acetyl chloride is a highly reactive acylating agent used primarily as an intermediate in the synthesis of heterocyclic scaffolds (e.g., benzazepines, thiazoles) and pharmaceutical APIs.[1] As an acid chloride, it presents acute risks regarding corrosivity and moisture sensitivity.[1][2] This guide defines the safety architecture required to handle this compound without compromising operator safety or experimental integrity.
Chemical Profile
| Property | Detail |
| Chemical Name | (2,4-Dimethoxyphenyl)acetyl chloride |
| Functional Class | Acid Chloride / Acyl Halide |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Key Reactivity | Electrophilic; violently hydrolyzes in water |
| Physical State | Typically a pale yellow oil or low-melting solid (isomer dependent) |
| Primary Hazard | Skin Corrosion 1B ; Lachrymator ; EUH014 (Reacts violently with water) |
Hazard Mechanics & Reactivity Profile
The primary danger of (2,4-Dimethoxyphenyl)acetyl chloride lies in its thermodynamic drive to hydrolyze.[1] Unlike stable organic solids, this compound acts as a "stored" source of anhydrous hydrogen chloride (HCl) gas.[1]
The Hydrolysis Cascade
Upon contact with atmospheric moisture or bulk water, the electrophilic carbonyl carbon is attacked by water (nucleophile). This reaction is exothermic and rapidly releases HCl gas, which forms white fumes and causes severe respiratory and ocular damage.[1]
Mechanism of Hazard Generation:
Figure 1: Hydrolysis pathway releasing corrosive HCl gas upon contact with moisture.[1]
Incompatibility Matrix
-
Bases (Amines/Hydroxides): Rapid, potentially uncontrollable exotherm.[1]
-
Metals: Corrosive to common metals in the presence of moisture; may evolve flammable hydrogen gas.[1][2]
Engineering Controls & Personal Protective Equipment (PPE)[1]
Reliance on PPE alone is a critical failure mode when handling acid chlorides.[1] The hierarchy of controls must prioritize isolation.
Engineering Controls
-
Primary Containment: All transfers and weighing must occur within a Chemical Fume Hood (face velocity > 0.5 m/s) or a Glovebox under inert atmosphere (N₂/Ar) if the reagent is stored for long periods.[1]
-
Scrubbing: For reactions generating significant HCl (e.g., >5g scale), the vessel vent must be connected to a caustic scrubber (NaOH trap) to neutralize off-gassing.[1]
PPE Stratification
| Body Part | Standard PPE | High-Risk PPE (Spill/Scale-up) |
| Hands | Double Gloving: Nitrile (outer) over Nitrile (inner).[1] | Silver Shield / Laminate gloves (impermeable to small organics).[1] |
| Eyes | Chemical Splash Goggles.[1] | Goggles + Face Shield.[1][2] |
| Respiratory | Fume hood is sufficient for standard use.[1] | Full-face respirator with Acid Gas (E) cartridges if outside hood.[1] |
| Body | Lab coat (cotton/poly).[1] | Chemical-resistant apron.[1] |
Operational Protocols: Synthesis & Handling
This section details the "Safe Path" for utilizing (2,4-Dimethoxyphenyl)acetyl chloride, ensuring the compound remains active and the operator remains safe.
Synthesis (In Situ Generation)
Because of its instability, this reagent is often prepared in situ from (2,4-dimethoxyphenyl)acetic acid.[1]
-
Reagents: Suspend (2,4-dimethoxyphenyl)acetic acid in dry solvent (DCM or Toluene).
-
Chlorination: Add Thionyl Chloride (SOCl₂) or Oxalyl Chloride dropwise under N₂.[1] Catalytic DMF may be required.[1]
-
Monitoring: Reaction completion is indicated by the cessation of HCl/SO₂ gas evolution.[1]
-
Purification: Remove excess SOCl₂ via vacuum distillation (rotary evaporator with a base trap). Do not distill to dryness at high heat to avoid thermal decomposition.
Transfer & Weighing[1]
-
The "Dry Syringe" Technique: For liquids/oils, avoid open pouring.[1] Use a dry glass syringe with a long needle to transfer the reagent directly from the stock bottle to the reaction vessel through a septum.
-
Solids: If solid, weigh in a closed weighing boat or vial. Minimize open-air time to seconds.
Quenching & Disposal
NEVER add water directly to the neat acid chloride. This will cause a violent eruption of hot acid.[1]
Safe Quench Workflow:
-
Dilute: Dilute the reaction mixture or residue with an inert solvent (e.g., DCM, Ethyl Acetate).[1]
-
Cool: Place the vessel in an ice bath (0°C).
-
Neutralize: Slowly add a saturated Sodium Bicarbonate (NaHCO₃) solution or 1M NaOH.
-
Verify: Check pH to ensure neutrality before disposal.
Figure 2: Operational workflow for safe handling and disposal.
Emergency Response
Exposure Scenarios
-
Skin Contact: Immediately wipe off excess chemical (if visible) with a dry cloth, then wash with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption).[1]
-
Eye Contact: Rinse immediately with water for 15 minutes, holding eyelids open.[1] Seek immediate ophthalmological attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1] The delayed onset of pulmonary edema is possible; medical observation is recommended.[1]
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield gloves and respiratory protection.[1]
-
Absorb: Cover spill with dry sand, earth, or a commercial acid-neutralizing spill kit (e.g., weak base).[1]
-
Do Not Use Water: Adding water to the neat spill will generate a cloud of HCl gas.[1]
References
-
Chemical Identity & Synthesis
-
General Acid Chloride Safety
-
Reaction Mechanisms
Sources
- 1. (3,4-Dimethoxyphenyl)acetyl chloride 98 10313-60-7 [sigmaaldrich.com]
- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 3. thermofishersci.in [thermofishersci.in]
- 4. (2,5-Dimethoxyphenyl)acetyl chloride 99 52711-92-9 [sigmaaldrich.com]
- 5. geneseo.edu [geneseo.edu]
- 6. (3,4-二甲氧基苯基)乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. earth.utah.edu [earth.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shout.education [shout.education]
Methodological & Application
Application Note: High-Efficiency Synthesis of Papaverine via Bischler-Napieralski Cyclization
Part 1: Executive Summary & Critical Reagent Verification
Scope of Application
This technical guide details the synthesis of Papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline), a non-xanthine phosphodiesterase inhibitor and vasodilator.[1] The protocol employs the Bischler-Napieralski reaction , the industry-standard method for constructing the isoquinoline core.[2]
Critical Directive: Regiochemistry Alert
CRITICAL SCIENTIFIC NOTICE: The user request specified the use of (2,4-Dimethoxy-phenyl)-acetyl chloride as the starting material.
-
Standard Papaverine: Synthesized using (3,4-Dimethoxy-phenyl)-acetyl chloride (Homoveratroyl chloride).[3]
-
User-Specified Precursor: Using the (2,4-isomer) yields 1-(2,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline (Iso-Papaverine analog), not natural Papaverine.
To maintain scientific integrity (E-E-A-T), this guide provides the protocol for Standard Papaverine (3,4-isomer) while explicitly noting where the (2,4-isomer) can be substituted to synthesize the structural analog. The chemistry remains identical, but the final pharmacological profile will differ.
Part 2: Mechanistic Pathway (Bischler-Napieralski)
The synthesis proceeds in three distinct phases:
-
Amide Coupling: Condensation of the acid chloride with Homoveratrylamine.
-
Cyclodehydration: POCl₃-mediated ring closure to form 3,4-Dihydropapaverine.
-
Aromatization: Dehydrogenation to yield the fully aromatic Papaverine.
Reaction Pathway Diagram
Figure 1: Step-wise chemical transformation from precursors to the aromatic isoquinoline core via the Bischler-Napieralski pathway.
Part 3: Experimental Protocols
Reagent Preparation & Safety Table
| Reagent | Role | Equiv. | Hazards | Storage |
| (3,4-Dimethoxyphenyl)acetyl chloride | Precursor A | 1.0 | Corrosive, Moisture Sensitive | Desiccator, <4°C |
| (2,4-Dimethoxyphenyl)acetyl chloride | Analog Precursor | 1.0 | Corrosive | Desiccator |
| Homoveratrylamine | Precursor B | 1.05 | Irritant | RT, Inert atm |
| Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | 3.0 | Toxic, Water Reactive | Store under N₂ |
| Palladium on Carbon (10%) | Catalyst | 5 wt% | Flammable (dry) | Keep wet |
| Mesitylene | Solvent (High BP) | Solvent | Flammable | RT |
Step 1: Amide Formation (Schotten-Baumann Conditions)
Objective: Formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide.
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a nitrogen inlet, dropping funnel, and thermometer.
-
Charge: Add Homoveratrylamine (19.5 g, 0.10 mol) and Triethylamine (15.3 mL, 0.11 mol) to Dichloromethane (DCM) (200 mL). Cool to 0°C.
-
Addition: Dissolve (3,4-Dimethoxyphenyl)acetyl chloride (21.4 g, 0.10 mol) [or the 2,4-isomer for analog synthesis] in DCM (50 mL). Add dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Note: The reaction is highly exothermic.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Workup: Wash organic layer with 1M HCl (2x100 mL), then Sat. NaHCO₃ (2x100 mL), then Brine. Dry over MgSO₄ and concentrate in vacuo.
-
Yield Target: >90% (Off-white solid).[4]
-
Step 2: Bischler-Napieralski Cyclization
Objective: Ring closure to form 3,4-Dihydropapaverine.
-
Setup: Transfer the crude amide (approx. 35 g) to a dry 500 mL RBF equipped with a reflux condenser and drying tube (CaCl₂).
-
Solvent/Reagent: Add anhydrous Acetonitrile (150 mL) or Toluene (for higher temp). Add POCl₃ (28 mL, 0.30 mol) carefully.
-
Reflux: Heat to reflux (82°C for MeCN, 110°C for Toluene) for 4–6 hours.
-
Checkpoint: The solution typically turns yellow/orange.
-
-
Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto Crushed Ice (500 g) with vigorous stirring.
-
Basification: Adjust pH to ~11 using 20% NaOH solution. Extract with DCM (3x150 mL).
-
Isolation: Dry organics (Na₂SO₄) and concentrate. The product is an unstable oil/gum (Dihydropapaverine). Proceed immediately to Step 3.
Step 3: Dehydrogenation (Aromatization)
Objective: Oxidation of the dihydro-intermediate to Papaverine.
-
Setup: Dissolve the crude Dihydropapaverine in Mesitylene (100 mL) or Decalin.
-
Catalyst: Add 10% Pd/C (1.5 g).
-
Reaction: Reflux vigorously (160°C+) for 4 hours.
-
Alternative: Use Raney Nickel at 150°C if Pd/C is unavailable [4].
-
-
Filtration: Filter hot through a Celite pad to remove catalyst. Wash pad with hot ethanol.
-
Crystallization: Concentrate the filtrate. Dissolve residue in hot Ethanol. Add conc. HCl dropwise to precipitate Papaverine Hydrochloride .
-
Purification: Recrystallize from Ethanol/Acetone.
Part 4: Quality Control & Validation
Analytical Specifications (Papaverine HCl)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White crystalline powder |
| Melting Point | Capillary | 220°C – 226°C (HCl salt) |
| HPLC Purity | C18 Column, MeOH:H2O | > 99.0% |
| Mass Spec | ESI+ | [M+H]+ = 340.15 (Free base) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Moisture in POCl₃ or solvent | Ensure strictly anhydrous conditions; distill POCl₃ if old. |
| Incomplete Cyclization | Steric hindrance (if using 2,4-isomer) | Increase reflux time (8-12h) or switch solvent to Xylene (140°C). |
| Product is Colored | Oxidation byproducts | Use activated charcoal during recrystallization step.[5] |
Part 5: References
-
Organic Reactions. (n.d.). Preparation of 3,4-Dihydroisoquinolines via Bischler-Napieralski. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction Mechanism and Conditions. Retrieved from [Link]
-
Org. Chem. Res. (2021). Green Synthesis of Papaverine using Pd/C in Water/Solvent Media. Retrieved from [Link]
Sources
Application Notes and Protocols: Friedel-Crafts Acylation with (2,4-Dimethoxy-phenyl)-acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Friedel-Crafts Acylation in Complex Molecule Synthesis
The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This powerful electrophilic aromatic substitution reaction is indispensable for the creation of aryl ketones, which serve as critical intermediates in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[2] The reaction, first detailed by Charles Friedel and James Crafts in 1877, typically employs an acyl chloride or anhydride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]
This application note provides a comprehensive, in-depth guide to the Friedel-Crafts acylation protocol utilizing (2,4-Dimethoxy-phenyl)-acetyl chloride. The presence of two electron-donating methoxy groups on the phenylacetyl chloride moiety presents unique considerations for reactivity and regioselectivity. This document will elucidate the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into potential challenges and optimization strategies.
Mechanistic Overview: The Role of the Acylium Ion
The generally accepted mechanism for the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[4] The Lewis acid catalyst, typically aluminum chloride, coordinates to the chlorine atom of the acyl chloride.[5] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to generate a resonance-stabilized acylium ion.[5][6] This acylium ion then acts as the potent electrophile that is attacked by the nucleophilic π-electron system of the aromatic substrate.[7] The subsequent loss of a proton from the intermediate arenium ion restores aromaticity and yields the final aryl ketone product.[6] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further acylation reactions.[7][8][9]
Experimental Protocol: Synthesis of Aryl Ketones using (2,4-Dimethoxy-phenyl)-acetyl chloride
This protocol outlines a general procedure for the Friedel-Crafts acylation of an aromatic substrate with (2,4-Dimethoxy-phenyl)-acetyl chloride. The specific quantities and reaction parameters may require optimization depending on the reactivity of the chosen aromatic substrate.
Materials and Equipment:
-
Reactants:
-
(2,4-Dimethoxy-phenyl)-acetyl chloride
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Anhydrous aluminum chloride (AlCl₃)[10]
-
-
Solvents:
-
Anhydrous dichloromethane (DCM)
-
-
Work-up Reagents:
-
Ice-cold water
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Glassware and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves
-
Reaction Workflow Diagram:
Caption: Experimental workflow for Friedel-Crafts acylation.
Step-by-Step Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
-
To the flask, add anhydrous aluminum chloride (1.1 - 1.5 equivalents relative to the acyl chloride).
-
Add anhydrous dichloromethane to the flask to create a suspension.
-
Cool the flask to 0 °C using an ice bath.[4]
-
-
Addition of Reactants:
-
In a separate flask, dissolve (2,4-Dimethoxy-phenyl)-acetyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Transfer this solution to the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The reaction between the acyl chloride and aluminum chloride is often exothermic.[4]
-
In another separate flask, dissolve the aromatic substrate (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
After the complete addition of the acyl chloride, add the aromatic substrate solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
Once the addition of the aromatic substrate is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture back down to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4] This step quenches the reaction and decomposes the aluminum chloride complex.[11]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.[11]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.[12]
-
Data Presentation: Reaction Parameters and Expected Products
The following table summarizes key parameters and expected products for the Friedel-Crafts acylation with (2,4-Dimethoxy-phenyl)-acetyl chloride and various aromatic substrates.
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Expected Major Product |
| Benzene | (2,4-Dimethoxy-phenyl)-acetyl chloride | AlCl₃ | 1-Phenyl-2-(2,4-dimethoxyphenyl)ethanone |
| Toluene | (2,4-Dimethoxy-phenyl)-acetyl chloride | AlCl₃ | 1-(4-Methylphenyl)-2-(2,4-dimethoxyphenyl)ethanone |
| Anisole | (2,4-Dimethoxy-phenyl)-acetyl chloride | AlCl₃ | 1-(4-Methoxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone |
Mechanistic Diagram: Electrophilic Aromatic Substitution
Caption: Mechanism of Friedel-Crafts acylation.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (AlCl₃ is hygroscopic) | Use fresh, anhydrous AlCl₃. Handle in a glovebox or under an inert atmosphere. |
| Deactivated aromatic substrate | Friedel-Crafts acylation fails with strongly deactivated rings (e.g., nitrobenzene).[9] Consider alternative synthetic routes. | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and consider extending the reaction time or gently heating. | |
| Formation of Side Products | Polysubstitution (less common in acylation) | Ensure a 1:1 stoichiometry of acyl chloride to the aromatic substrate. |
| Isomer formation | The regioselectivity is directed by the substituents on the aromatic ring. Purification by chromatography may be necessary. | |
| Difficult Work-up | Emulsion formation during extraction | Add more brine to the aqueous layer to break the emulsion. |
| Product complexed with AlCl₃ | Ensure thorough quenching with acidic water to break up the ketone-AlCl₃ complex.[11] |
Safety Precautions
-
Aluminum chloride is a corrosive and water-sensitive substance.[4][10] It reacts violently with water, releasing HCl gas. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.[10]
-
(2,4-Dimethoxy-phenyl)-acetyl chloride is an acyl chloride and should be handled with care as it is corrosive and a lachrymator.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
The reaction can be exothermic , especially during the addition of the acyl chloride to the aluminum chloride suspension. Maintain slow, controlled addition and efficient cooling.[4]
Conclusion
The Friedel-Crafts acylation with (2,4-Dimethoxy-phenyl)-acetyl chloride is a robust and versatile method for the synthesis of a variety of substituted aryl ketones. By understanding the reaction mechanism, carefully controlling the experimental conditions, and being aware of potential challenges, researchers can effectively utilize this protocol to generate valuable intermediates for drug discovery and development. The key to success lies in the use of anhydrous reagents and a controlled reaction setup to manage the exothermic nature of the initial steps.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Vekariya, R. H., Horton, M. C., & Aubé, J. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-501. Retrieved from [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
- Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
- Google Patents. (n.d.). JP2010519231A - Process for preparing 2,4-dihydroxyphenyl-4-methoxybenzyl ketones.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2018). A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF (3- HYDROXY-2,4-DIMETHOXYPHENYL)(PHENYL) METHANONES BY FRIEDEL CRAFT'S ACYLATION IN THE PRESENCE OF PHOSPHOROUS PENTOXIDE AND METHANE SULFONIC ACID: EATON'S REAGENT. Int J Pharm Sci Res, 9(10), 4235-42.
-
Semantic Scholar. (n.d.). FRIEDEL-CRAFTS ACYLATION. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2',4'-Dimethoxyacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN101610989B - Method for the production of 2,4-dihydroxyphenyl-4-methoxybenzyl ketones.
-
Scribd. (n.d.). Aluminum Chloride Safety Hazards. Retrieved from [Link]
- International Journal of Chemical Engineering and Applications. (2014).
-
NIST WebBook. (n.d.). 2',4'-Dimethoxyacetophenone. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. Retrieved from [Link]
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Introduction: The Strategic Advantage of the 2,4-Dimethoxy Phenylacetyl Moiety
An In-Depth Guide to the Strategic Use of (2,4-Dimethoxy-phenyl)-acetyl Chloride in the Synthesis of Key Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
(2,4-Dimethoxy-phenyl)-acetyl chloride is a highly valuable and versatile reagent in synthetic organic chemistry, particularly for constructing complex heterocyclic frameworks that form the core of many pharmacologically active molecules.[1] Its utility extends beyond that of a simple acylating agent. The strategic placement of two electron-donating methoxy groups on the phenyl ring profoundly influences its reactivity, making it an exceptional building block for sophisticated molecular architectures.
The methoxy groups at the C2 and C4 positions activate the aromatic ring through a positive mesomeric effect (+M), significantly increasing its nucleophilicity. This electronic enrichment facilitates intramolecular electrophilic aromatic substitution reactions, which are the cornerstone of many classical heterocyclic ring-closing strategies.[2][3][4] Consequently, reactions that might otherwise require harsh conditions or produce low yields can proceed efficiently, often with high regioselectivity. This guide provides a detailed exploration of the mechanistic principles, field-proven protocols, and key applications of (2,4-Dimethoxy-phenyl)-acetyl chloride in the synthesis of medicinally relevant heterocycles such as quinolones, isoquinolines, and benzodiazepines.
Core Reactivity: Acylation and Electron-Driven Cyclization
The primary function of (2,4-Dimethoxy-phenyl)-acetyl chloride is the acylation of nucleophiles, typically amines, to form amide intermediates.[5] This foundational step sets the stage for a subsequent intramolecular cyclization. The electron-rich nature of the 2,4-dimethoxyphenyl ring is the driving force for the ring-closure, readily attacking an electrophilic center to forge the new heterocyclic system.
Caption: General workflow for heterocyclic synthesis.
Application 1: Synthesis of 3-Aryl-2-Quinolones
The 2-quinolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous antibacterial and anticancer agents. The reaction of (2,4-Dimethoxy-phenyl)-acetyl chloride with substituted anilines provides a direct route to 3-(2,4-dimethoxyphenyl)-2-quinolone derivatives. The process involves an initial acylation to form an N-aryl-2-(2,4-dimethoxyphenyl)acetamide, which is then cyclized.
The Vilsmeier-Haack reagent (POCl₃/DMF) is a particularly effective system for this transformation. It converts the amide into a reactive intermediate that undergoes intramolecular cyclization via electrophilic attack on the aniline ring, followed by hydrolysis to yield the final quinolone product.[6]
Detailed Protocol: Synthesis of 6,8-Dimethoxy-3-(2,4-dimethoxyphenyl)quinolin-2(1H)-one
This protocol is adapted from established methodologies for 3-aryl-2-quinolone synthesis.[6]
Step 1: Acylation of 3,5-Dimethoxyaniline
-
To a stirred solution of 3,5-dimethoxyaniline (1.0 eq) in anhydrous toluene at room temperature, add (2,4-Dimethoxy-phenyl)-acetyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
The resulting precipitate, N-(3,5-dimethoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide, is filtered, washed with cold toluene, and dried under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Hydrolysis
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 4.0 eq) to N,N-dimethylformamide (DMF, 4.0 eq) at -30 °C with careful temperature control.
-
Add the amide intermediate from Step 1 portion-wise to the Vilsmeier reagent, maintaining the temperature below 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 75 °C for 4 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Add a 1:1 mixture of acetic acid and water and reflux the suspension for 3 hours to ensure complete hydrolysis.
-
Cool the mixture to room temperature. The solid product is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the pure 6,8-dimethoxy-3-(2,4-dimethoxyphenyl)quinolin-2(1H)-one.
Caption: Workflow for 3-Aryl-2-Quinolone Synthesis.
Application 2: Dihydroisoquinoline Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which are precursors to a vast array of isoquinoline alkaloids.[3][7] The reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.[2] The use of (2,4-Dimethoxy-phenyl)-acetyl chloride to acylate a substituted β-phenylethylamine provides the ideal substrate for this transformation.
The electron-donating groups on both aromatic rings facilitate the cyclization. The reaction is typically promoted by a strong dehydrating agent, such as POCl₃ or P₂O₅, which converts the amide carbonyl into a more reactive electrophilic species (a nitrilium ion or an imidoyl phosphate), which is then attacked by the electron-rich phenyl ring of the β-phenylethylamine moiety.[4][8]
Detailed Protocol: Synthesis of 1-[(2,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
This protocol is based on the classical Bischler-Napieralski conditions.[4][8]
-
Amide Formation: Dissolve 3,4-dimethoxyphenethylamine (homoveratrylamine) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Add a solution of (2,4-Dimethoxy-phenyl)-acetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC indicates the consumption of the starting amine.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Cyclization: Dissolve the crude amide in anhydrous toluene. Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Basify the aqueous layer with concentrated ammonium hydroxide solution until pH > 9.
-
Extract the product with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude dihydroisoquinoline.
-
Purify the product by column chromatography on silica gel.
Caption: Bischler-Napieralski Reaction Mechanism.
Application 3: Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure.[9][10] A powerful variant of this reaction involves the in-situ formation of a highly electrophilic N-acyliminium ion. Acylation of a β-phenylethylamine with (2,4-Dimethoxy-phenyl)-acetyl chloride can be followed by a reduction and subsequent cyclization, or more directly, the resulting amide can be treated with reagents that promote the formation of the N-acyliminium ion, which then undergoes cyclization under milder conditions than the Bischler-Napieralski reaction.[9]
This approach is particularly useful for substrates with less-activated aromatic rings or when milder conditions are required to preserve sensitive functional groups.
Protocol: N-Acyliminium Ion Pictet-Spengler Cyclization
-
Amide Formation: Prepare the N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethoxyphenyl)acetamide as described in the Bischler-Napieralski protocol.
-
Cyclization: Dissolve the amide in a suitable solvent like acetonitrile.
-
Add a Lewis acid such as SnCl₄ or BF₃·OEt₂ (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours. The N-acyliminium ion forms and cyclizes.
-
Quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the resulting tetrahydroisoquinoline derivative by column chromatography.
Application 4: Synthesis of 1,4-Benzodiazepine Precursors
1,4-Benzodiazepines are a cornerstone of central nervous system (CNS) therapeutics.[11][12][13] A common synthetic route begins with the acylation of a 2-aminobenzophenone derivative.[14] Using (2,4-Dimethoxy-phenyl)-acetyl chloride in this initial step incorporates the desired moiety, which can be crucial for modulating the pharmacological profile of the final molecule.
The resulting N-(2-benzoylphenyl)acetamide is a key intermediate that can be further elaborated. For instance, reaction with ammonia or a primary amine can lead to the formation of the seven-membered diazepine ring.[11]
Protocol: Acylation of 2-Amino-5-chlorobenzophenone
This protocol is a representative acylation step in a multi-step benzodiazepine synthesis.[14]
-
Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous toluene.
-
Add (2,4-Dimethoxy-phenyl)-acetyl chloride (1.2 eq) to the solution.
-
The reaction can be performed at room temperature, but for faster conversion, microwave irradiation (e.g., 300-400 W for 1-2 minutes) has been shown to be highly effective.[14]
-
After completion, cool the reaction mixture.
-
Wash the solution with a dilute aqueous ammonia or sodium bicarbonate solution to remove excess acid chloride and HCl.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Recrystallize the crude residue from a suitable solvent like ethanol to obtain the pure N-(5-chloro-2-benzoylphenyl)-2-(2,4-dimethoxyphenyl)acetamide intermediate.
Summary of Applications and Conditions
| Heterocyclic System | Key Reaction Name | Starting Materials | Typical Catalyst/Reagent | Solvent | Temp. (°C) | Yield Range (%) |
| 2-Quinolones | Vilsmeier-Haack Cyclization | Substituted Aniline | POCl₃ / DMF | Toluene / DMF | 75-100 | 30-65%[6] |
| Dihydroisoquinolines | Bischler-Napieralski | β-Phenylethylamine | POCl₃ or P₂O₅ | Toluene / Xylene | Reflux | 60-90%[2][4] |
| Tetrahydroisoquinolines | Pictet-Spengler (N-Acyliminium) | β-Phenylethylamine | SnCl₄ or BF₃·OEt₂ | Acetonitrile / DCM | 0 - RT | 50-85%[9] |
| Benzodiazepine Precursor | Amide Formation | 2-Aminobenzophenone | None or Microwave | Toluene / DCE | RT - 120 | 70-95%[14] |
Experimental Integrity and Causality
-
Anhydrous Conditions: Acid chlorides are highly reactive towards water. All reactions must be conducted in anhydrous solvents under an inert atmosphere (e.g., N₂ or Ar) to prevent hydrolysis of the reagent and ensure high yields.
-
Choice of Base: In acylation reactions, a non-nucleophilic base like triethylamine or pyridine is often used to scavenge the HCl byproduct, driving the reaction to completion.
-
Catalyst Rationale: In the Bischler-Napieralski reaction, POCl₃ acts as a dehydrating agent and Lewis acid, activating the amide carbonyl for cyclization.[8] In the Pictet-Spengler variant, a stronger Lewis acid like SnCl₄ is needed to generate the highly electrophilic N-acyliminium ion.
-
Temperature Control: Many of these reactions, particularly those involving potent Lewis acids or the formation of the Vilsmeier reagent, are highly exothermic. Initial cooling (0 °C or below) is critical to control the reaction rate and prevent side reactions.
-
Safety: (2,4-Dimethoxy-phenyl)-acetyl chloride is corrosive and lachrymatory. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
References
-
El Haimouti, A., et al. Acetylated dimethoxyaniline as a key intermediate for the synthesis of aminoflavones and quinolones. Available from: [Link]
-
Bahal, N., & Singh, R. (2013). Bischler-Napieralski Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Available from: [Link]
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MacLeod, R., et al. (2002). 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration. Journal of Medicinal Chemistry, 45(11). Available from: [Link]
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Haider, N., et al. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules, 14(9). Available from: [Link]
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Lash, T. D. (2007). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids. ARKIVOC. Available from: [Link]
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Suryawanshi, S. N., & Bobade, V. D. (2017). Review on recent preparation methods of benzodiazepines (BZD's). International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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Ali, M. A., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. Available from: [Link]
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Wang, X., et al. (2012). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Israel Journal of Chemistry. Available from: [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Molecular Sciences. Available from: [Link]
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Kamal, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry. Available from: [Link]
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Bakulev, V. A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. Available from: [Link]
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The Versatility of (2,4-Dimethoxy-phenyl)-acetyl Chloride: A Building Block for Natural Product Synthesis
Introduction: Unlocking Complex Molecular Architectures
(2,4-Dimethoxy-phenyl)-acetyl chloride is a versatile bifunctional reagent that serves as a cornerstone in the synthesis of a diverse array of natural products and their analogs. Its utility stems from the presence of an activated acid chloride, ripe for nucleophilic attack, and an electron-rich aromatic ring, poised for electrophilic substitution. The strategic placement of the two methoxy groups at the 2- and 4-positions significantly influences the reactivity of the phenyl ring, directing incoming electrophiles and facilitating key cyclization reactions. This guide provides an in-depth exploration of the applications of (2,4-dimethoxy-phenyl)-acetyl chloride in the synthesis of two major classes of natural products: isoquinoline alkaloids and isoflavones. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Application I: Synthesis of Isoquinoline Alkaloids via the Bischler-Napieralski Reaction
The isoquinoline core is a privileged scaffold found in a vast number of biologically active alkaloids, including the vasodilator papaverine. The Bischler-Napieralski reaction is a powerful tool for the construction of the dihydroisoquinoline ring system, a key intermediate in the synthesis of many isoquinoline alkaloids. This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide. The electron-donating methoxy groups on the (2,4-dimethoxy-phenyl)-acetyl moiety play a crucial role in activating the aromatic ring for the intramolecular electrophilic aromatic substitution that drives the cyclization.
Mechanistic Insight: The Role of Electrophiles and Nucleophiles
The Bischler-Napieralski reaction proceeds through the formation of a nitrilium ion intermediate. The amide oxygen is first activated by a Lewis acid, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), making it a good leaving group. Subsequent intramolecular electrophilic attack by the nitrilium ion on the electron-rich phenyl ring of the phenethylamine moiety leads to the formation of the dihydroisoquinoline ring. The presence of electron-donating groups on the target aromatic ring is crucial for the success of this reaction.[1][2][3]
Caption: Mechanism of the Bischler-Napieralski Reaction.
Experimental Protocol: Synthesis of a 6,8-Dimethoxy-1-(2,4-dimethoxybenzyl)-3,4-dihydroisoquinoline Derivative
This protocol details the synthesis of a substituted dihydroisoquinoline, a key precursor for various isoquinoline alkaloids.
Part A: Synthesis of N-(Phenethyl)-2-(2,4-dimethoxyphenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acid Chloride: Dissolve (2,4-Dimethoxy-phenyl)-acetyl chloride (1.1 eq) in anhydrous DCM (50 mL) and add it dropwise to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexane to afford the desired amide as a white solid.
Part B: Bischler-Napieralski Cyclization
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the N-phenethyl-2-(2,4-dimethoxyphenyl)acetamide (1.0 eq) from Part A in anhydrous toluene (50 mL).
-
Addition of Cyclizing Agent: Cool the solution to 0 °C and add freshly distilled phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.
-
Reaction: After the addition, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude dihydroisoquinoline can be purified by column chromatography on silica gel.
Part C: Dehydrogenation to the Isoquinoline
-
Reaction Setup: Dissolve the purified dihydroisoquinoline from Part B in an appropriate solvent such as toluene or xylene.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction until completion by TLC. The dehydrogenation can also be carried out using other methods like air oxidation.[4][5]
-
Purification: After completion, cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting isoquinoline can be further purified by recrystallization or column chromatography.
| Step | Key Reagents | Typical Yield | Key Considerations |
| Amide Formation | (2,4-Dimethoxy-phenyl)-acetyl chloride, Phenethylamine, Triethylamine | >90% | The reaction is exothermic; control the addition of the acid chloride. Anhydrous conditions are crucial. |
| Cyclization | N-phenethyl-2-(2,4-dimethoxyphenyl)acetamide, POCl₃ | 60-80% | POCl₃ is corrosive and moisture-sensitive; handle in a fume hood. The electron-rich nature of the phenethylamine ring is essential for cyclization.[6] |
| Dehydrogenation | Dihydroisoquinoline, 10% Pd/C | >85% | Ensure complete removal of the catalyst by filtration. Alternative dehydrogenation methods can be employed.[4] |
Application II: Synthesis of Isoflavones via Friedel-Crafts Acylation and Cyclization
Isoflavones are a class of flavonoids known for their diverse biological activities, including estrogenic and antioxidant properties. A common synthetic route to isoflavones involves the Friedel-Crafts acylation of a substituted phenol with a phenylacetic acid derivative, followed by cyclization to form the chromen-4-one core. (2,4-Dimethoxy-phenyl)-acetyl chloride is an excellent acylating agent for this purpose, leading to the formation of a deoxybenzoin intermediate.
Mechanistic Pathway: From Acylation to the Isoflavone Scaffold
The synthesis commences with a Friedel-Crafts acylation, where the acylium ion generated from (2,4-dimethoxy-phenyl)-acetyl chloride and a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) attacks an activated phenol.[7] The resulting deoxybenzoin is then treated with a formylating agent, such as a Vilsmeier reagent (generated from DMF and POCl₃ or oxalyl chloride), which introduces the final carbon atom required for the isoflavone skeleton.[8][9][10] Subsequent acid-catalyzed cyclization and dehydration yield the isoflavone.
Caption: General workflow for isoflavone synthesis.
Experimental Protocol: Synthesis of a 2,4-Dimethoxy-Substituted Isoflavone
This protocol outlines the synthesis of an isoflavone using (2,4-Dimethoxy-phenyl)-acetyl chloride as a key building block.
Part A: Friedel-Crafts Acylation to form Deoxybenzoin
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (100 mL) at 0 °C, add a solution of a suitably protected hydroxy-phenol (e.g., resorcinol monomethyl ether, 1.0 eq) in DCM (50 mL).
-
Acylation: Add a solution of (2,4-Dimethoxy-phenyl)-acetyl chloride (1.1 eq) in DCM (50 mL) dropwise to the reaction mixture.
-
Reaction: After the addition, allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Extract the product with DCM (3 x 75 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude deoxybenzoin can be purified by column chromatography or recrystallization.
Part B: Cyclization to the Isoflavone
-
Vilsmeier Reagent Preparation (in situ): In a separate flask, add oxalyl chloride (3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) in anhydrous DCM at 0 °C. Stir for 30 minutes.
-
Cyclization Reaction: Add a solution of the deoxybenzoin from Part A (1.0 eq) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of an aqueous solution of sodium acetate. Extract the product with DCM.
-
Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate. The crude isoflavone is then purified by column chromatography on silica gel to yield the final product.[8][10]
| Step | Key Reagents | Typical Yield | Key Considerations |
| Friedel-Crafts Acylation | (2,4-Dimethoxy-phenyl)-acetyl chloride, Phenol derivative, AlCl₃ | 70-85% | Anhydrous conditions are critical. The choice of protecting group for the phenol is important to avoid side reactions. |
| Cyclization | Deoxybenzoin, Vilsmeier Reagent (DMF/Oxalyl Chloride) | 65-80% | The Vilsmeier reagent is highly reactive and moisture-sensitive. The reaction is typically rapid.[8] |
Conclusion: A Gateway to Molecular Diversity
(2,4-Dimethoxy-phenyl)-acetyl chloride has proven to be an invaluable building block in the synthesis of complex natural products. Its predictable reactivity and the activating influence of its methoxy substituents enable the efficient construction of key heterocyclic scaffolds such as isoquinolines and isoflavones. The protocols outlined in this guide provide a robust foundation for researchers in natural product synthesis and drug discovery to harness the synthetic potential of this versatile reagent. Further exploration of its reactivity with a broader range of nucleophiles and in different reaction manifolds will undoubtedly continue to expand its role in the creation of novel and biologically significant molecules.
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- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
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Acylation of Amines with (2,4-Dimethoxy-phenyl)-acetyl chloride: Application Notes and Protocols
Introduction
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, polymers, and a vast array of pharmaceuticals.[1] Among the most robust and widely utilized methods for this transformation is the N-acylation of amines. This guide provides a detailed exploration of the acylation of primary and secondary amines using (2,4-Dimethoxy-phenyl)-acetyl chloride.
The (2,4-dimethoxyphenyl)acetyl moiety is a valuable building block in drug discovery and development. The dimethoxy substitution pattern on the phenyl ring can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, making it a "privileged scaffold" in the design of bioactive compounds.[2] Derivatives of dimethoxyphenylacetic acid are utilized in the synthesis of pharmaceuticals, including anti-inflammatory agents and analgesics.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, validated experimental protocols, and practical troubleshooting advice.
Reaction Mechanism and Scientific Principles
The acylation of an amine with an acyl chloride, such as (2,4-Dimethoxy-phenyl)-acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. This reaction is a classic transformation often performed under Schotten-Baumann conditions .[5][6]
The core mechanism involves three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[7]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and an ammonium salt.
The addition of a base is critical to the success of the reaction. It serves two primary purposes:
-
It neutralizes the hydrochloric acid (HCl) generated as a byproduct.[6]
-
It prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6][7]
Commonly, a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is used in an aprotic organic solvent.[8] Alternatively, the classic Schotten-Baumann reaction uses an aqueous base (like NaOH or NaHCO₃) in a biphasic system with an organic solvent.[5][9]
The Role of the 2,4-Dimethoxy Substituents
The two methoxy groups on the phenyl ring are electron-donating groups. Their presence can slightly influence the reactivity of the acetyl chloride, but more importantly, they impart specific physicochemical properties to the final amide product, such as increased polarity and potential for specific interactions with biological targets.[10]
Caption: Nucleophilic acyl substitution mechanism for amine acylation.
Reagent and Safety Information
Proper handling of all reagents is paramount for a safe and successful experiment. (2,4-Dimethoxy-phenyl)-acetyl chloride and its isomers are corrosive and react with moisture.[11][12]
| Reagent | Formula | M.W. ( g/mol ) | Properties | Safety & Handling |
| (2,4-Dimethoxy-phenyl)-acetyl chloride | C₁₀H₁₁ClO₃ | 214.65 | Corrosive solid or liquid, moisture-sensitive. | Danger! Causes severe skin burns and eye damage.[11] May cause respiratory irritation. Handle only in a fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Store under inert gas in a dry environment. |
| Primary/Secondary Amine | R¹R²NH | Variable | Nucleophilic base. | Toxicity varies. Consult specific MSDS. Many are flammable and corrosive. Handle with appropriate PPE in a fume hood. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Liquid base, pKa ≈ 10.75 | Flammable and toxic. Causes skin and eye irritation. Harmful if inhaled. Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, non-flammable solvent. | Suspected carcinogen. Harmful if inhaled or swallowed. Use only in a fume hood with proper PPE. |
Experimental Protocols
General Protocol for the Acylation of a Primary Amine
This protocol describes the reaction of a primary amine with (2,4-Dimethoxy-phenyl)-acetyl chloride using triethylamine as the base in dichloromethane.
Materials:
-
Primary amine (1.0 eq)
-
(2,4-Dimethoxy-phenyl)-acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.[8]
-
Acyl Chloride Addition: Dissolve (2,4-Dimethoxy-phenyl)-acetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. Maintaining a low temperature helps to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, carefully quench it by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acyl chloride and acidic species.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure N-acylated amine.
Caption: General workflow for the acylation of an amine.
Table of Reaction Parameters and Considerations
| Amine Substrate | Reactivity | Key Considerations |
| Primary Aliphatic Amines | High | Reaction is typically fast and exothermic. Maintain cooling during addition. Stoichiometry should be precise to avoid potential di-acylation under forcing conditions. |
| Secondary Aliphatic Amines | Moderate-High | Steric hindrance can slow the reaction rate compared to primary amines. May require longer reaction times or slightly elevated temperatures. |
| Anilines (Aromatic Amines) | Moderate | Less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Reaction may require longer times or warming. |
| Electron-Deficient Anilines | Low | Highly deactivated amines (e.g., nitroanilines) are poor nucleophiles and may require stronger bases or more forcing conditions.[13] Di-acylation can sometimes be a competing side reaction with highly deactivated anilines in the presence of a strong base.[13] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvent is anhydrous. (2,4-Dimethoxy-phenyl)-acetyl chloride is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, which will not participate in the desired reaction. Consider using a more potent activating agent or a different base.
-
No Reaction: For unreactive amines, particularly electron-deficient anilines, a stronger non-nucleophilic base may be required. Alternatively, increasing the reaction temperature may be necessary. Ensure the amine is not fully protonated by an acidic impurity.
-
Formation of Side Products: The primary side reaction is the hydrolysis of the acyl chloride. Performing the reaction under strictly anhydrous conditions minimizes this. For some amines, di-acylation (the acylation of the newly formed amide) can occur, although this is generally less common under these conditions.[13]
-
Difficult Purification: If the product is difficult to separate from the base (e.g., TEA), an acidic wash (e.g., dilute HCl) during the work-up can be used to convert the amine base into its water-soluble hydrochloride salt, facilitating its removal. This step should be avoided if the product itself is acid-sensitive.
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
- Unknown. (n.d.). Acetyl chloride.
- Unknown. (n.d.). Acylation of Alcohols and Amines.
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Acylation reaction of the deactivated amines ArNH2. Retrieved from [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-acylated amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]
-
MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
InnoPeptiChem. (2024, October 1). Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. Retrieved from [Link]
-
PMC. (2023, March 9). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]
-
J-Stage. (n.d.). Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innopeptichem.com [innopeptichem.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Lab Reporter [fishersci.it]
- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. CAS 1758-25-4: 2,5-Dimethoxyphenylacetic acid | CymitQuimica [cymitquimica.com]
- 11. (3,4-二甲氧基苯基)乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-(4-Methoxyphenyl)acetyl Chloride | 4693-91-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Ester Synthesis via (2,4-Dimethoxy-phenyl)-acetyl chloride for Pharmaceutical and Agrochemical Scaffolds
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the effective use of (2,4-Dimethoxy-phenyl)-acetyl chloride in esterification reactions. We will delve into the mechanistic underpinnings, safety protocols, and practical execution of these reactions, highlighting the reagent's utility in creating valuable molecular intermediates.
Introduction: The Strategic Value of the 2,4-Dimethoxyphenyl Moiety
(2,4-Dimethoxy-phenyl)-acetyl chloride is a highly reactive acylating agent, prized for its ability to introduce the 2,4-dimethoxyphenylacetyl group into a variety of molecules. The parent compound, 2,4-Dimethoxyphenylacetic acid, and its derivatives are recognized as important building blocks in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of advanced agrochemicals.[1] The electron-donating methoxy groups on the phenyl ring can influence the electronic properties and reactivity of the resulting ester, making this reagent a strategic choice for scaffold development in drug discovery programs.[2][3] Esterification with this acyl chloride provides a rapid, high-yield, and generally irreversible pathway to complex esters, overcoming the equilibrium limitations of traditional Fischer esterification.[4]
The Underlying Chemistry: Nucleophilic Acyl Substitution
The esterification reaction with an acyl chloride, such as (2,4-Dimethoxy-phenyl)-acetyl chloride, proceeds through a well-established nucleophilic addition-elimination mechanism .[5][6][7] This mechanism is fundamentally different from an SN2 reaction, as it involves a tetrahedral intermediate.[8]
Causality of the Mechanism:
-
Activation: The carbonyl carbon of the acyl chloride is highly electrophilic (electron-deficient). This is due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the alcohol (the nucleophile) attacks this electrophilic carbonyl carbon. This initial step forms a transient, unstable tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the chloride ion is ejected as a good leaving group.
-
Deprotonation: A weak base, often a tertiary amine like pyridine or triethylamine (TEA) added to the reaction, removes the proton from the oxonium ion to yield the final ester product and a protonated amine salt.[7] The base serves the critical dual purpose of neutralizing the hydrogen chloride (HCl) byproduct, which is generated in situ, preventing it from causing acid-catalyzed side reactions.[7][9]
The overall reaction is highly favorable and typically exothermic.[5]
Caption: Nucleophilic Addition-Elimination Mechanism for Esterification.
Mandatory Safety and Handling Protocols
(2,4-Dimethoxy-phenyl)-acetyl chloride is a corrosive and moisture-sensitive compound. Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.[10][11]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors, which are irritating to the respiratory system.[10][12]
-
Moisture Sensitivity: The reagent reacts vigorously with water to produce corrosive hydrogen chloride gas.[7][13] All glassware must be oven- or flame-dried before use, and anhydrous solvents are required. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
-
Disposal: Quench any residual acyl chloride carefully with a suitable alcohol (like isopropanol) before aqueous disposal. Dispose of all chemical waste according to institutional and local regulations.
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the esterification of a generic primary or secondary alcohol. Optimization may be required for specific substrates.
4.1. Materials and Equipment
-
(2,4-Dimethoxy-phenyl)-acetyl chloride
-
Alcohol substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether)
-
Anhydrous base (e.g., Pyridine or Triethylamine (TEA))
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Septa and needles for inert atmosphere handling
-
Ice-water bath
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
4.2. Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask under a positive pressure of nitrogen, add the alcohol substrate (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., DCM, approx. 0.2 M concentration).
-
Base Addition: Add the anhydrous base (1.2 - 1.5 eq.). The use of a slight excess ensures complete neutralization of the HCl byproduct.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.[5]
-
Acyl Chloride Addition: Prepare a solution of (2,4-Dimethoxy-phenyl)-acetyl chloride (1.1 eq.) in a small amount of anhydrous solvent. Add this solution to the alcohol mixture dropwise via a syringe over 10-15 minutes. A precipitate (the amine hydrochloride salt) will likely form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess amine base)
-
Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (saturated NaCl solution, to aid in phase separation)
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: Purify the crude ester product using silica gel column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Experimental Workflow and Optimization
The following diagram outlines the complete process from preparation to final analysis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linked drug-drug conjugates based on triterpene and phenol structures. Rational synthesis, molecular properties, toxicity and bioactivity prediction - Arabian Journal of Chemistry [arabjchem.org]
- 4. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. (3,4-二甲氧基苯基)乙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. geneseo.edu [geneseo.edu]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Experimental setup for reactions with (2,4-Dimethoxy-phenyl)-acetyl chloride
Executive Summary
(2,4-Dimethoxy-phenyl)-acetyl chloride (CAS 40850-68-4) is a specialized acylating agent widely utilized in the synthesis of pharmacophores, particularly isoquinoline alkaloids and peptidomimetics. Distinguished by the electron-donating dimethoxy substitution pattern on the phenyl ring, this reagent exhibits unique electronic properties that differentiate it from standard benzoyl or acetyl chlorides.
This guide provides high-fidelity protocols for its three primary applications: Nucleophilic Acyl Substitution (Amide Coupling) , Friedel-Crafts Acylation , and downstream Heterocycle Synthesis . It addresses the specific stability challenges posed by the electron-rich aromatic ring, offering "Senior Scientist" insights to prevent common pitfalls such as self-polymerization and rapid hydrolysis.
Chemical Profile & Critical Handling
The presence of two methoxy groups at the 2- and 4-positions renders the aromatic ring highly electron-rich. While the methylene spacer (
| Parameter | Specification |
| CAS Number | 40850-68-4 |
| Molecular Formula | |
| Molecular Weight | 214.65 g/mol |
| Physical State | Solid (low melting) or viscous liquid (depending on purity/temp) |
| Storage | 2–8°C, under Nitrogen/Argon. Strictly Anhydrous. |
| Main Hazard | Corrosive; reacts violently with water to release HCl. |
Stability Warning: Self-Acylation
Unlike electron-deficient acid chlorides (e.g., 4-nitrobenzoyl chloride), (2,4-dimethoxy-phenyl)-acetyl chloride is prone to intermolecular self-acylation in the presence of strong Lewis acids. The electron-rich ring of one molecule can act as the nucleophile for the acyl chloride of another, leading to oligomerization.
-
Mitigation: Always use Inverse Addition (add acid chloride to the substrate/catalyst mixture) and maintain high dilution during Friedel-Crafts reactions.
Protocol A: Amide Coupling (Schotten-Baumann Conditions)
This is the "workhorse" reaction for this reagent, used to generate amides for subsequent cyclization or biological testing.
Mechanism & Rationale
The reaction proceeds via a nucleophilic addition-elimination pathway.[1] A base is strictly required to neutralize the generated HCl, which would otherwise protonate the amine nucleophile and arrest the reaction.
Reagents & Stoichiometry
| Component | Equivalents | Role | Recommended Reagent |
| Amine Substrate | 1.0 | Nucleophile | Primary/Secondary Amine |
| Acid Chloride | 1.1 – 1.2 | Electrophile | (2,4-Dimethoxy-phenyl)-acetyl chloride |
| Base | 2.0 – 3.0 | Scavenger | DIPEA (Hünig's Base) or |
| Solvent | N/A | Medium | DCM (Anhydrous) or THF |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Solvation: Dissolve the Amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM (0.1 M concentration relative to amine).
-
Temperature Control: Cool the mixture to 0°C using an ice bath. Rationale: Controls the exotherm and minimizes side reactions.
-
Addition: Dissolve (2,4-dimethoxy-phenyl)-acetyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 50% EtOAc/Hexanes) or LC-MS.
-
Quench & Workup:
-
Quench with saturated
(aqueous).[1] -
Extract with DCM (
). -
Wash combined organics with 1M HCl (to remove unreacted amine/base)
Brine Dry over .
-
-
Purification: Concentrate in vacuo. Most products crystallize upon standing or require short silica plug filtration.
Protocol B: Friedel-Crafts Acylation
Critical Note: Due to the risk of self-reaction described in Section 2, this protocol uses Tin(IV) Chloride (
Reagents
-
Substrate: Aromatic compound (e.g., benzene, thiophene).
-
Reagent: (2,4-Dimethoxy-phenyl)-acetyl chloride (1.0 eq).
-
Catalyst:
(1.1 eq) or . -
Solvent: Dichloromethane (DCM) or Nitromethane.
Step-by-Step Procedure
-
Catalyst Solution: In a dry flask under Argon, dissolve the Substrate and
in DCM. Cool to -10°C . -
Controlled Addition: Add the acid chloride (dissolved in DCM) slowly via syringe pump or dropping funnel over 30 minutes.
-
Why? Keeping the concentration of acid chloride low relative to the substrate prevents the acid chloride from reacting with itself.
-
-
Activation: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Quench: Pour the reaction mixture onto a mixture of ice and dilute HCl.
-
Isolation: Separate layers, extract aqueous layer with DCM, and wash combined organics with brine.
Downstream Application: Isoquinoline Synthesis
The amide products derived from Protocol A are frequently used to synthesize isoquinolines via the Bischler-Napieralski Cyclization .
Workflow Visualization (DOT):
Caption: Synthetic workflow converting (2,4-dimethoxy-phenyl)-acetyl chloride into bioactive isoquinoline scaffolds via amide intermediates.
Analytical Validation
Verify the integrity of your product using these characteristic signals.
1. Proton NMR (
-
Methoxy Groups: Two distinct singlets around
3.70 – 3.85 ppm (6H total). -
Benzylic Methylene (
): A singlet around 3.50 – 3.70 ppm. -
Aromatic Region: A doublet (H-6), a doublet of doublets (H-5), and a doublet (H-3) in the range of
6.4 – 7.2 ppm.
2. Infrared Spectroscopy (IR):
-
Acid Chloride (Starting Material): Strong
stretch at ~1800 . -
Amide (Product):
shift to ~1640–1660 (Amide I band).
References
-
Synthesis of Amides (General Protocol): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Friedel-Crafts Acylation Methodology: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Bischler-Napieralski Reaction: Fodor, G., & Nagubandi, S. (1980). Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann, and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.
-
Handling of Acid Chlorides: Sigma-Aldrich. (n.d.). Acid Chlorides Handling and Stability Technical Bulletin.
-
2,4-Dimethoxybenzyl Protecting Groups: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley.
Sources
Scale-up synthesis procedures for (2,4-Dimethoxy-phenyl)-acetyl chloride derivatives
This Application Note is structured to provide a direct, field-tested pathway for the scale-up of (2,4-Dimethoxyphenyl)acetyl chloride. It prioritizes process safety, atom economy, and reproducibility, deviating from generic templates to address the specific reactivity of electron-rich phenylacetic acid derivatives.
Process Optimization, Safety Protocols, and Industrial Best Practices
Executive Summary
This guide outlines a robust protocol for the kilogram-scale synthesis of (2,4-Dimethoxyphenyl)acetyl chloride (DMPAC) from its corresponding acid. While laboratory-scale synthesis often utilizes oxalyl chloride for convenience, this protocol transitions to Thionyl Chloride (SOCl₂) with N,N-Dimethylformamide (DMF) catalysis. This change reduces raw material costs by >80% and simplifies volatile byproduct management, making it the superior choice for scale-up. The procedure emphasizes thermal control to prevent the decomposition of the electron-rich aromatic ring and details a "quench-and-analyze" In-Process Control (IPC) method to ensure complete conversion.
Process Chemistry Strategy
The Challenge of Electron-Rich Substrates
(2,4-Dimethoxyphenyl)acetic acid contains a highly electron-rich aromatic ring. This presents two specific risks during acid chloride formation:
-
Self-Acylation (Friedel-Crafts): In the presence of Lewis acids or excessive heat, the formed acid chloride can attack the electron-rich ring of another molecule, leading to oligomerization.
-
Acid Sensitivity: The methoxy groups render the ring susceptible to chlorination or cleavage if exposed to harsh acidic conditions for prolonged periods.
Solution: We utilize a catalytic Vilsmeier-Haack approach using DMF.[1] This allows the reaction to proceed at lower temperatures (0°C to ambient) compared to uncatalyzed thermal reflux, preserving the integrity of the dimethoxy scaffold.
Reagent Selection for Scale-Up
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Verdict |
| Cost | Low (Bulk commodity) | High (Reagent grade) | SOCl₂ |
| Byproducts | SO₂ (gas), HCl (gas) | CO (toxic gas), CO₂, HCl | SOCl₂ (Avoids CO) |
| Atom Economy | High | Low | SOCl₂ |
| Boiling Point | 74.6°C | 61°C | SOCl₂ (Easier to reflux/strip) |
Solvent System: Toluene vs. DCM
While Dichloromethane (DCM) is common in academic labs, Toluene is the preferred solvent for scale-up of this specific chemistry.
-
Reasoning: Toluene allows for the azeotropic removal of residual thionyl chloride during the concentration phase. Complete removal of SOCl₂ is critical if the acid chloride is to be used in nucleophilic substitutions (e.g., amine coupling), as residual SOCl₂ will generate competitive impurities.
Experimental Workflow & Mechanism
The following diagram illustrates the catalytic cycle and the critical process flow.
Caption: Figure 1. Process flow for the DMF-catalyzed chlorination of (2,4-dimethoxyphenyl)acetic acid.
Detailed Scale-Up Protocol (100g Basis)
Safety Note: This reaction generates significant volumes of SO₂ and HCl gas. A caustic scrubber (NaOH) connected to the reactor vent is mandatory .
Materials
-
(2,4-Dimethoxyphenyl)acetic acid: 100.0 g (0.51 mol)
-
Thionyl Chloride (SOCl₂): 72.8 g (44.6 mL, 0.61 mol, 1.2 equiv)
-
N,N-Dimethylformamide (DMF): 1.9 g (2.0 mL, 0.05 equiv)
-
Toluene (Anhydrous): 500 mL (5 vol)
Procedure
-
Reactor Setup: Equip a 1L jacketed reactor (or 3-neck RBF) with an overhead stirrer, internal temperature probe, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (20% NaOH).
-
Charging: Charge the reactor with (2,4-Dimethoxyphenyl)acetic acid (100 g) and Toluene (400 mL). Start stirring.
-
Catalyst Addition: Add DMF (2.0 mL) to the suspension.
-
Note: The starting material may not fully dissolve at this stage.[2] This is normal.
-
-
Cooling: Cool the mixture to an internal temperature of 0–5°C .
-
Reagent Addition: Charge Thionyl Chloride (44.6 mL) into the addition funnel. Dilute with the remaining Toluene (100 mL) to prevent crystallization at the tip.
-
Controlled Reaction: Add the SOCl₂ solution dropwise over 45–60 minutes , maintaining the internal temperature < 10°C .
-
Observation: Gas evolution (HCl/SO₂) will begin immediately. Ensure scrubber is active. The slurry will gradually thin as the acid chloride forms (which is more soluble in toluene).
-
-
Digestion: Once addition is complete, allow the reaction to warm to 20–25°C over 1 hour. Stir at this temperature for 3 hours.
-
Critical Check: If solids remain after 3 hours, warm strictly to 35–40°C for 30 minutes. Do not reflux unless absolutely necessary, to avoid darkening (decomposition).
-
In-Process Control (IPC)
Do not rely on visual clarity. Perform a derivatization check.
-
Take a 50 µL aliquot of the reaction mixture.
-
Quench into 500 µL of anhydrous Methanol .
-
Shake for 1 minute (converts Acid Chloride -> Methyl Ester; unreacted Acid remains as Acid).
-
Analyze via HPLC or GC.
-
Specification: < 1.0% residual Acid (as methyl ester vs acid peak).
-
Workup and Isolation[3]
-
Degassing: Apply a slight vacuum (400-500 mbar) for 15 minutes to pull off dissolved HCl/SO₂ gases.
-
Concentration: Switch to distillation mode. Distill off Toluene and excess SOCl₂ under reduced pressure (target <50 mbar, bath temp max 45°C).
-
Azeotropic Chase: Add fresh Toluene (200 mL) to the residue and re-distill to dryness.
-
Purpose: This step is vital to remove trace thionyl chloride, which "sticks" to the product.
-
-
Final Product: The residue is (2,4-Dimethoxyphenyl)acetyl chloride, typically a yellow to orange oil that may solidify upon standing (approx. yield 95-98%).[3]
Storage: Store under Nitrogen at <5°C. Use within 48 hours for best results.
Analytical Data & Characterization
For validation, the acid chloride is best characterized as its methyl ester derivative (formed by quenching with MeOH), as the free acid chloride is hydrolytically unstable on silica/LC columns.
| Parameter | Specification | Method |
| Appearance | Yellow to Orange Oil/Solid | Visual |
| Purity (Derivatized) | > 97.0% (Methyl Ester) | HPLC (C18, ACN/Water) |
| H-NMR (CDCl₃) | Matches structure | |
| IR (Neat) | ~1800 cm⁻¹ (C=O stretch, Acid Chloride) | FTIR |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark/Black Color | Thermal decomposition or Friedel-Crafts self-reaction. | Limit max temperature to 40°C. Ensure glassware is acid-free before start. |
| Incomplete Conversion | Old Thionyl Chloride or insufficient mixing. | Check SOCl₂ quality. Increase DMF to 0.1 equiv. |
| Solid Precipitate in Product | Pyridinium salts (if Pyridine used) or polymerized material. | Filter through a glass frit under N₂. Avoid Pyridine; use DMF.[4] |
| Low Yield in Next Step | Residual SOCl₂ reacting with nucleophile. | Perform the "Azeotropic Chase" with toluene twice. |
References
- Clayden, J., et al.Organic Chemistry. "Acyl Chlorides Synthesis and Reactivity." Oxford University Press.
-
Org. Process Res. Dev. "Scale-up of Acid Chloride Synthesis." (General process safety principles for SOCl₂ scale-up).
- Burdett, K. A. "Synthesis of Acyl Chlorides." Synthesis, 1991.
-
Google Patents. "Method for preparing phenylacetyl chloride derivatives." (Reference for reaction conditions of similar electron-rich substrates).
-
Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines." (Safety protocols for exothermic reactions and gas evolution).
Sources
Application Note: (2,4-Dimethoxy-phenyl)-acetyl Chloride in Medicinal Chemistry
The following technical guide details the application of (2,4-Dimethoxy-phenyl)-acetyl chloride in medicinal chemistry. It is designed for researchers engaged in structure-activity relationship (SAR) studies, particularly those focused on flavonoid and isoquinoline scaffold synthesis.
CAS: 13338-63-1 (Generic/Isomer specific check required; often custom synthesized)
Molecular Formula: C
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
(2,4-Dimethoxy-phenyl)-acetyl chloride is a specialized acylating agent used primarily to introduce the 2,4-dimethoxybenzyl pharmacophore into bioactive molecules. Unlike its more common isomer, (3,4-dimethoxyphenyl)acetyl chloride (Homoveratryl chloride), the 2,4-isomer offers a unique substitution pattern that is critical for:
-
SAR Optimization: Modulating the electronic environment and steric bulk of the aromatic ring to alter receptor binding affinity.
-
Metabolic Stability: The ortho-methoxy group can sterically hinder metabolic attack at the benzylic position or adjacent ring sites compared to the 3,4-isomer.
-
Scaffold Construction: It serves as a key electrophile in the synthesis of isoflavones (via the deoxybenzoin route) and isoquinolines (via Bischler-Napieralski cyclization).
Reactivity Profile: As an acid chloride, it is highly electrophilic. However, the presence of two electron-donating methoxy groups on the phenyl ring makes the aromatic system itself nucleophilic. This duality requires careful control of reaction conditions (temperature, Lewis acid stoichiometry) to prevent intermolecular side reactions (e.g., self-polymerization via Friedel-Crafts mechanisms).
Core Applications in Drug Design
A. Synthesis of Isoflavones (The Deoxybenzoin Route)
The most prominent application of this reagent is in the total synthesis of isoflavone analogues. Isoflavones are potent phytoestrogens and tyrosine kinase inhibitors. The (2,4-dimethoxyphenyl)acetyl moiety forms the B-ring of the final isoflavone.
-
Mechanism: Friedel-Crafts acylation of a phenol (e.g., resorcinol) yields a deoxybenzoin intermediate. This is followed by C1-insertion and cyclization.
-
Medicinal Value: Access to 2',4'-substituted isoflavones, which often exhibit distinct selectivity profiles for Estrogen Receptor Beta (ER
) compared to natural 4'-hydroxy or 3',4'-dimethoxy analogues.
B. Synthesis of Isoquinoline Alkaloids
In the synthesis of papaverine-like antispasmodics or phosphodiesterase (PDE) inhibitors, this reagent reacts with phenethylamines to form amides. These amides undergo cyclization (Bischler-Napieralski) to form the dihydroisoquinoline core.
C. Late-Stage Functionalization (SAR)
Used to acylate amines or alcohols in lead compounds, introducing a lipophilic, electron-rich domain that can engage in
Experimental Protocols
Protocol A: Synthesis of Deoxybenzoin Intermediate (Friedel-Crafts Acylation)
Objective: Synthesis of 2,4-dihydroxyphenyl-2',4'-dimethoxybenzyl ketone.
Reagents:
-
Resorcinol (1.0 equiv)
-
(2,4-Dimethoxy-phenyl)-acetyl chloride (1.1 equiv)
-
Boron trifluoride etherate (BF
OEt ) or ZnCl (Catalyst) -
Solvent: 1,2-Dichloroethane (DCE) or anhydrous DMF (if using BF
)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N
inlet. -
Dissolution: Dissolve Resorcinol (10 mmol) in anhydrous DMF (20 mL).
-
Catalyst Addition: Cool to 0°C. Add BF
OEt (30 mmol) dropwise via syringe. Caution: Exothermic. -
Acylation: Add (2,4-Dimethoxy-phenyl)-acetyl chloride (11 mmol) dissolved in minimal DMF dropwise over 15 minutes.
-
Reaction: Heat the mixture to 80°C for 2-4 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). Look for the disappearance of the acid chloride and the appearance of a fluorescent spot (ketone).
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to break the Boron complex. Stir vigorously for 30 minutes.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Critical Control Point: The temperature must be controlled. Excessive heat (>100°C) can cause demethylation of the methoxy groups due to the Lewis acid.
Protocol B: General Amide Coupling (Schotten-Baumann Conditions)
Objective: Derivatization of a secondary amine pharmacophore.
Reagents:
-
(2,4-Dimethoxy-phenyl)-acetyl chloride (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (2.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.[2]
Step-by-Step Methodology:
-
Setup: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration) in a round-bottom flask under N
. -
Base Addition: Add TEA (2.0 equiv) and cool the solution to 0°C.
-
Addition: Add the acid chloride (1.2 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours.
-
Workup: Quench with saturated NaHCO
. Extract with DCM.[2] Wash organic layer with 1M HCl (if product is not basic) and Brine. -
Validation: Verify product formation via LC-MS (Mass shift: +178 Da).
Visualized Workflows
Pathway 1: Isoflavone Scaffold Synthesis
This diagram illustrates the conversion of the acid chloride into a bioactive isoflavone scaffold.
Caption: Synthesis of 2',4'-substituted isoflavones via the Deoxybenzoin route using BF3-etherate.
Pathway 2: General Reactivity & Troubleshooting
Logic flow for handling the reagent and optimizing yield.
Caption: Decision matrix for solvent selection and troubleshooting based on nucleophile type.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Boiling Point | ~150-155°C (at 15 mmHg) | Estimated; vacuum distillation recommended. |
| Density | ~1.2 g/mL | Denser than water. |
| Storage | 2-8°C, Inert Gas (Ar/N | Moisture Sensitive. Hydrolyzes to acid. |
| Typical Yield (Amidation) | 85 - 95% | Highly efficient with primary/secondary amines. |
| Typical Yield (F-C) | 60 - 75% | Lower due to competitive side reactions. |
| Major Impurity | (2,4-Dimethoxyphenyl)acetic acid | Result of hydrolysis. Remove via base wash. |
References
- Pelter, A., et al. "The synthesis of isoflavones." Journal of the Chemical Society, Perkin Transactions 1, 1981, 3182-3185.
-
Wahala, K., & Hase, T. A. "Expedient synthesis of polyhydroxyisoflavones." Journal of the Chemical Society, Perkin Transactions 1, 1991 , 3005-3008.
- Gao, Y., et al. "Synthesis and biological evaluation of 2,4-dimethoxybenzyl derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2013, 23(10), 2990-2995.
-
Sigma-Aldrich. "Product Specification: (Dimethoxyphenyl)acetyl chlorides." (Verified for general physicochemical properties).
-
Vekariya, R. H., et al. "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation." Organic Syntheses, 2016 , 93, 355-367. (Demonstrates modern F-C acylation protocols relevant to electron-rich rings).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation with (2,4-Dimethoxy-phenyl)-acetyl chloride
Welcome to the technical support center dedicated to improving the yield and efficiency of Friedel-Crafts acylation reactions involving (2,4-Dimethoxy-phenyl)-acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this highly activated acylating agent. Here, we will delve into the mechanistic nuances and provide practical, field-proven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Friedel-Crafts Acylation?
A1: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. It proceeds through the formation of a highly reactive acylium ion from an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] This acylium ion then acts as an electrophile, which is attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.[2][3] A subsequent deprotonation step restores the aromaticity of the ring.[2][4]
Q2: Why is (2,4-Dimethoxy-phenyl)-acetyl chloride considered a "challenging" reagent in Friedel-Crafts acylation?
A2: The two electron-donating methoxy groups on the phenyl ring of (2,4-Dimethoxy-phenyl)-acetyl chloride significantly increase the electron density of the aromatic system. This high degree of activation can lead to several complications, including a higher propensity for side reactions, difficulty in controlling the reaction, and potential for the acyl chloride itself to undergo self-acylation or other undesired transformations. The electron-rich nature of the resulting ketone product can also lead to complexation with the Lewis acid catalyst, which can impact catalyst activity.[5]
Q3: What are the most common Lewis acids used for this reaction, and how do I choose the right one?
A3: Aluminum chloride (AlCl₃) is the most traditional and potent Lewis acid for Friedel-Crafts acylation.[1][2][4] However, due to the activated nature of (2,4-Dimethoxy-phenyl)-acetyl chloride, milder Lewis acids are often a better choice to avoid side reactions. Consider using iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or even solid acid catalysts like zeolites.[1][6] The choice depends on the reactivity of your aromatic substrate; for highly activated substrates, a milder catalyst is recommended.[7]
Q4: Can I use catalytic amounts of the Lewis acid?
A4: Generally, Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid catalyst. This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[5][8] To drive the reaction to completion, at least one equivalent of the Lewis acid per equivalent of the acyl chloride is typically necessary.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on chemical principles.
Issue 1: Low or No Yield of the Desired Product
Low or no product formation is a common frustration. The root cause often lies in one of the following areas:
| Possible Cause | Underlying Principle | Recommended Solution |
| Inactivated Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture. Water will hydrolyze the catalyst, rendering it ineffective. | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Deactivated Aromatic Substrate | The aromatic substrate you are trying to acylate may possess strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), which make it too electron-poor to attack the acylium ion.[7] | Consider using a more activated aromatic substrate. If this is not possible, a more forceful catalyst and higher reaction temperatures may be required, though this increases the risk of side reactions. |
| Suboptimal Reaction Temperature | The reaction may have a significant activation energy that is not being overcome at the current temperature. | Gradually and cautiously increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. Be aware that excessively high temperatures can lead to product decomposition or deacylation.[8][9] |
| Insufficient Catalyst | As mentioned in the FAQs, a stoichiometric amount of the Lewis acid is often required to overcome product-catalyst complexation.[5] | Increase the molar equivalents of the Lewis acid relative to the acyl chloride. A 1.1 to 1.5 molar excess is a good starting point. |
Issue 2: Formation of Multiple Products and Isomers
The appearance of unexpected spots on your TLC plate or multiple peaks in your GC-MS spectrum indicates the formation of side products.
| Possible Cause | Underlying Principle | Recommended Solution |
| Poor Regioselectivity | The position of acylation on the aromatic substrate is governed by the directing effects of existing substituents. However, solvent and temperature can influence the kinetic vs. thermodynamic product distribution.[8] | For kinetically controlled products, use lower reaction temperatures and non-polar solvents.[10] For thermodynamically controlled products, higher temperatures may be necessary.[8][10] |
| Self-Acylation of the Reagent | The electron-rich (2,4-Dimethoxy-phenyl)-acetyl chloride can potentially react with itself under the reaction conditions, especially with a highly active catalyst. | Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).[7] Maintain a low reaction temperature, at least during the initial addition of the catalyst. |
| Cleavage of Methoxy Groups | With very strong Lewis acids like AlCl₃ and elevated temperatures, the methoxy groups on the acyl chloride can be cleaved, leading to undesired byproducts. | Opt for a milder Lewis acid. If AlCl₃ must be used, conduct the reaction at the lowest possible temperature that still allows for product formation. |
Issue 3: Difficult Reaction Work-up and Product Isolation
A challenging work-up can significantly impact your final yield and purity.
| Possible Cause | Underlying Principle | Recommended Solution |
| Formation of Emulsions | The quenching of excess Lewis acid with water is highly exothermic and can form aluminum hydroxides, which can lead to persistent emulsions during aqueous extraction. | Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[11] This will help to break down the aluminum salts and keep them in the aqueous layer. |
| Product-Catalyst Complex | The ketone product forms a complex with the Lewis acid that needs to be hydrolyzed to liberate the free ketone. | The acidic work-up described above is crucial for breaking this complex.[7][11] Ensure sufficient acid is used to fully protonate the ketone and break its coordination with the Lewis acid. |
Visualizing the Process
The Core Reaction Mechanism
The following diagram illustrates the fundamental steps of the Friedel-Crafts acylation.
Caption: Generalized workflow of Friedel-Crafts Acylation.
Troubleshooting Workflow
This decision tree can guide you through the process of diagnosing and solving common issues.
Caption: A decision tree for troubleshooting low yield.
Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation
This protocol serves as a general starting point.
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under a nitrogen atmosphere, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents).[6]
-
Add an anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (2,4-Dimethoxy-phenyl)-acetyl chloride (1 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the Lewis acid.[11]
-
After the addition is complete, add the aromatic substrate (1 equivalent), also dissolved in the anhydrous solvent, dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[11]
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Optimized Protocol for Highly Activated Systems
This protocol is tailored for reactions where side product formation is a concern.
-
Follow steps 1-3 of the standard protocol, but use a milder Lewis acid such as FeCl₃ (1.2 equivalents).[6]
-
Maintain the reaction temperature at 0 °C or even lower (e.g., -15 °C) throughout the addition and reaction period.[12]
-
Add the aromatic substrate to the Lewis acid suspension before the dropwise addition of (2,4-Dimethoxy-phenyl)-acetyl chloride. This can sometimes minimize self-acylation of the acyl chloride.
-
Keep the reaction time as short as possible while ensuring complete consumption of the starting material, as monitored by TLC.
-
Follow steps 7-11 of the standard protocol for work-up and purification.
By understanding the underlying chemical principles and systematically addressing potential issues, you can significantly improve the yield and purity of your Friedel-Crafts acylation reactions with (2,4-Dimethoxy-phenyl)-acetyl chloride.
References
-
SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
University of Waterloo. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Advanced Academic Studies, 6(1), 56-58.
-
Ashenhurst, J. (2018, May 17). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. [Image attached to a publication]. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]
-
ACS Publications. (2011, March 25). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. [Image attached to a publication]. Retrieved from [Link]
-
Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]
-
DIAL.pr. (n.d.). Highly Selective Catalytic Friedel-Crafts Acylation of Activated Aromatic Compounds Using the I-2.DMF Complex as Catalyst. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
(n.d.). Regioselective Friedel-Crafts Acylation with. Retrieved from [Link]
-
YouTube. (2021, March 4). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Technical Support Center: Troubleshooting (2,4-Dimethoxy-phenyl)-acetyl Chloride Reactions
Welcome to the Technical Support Center for (2,4-Dimethoxy-phenyl)-acetyl chloride . As a highly reactive acylating agent, this compound is a critical building block in medicinal chemistry and drug development. However, its unique structural features—an electrophilic acid chloride, highly acidic
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you suppress byproducts, optimize your workflows, and maximize isolated yields.
Section 1: Troubleshooting Guides
Issue 1: High Levels of Ketene Dimerization
Symptom: During amidation or esterification reactions utilizing tertiary amine bases (e.g., triethylamine), the yield of the desired product is severely reduced. LC-MS or TLC analysis reveals a highly non-polar byproduct with a mass corresponding to twice the molecular weight of the ketene intermediate.
Root Cause: The
Protocol 1: Optimized Amidation via Inverse Addition
Self-Validating System: This protocol incorporates continuous temperature control and an in-process HPLC check to ensure the transient ketene is trapped before dimerization occurs.
-
Preparation: Flame-dry a 3-neck round-bottom flask and purge with inert gas (Argon/N₂).
-
Nucleophile Solution: Dissolve your target amine/alcohol nucleophile (1.1 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture strictly to 0 °C using an ice bath.
-
Reagent Dilution: In a separate addition funnel, dilute (2,4-dimethoxy-phenyl)-acetyl chloride (1.0 eq) in a minimum of 10 volumes of anhydrous DCM to ensure high dilution[2].
-
Slow Addition: Add the acid chloride solution dropwise over 1–2 hours to the cooled nucleophile solution.
-
Causality: Slow addition ensures that any ketene generated is immediately intercepted by the large excess of nucleophile present in the bulk solution, physically preventing ketene-ketene collisions[2].
-
-
In-Process Control: After the addition is complete, stir for 30 minutes at 0 °C. Pull a 50 µL aliquot, quench with methanol, and analyze via LC-MS. The absence of the dimer peak validates the efficacy of the slow-addition technique.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Issue 2: Unwanted Friedel-Crafts Self-Acylation (Oligomerization)
Symptom: When utilizing strong Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation, the reaction yields a complex, intractable mixture of high-molecular-weight oligomers or polymeric tars. Root Cause: The two methoxy groups on the phenyl ring strongly donate electron density via resonance, making the aromatic system exceptionally nucleophilic. The 5-position (ortho to the 4-methoxy and para to the 2-methoxy) is highly activated[3]. In the presence of a Lewis acid, the acylium ion of one molecule aggressively attacks the 5-position of another molecule, initiating a runaway intermolecular self-acylation cascade. Solution: Avoid strong Lewis acids when working with this reagent. If cross-acylation is required, the target substrate must be used in massive excess (as the solvent) to outcompete self-acylation[3]. Alternatively, utilize milder coupling conditions, such as converting the corresponding carboxylic acid to a Weinreb amide for subsequent functionalization.
Issue 3: Hydrolysis and Demethylation
Symptom: High recovery of 2,4-dimethoxyphenylacetic acid, or detection of phenolic byproducts lacking one or both methyl groups. Root Cause: Acid chlorides are acutely sensitive to ambient moisture, rapidly hydrolyzing to the carboxylic acid. Furthermore, harsh Lewis acids (like BBr₃ or AlCl₃) coordinate to the basic oxygen atoms of the methoxy ethers; at elevated temperatures, this leads to rapid ether cleavage and demethylation. Solution: Strictly adhere to anhydrous Schlenk techniques. If Lewis acids are absolutely necessary for a downstream step, maintain reaction temperatures strictly below 0 °C to kinetically favor the desired pathway over ether cleavage.
Section 2: Frequently Asked Questions (FAQs)
Q: Can I store (2,4-Dimethoxy-phenyl)-acetyl chloride as a stock solution for future use? A: No. Acyl chlorides degrade rapidly in solution due to trace moisture, forming 2,4-dimethoxyphenylacetic acid and releasing HCl. The generated HCl can further catalyze the degradation of the electron-rich aromatic ring over time. Always prepare solutions fresh immediately before use.
Q: Why am I seeing a
Q: Is it possible to isolate the (2,4-dimethoxyphenyl)ketene intermediate? A: No. Primary (monosubstituted) ketenes are highly reactive and cannot be isolated under standard bench conditions. They must be generated in situ and immediately trapped by a coupling partner[5].
Section 3: Data Presentation
The following table summarizes the primary byproducts, their root causes, and their quantitative analytical signatures to aid in rapid LC-MS and NMR troubleshooting.
| Byproduct / Side Reaction | Root Cause | Preventive Action | Analytical Signature (LC-MS / ¹H-NMR) |
| Ketene Dimer (Cyclobutanedione / | Excess base; high local concentration of acid chloride. | Use inverse addition; use sterically hindered base (DIPEA); lower temperature. | LC-MS: |
| Friedel-Crafts Oligomers | Intermolecular attack of acylium ion on the electron-rich 2,4-dimethoxy ring. | Avoid strong Lewis acids (AlCl₃); use target substrate in large excess. | LC-MS: Broad polymeric peaks at high m/z.NMR: Loss of aromatic protons (specifically the 5-position singlet/doublet). |
| Hydrolysis Product (2,4-Dimethoxyphenylacetic Acid) | Trace moisture in solvents, glassware, or atmosphere. | Flame-dry glassware; use strictly anhydrous solvents; inert atmosphere. | LC-MS: |
| Demethylated Phenols | Cleavage of methoxy ethers by strong Lewis acids (e.g., AlCl₃, BBr₃). | Keep Lewis acid reactions at low temperatures (< 0 °C); use milder catalysts. | LC-MS: Mass shift of |
Section 4: Reaction Pathways and Workflow Visualizations
Divergent reaction pathways of (2,4-Dimethoxy-phenyl)-acetyl chloride.
Optimized inverse-addition workflow to prevent ketene dimerization.
Section 5: References
-
preventing dimer formation in ketene reactions Source: Benchchem URL: View Source[2]
-
Furan- and Pyran-Based Heterocycles as Subtype-Selective Ligands of the Estrogen Receptor Source: Publikationsserver der Universität Regensburg URL: View Source[3]
-
Generation of Reactive Ketenes under Flow Conditions through Zinc-Mediated Dehalogenation Source: Thieme Connect (Synlett) URL: View Source[5]
-
Ketene Dimers from Acid Halides Source: Journal of the American Chemical Society URL: View Source[6]
-
Catalytic, asymmetric reactions of ketenes and ketene enolates Source: PMC - NIH URL: View Source[1]
-
preventing dimer formation in ketene reactions (FAQ Section) Source: Benchchem URL: View Source[4]
-
KETENES II - Chemistry and Chemists Source: chemistry-chemists.com URL: View Source
Sources
Technical Support Center: Purification of (2,4-Dimethoxy-phenyl)-acetyl chloride
Welcome to the dedicated support center for handling and purifying (2,4-Dimethoxy-phenyl)-acetyl chloride. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. As a highly reactive intermediate, the purity of this acyl chloride is paramount for the success of subsequent synthetic steps. This document combines established protocols with field-proven insights to help you navigate the purification process effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The causality behind each troubleshooting step is explained to empower your decision-making.
Question 1: My crude product is a dark brown or black oil, not the expected pale yellow solid. What went wrong?
Answer:
This is a common issue often pointing to decomposition or the presence of persistent impurities from the synthesis stage. Let's break down the probable causes and solutions.
-
Probable Cause 1: Overheating during Synthesis/Workup. (2,4-Dimethoxy-phenyl)-acetyl chloride, like many acyl chlorides, can decompose at high temperatures. If the initial chlorination reaction (e.g., using thionyl chloride or oxalyl chloride) was run at too high a temperature or for too long, or if excess reagent was removed via distillation at atmospheric pressure, thermal decomposition and polymerization can occur.[1]
-
Solution 1: Controlled Reagent Removal & Vacuum Distillation.
-
Remove Excess Reagent Under Vacuum: After the synthesis is complete, remove the excess chlorinating agent (e.g., thionyl chloride) under reduced pressure, ensuring the temperature of the flask does not exceed 40-50 °C. This minimizes thermal stress on the product.
-
Purify via High-Vacuum Distillation: The most effective method to separate the desired product from non-volatile, colored impurities is fractional distillation under high vacuum. The literature boiling point for a related isomer is approximately 118-119 °C at 0.2 mmHg, which serves as a good starting point.[2][3] A short-path distillation apparatus is recommended to minimize the surface area and time the compound spends at high temperature.
-
-
Probable Cause 2: Residual Acidic Impurities. If the starting material, (2,4-Dimethoxy-phenyl)acetic acid, is not fully consumed, it can contribute to discoloration and complications in subsequent reactions.
-
Solution 2: Aqueous Wash (Use with Extreme Caution). In some specific cases, a carefully controlled workup involving an aqueous wash can remove acidic impurities. However, this is a high-risk maneuver as acyl chlorides react violently with water.[4][5] If attempted, it must be done with an immiscible, dry organic solvent (like dichloromethane) at low temperatures (0 °C), followed by immediate and thorough drying of the organic layer with an anhydrous salt like MgSO₄ or Na₂SO₄. This is generally not recommended unless distillation is impossible.
Question 2: My yield of purified (2,4-Dimethoxy-phenyl)-acetyl chloride is significantly lower than expected. Where did my product go?
Answer:
Low yield is typically a result of product loss due to its high reactivity, particularly its sensitivity to moisture.
-
Probable Cause 1: Hydrolysis. This is the most frequent cause of yield loss. (2,4-Dimethoxy-phenyl)-acetyl chloride will readily react with any available water to hydrolyze back to the corresponding carboxylic acid.[4][5][6] Sources of moisture can include:
-
Atmospheric humidity.
-
Improperly dried glassware.
-
Solvents that were not anhydrous.
-
Leaks in the distillation apparatus.
-
-
Solution 1: Rigorous Anhydrous Technique.
-
Glassware: All glassware must be oven-dried (e.g., at 120 °C overnight) or flame-dried under vacuum and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Atmosphere: Conduct all transfers and the purification itself under a positive pressure of an inert gas.[7]
-
Solvents & Reagents: Use freshly distilled or commercially available anhydrous solvents.
-
Handling: Handle the material quickly and efficiently to minimize exposure to the atmosphere.
-
-
Probable Cause 2: Mechanical Losses. During transfers between flasks or during filtration, material can be lost. This is especially true for small-scale preparations.
-
Solution 2: Optimize Transfers and Equipment.
-
Minimize the number of transfers.
-
For recrystallization, use a sintered glass funnel (Schlenk filter) under an inert atmosphere to collect the crystals, which avoids exposing the product to air on filter paper.
-
During distillation, ensure all joints are properly sealed with a vacuum-appropriate grease.
-
Question 3: I performed a vacuum distillation, but my product still seems impure or co-distills with another substance.
Answer:
This suggests the presence of an impurity with a boiling point close to that of your product.
-
Probable Cause: Residual Chlorinating Agent or Byproducts. Reagents like oxalyl chloride (b.p. 62 °C) or thionyl chloride (b.p. 76 °C) are volatile. If not completely removed after synthesis, they can co-distill with the product, especially if the vacuum is not sufficiently high.
-
Solution 1: Efficient Reagent Removal. Before high-vacuum distillation of the product, ensure the bulk of the lower-boiling chlorinating agent is removed. This can be done by first applying a moderate vacuum (e.g., 20-30 mmHg) at room temperature until vigorous bubbling ceases, before proceeding to high vacuum and heating.
-
Solution 2: Recrystallization. If distillation fails to provide the desired purity, recrystallization is an excellent alternative, as it separates compounds based on solubility rather than boiling point.[8] Given the product's melting point of 40-43 °C[2], it is well-suited for this technique.
-
Solvent Selection: An ideal solvent must be aprotic. A good starting point is a nonpolar solvent like hexane or cyclohexane, or a mixed solvent system such as dichloromethane/hexane or ethyl acetate/hexane.[9] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.[10]
-
Frequently Asked Questions (FAQs)
-
Q: What is the primary impurity I should be concerned about?
-
A: The most common and problematic impurity is the parent carboxylic acid, (2,4-dimethoxy-phenyl)acetic acid, formed from hydrolysis of the product upon exposure to moisture.[5] Unreacted starting material and residual chlorinating agents are also common.
-
-
Q: How can I confirm the purity of my final product?
-
A: Purity can be assessed using several methods. ¹H NMR spectroscopy is highly effective; the disappearance of the carboxylic acid proton (typically >10 ppm) and the appearance of the characteristic signal for the CH₂ group adjacent to the acyl chloride are key indicators. FTIR spectroscopy is also useful, showing the characteristic C=O stretch for an acyl chloride (~1800 cm⁻¹). Note that using TLC can be misleading as the silica gel plate can cause on-the-spot hydrolysis of the acyl chloride.[1]
-
-
Q: What is the best way to store purified (2,4-Dimethoxy-phenyl)-acetyl chloride?
-
A: The purified product must be stored under strictly anhydrous and inert conditions.[7][11] Store it in a tightly sealed container (e.g., a vial with a PTFE-lined cap) with Parafilm wrapped around the seal. Place this container inside a desiccator or, for long-term storage, in a glovebox.[12] Store at a cool temperature (e.g., in a refrigerator) to minimize decomposition over time.
-
Detailed Purification Protocols
Protocol 1: Purification by High-Vacuum Distillation
This protocol is ideal for removing non-volatile or significantly lower-boiling impurities on a multi-gram scale.
| Parameter | Value | Rationale |
| Operating Pressure | < 1 mmHg | Lowers the boiling point to prevent thermal decomposition. |
| Oil Bath Temperature | 130-150 °C (start lower) | Provides gentle, even heating. Temperature should be ~20 °C above the vapor temp. |
| Expected Boiling Point | ~118-119 °C @ 0.2 mmHg[2][3] | Target collection temperature. Adjust for actual vacuum level. |
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. All glassware must be oven-dried and assembled while hot under a slow stream of inert gas. Lightly grease all joints with high-vacuum grease.
-
Charge the Flask: Transfer the crude (2,4-Dimethoxy-phenyl)-acetyl chloride to the distillation flask via cannula or a dry funnel under an inert atmosphere. Add a new magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum. Be prepared for initial outgassing of any residual volatile solvents or reagents.
-
Heating: Once the vacuum is stable (<1 mmHg), begin stirring and slowly heat the distillation flask using an oil bath.
-
Fraction Collection: Collect any low-boiling forerun in a separate receiving flask. When the vapor temperature stabilizes at the expected boiling point, switch to a new, pre-weighed receiving flask.
-
Termination: Stop the distillation when the temperature begins to drop or when only a dark, tarry residue remains in the distillation flask.
-
Final Steps: Release the vacuum by backfilling the system with inert gas. The purified product in the receiving flask should be a pale yellow liquid or a solid, depending on room temperature. Seal and store immediately.
Protocol 2: Purification by Recrystallization
This protocol is excellent for achieving very high purity and is suitable for material that is thermally sensitive or contaminated with isomers.
Step-by-Step Methodology:
-
Solvent Selection: In a dry test tube, test the solubility of a small amount of crude product in potential aprotic solvents (e.g., hexane, heptane, dichloromethane, ethyl acetate). A good single solvent will dissolve the product when hot but not when cold. Alternatively, find a solvent pair (one "good" solvent where the product is soluble, and one "bad" solvent where it is not).[10][13] A common pair would be dichloromethane (good) and hexane (bad).
-
Dissolution: In an oven-dried flask under an inert atmosphere, add the crude product. Add the minimum amount of hot "good" solvent (or the single chosen solvent) needed to fully dissolve the material.
-
Crystallization:
-
For a single solvent: Remove the flask from heat and allow it to cool slowly to room temperature.
-
For a solvent pair: While the solution is hot, slowly add the "bad" solvent dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then remove from heat.
-
-
Cooling: Allow the flask to stand undisturbed at room temperature. Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals via filtration. For best results, use a Schlenk filter apparatus under an inert atmosphere.
-
Washing: Wash the collected crystals with a small portion of ice-cold, fresh solvent (or the "bad" solvent if using a pair).
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Workflow Visualization
The following diagram illustrates the decision-making process for the purification of (2,4-Dimethoxy-phenyl)-acetyl chloride post-synthesis.
Caption: Decision workflow for selecting a purification technique.
References
- Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health.
- Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University.
- Safety Data Sheet: Acetyl chloride. (2019). Chemos GmbH&Co.KG.
- Acid Chloride. (n.d.). SATHEE - IIT Kanpur.
- Acetyl Chloride Storage. (2023). Reddit r/chemistry.
- Recrystallization. (n.d.). Unknown Source.
- A Discovery-Based Friedel-Crafts Acylation Experiment. (n.d.). Unknown Source.
- (3,4-Dimethoxyphenyl)acetyl chloride 98. (n.d.). Sigma-Aldrich.
- Recrystallization I. (n.d.). Unknown Source.
- Route of Synthesis Reagents and conditions. (n.d.). ResearchGate.
- Chem 267. Recrystallization - Part 2. (n.d.). Unknown Source.
- Synthesis of (a) 3,4-Dimethoxyphenyl-acetic acid chloride. (n.d.). PrepChem.com.
- Method for preparing 2, 5-dimethyl phenylacetyl chloride. (2020). Google Patents.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure.
- A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride. (n.d.). Google Patents.
- Preparation of acetyl chloride. (2018). PrepChem.com.
- HOMOVERATRYL CHLORIDE. (2026). ChemicalBook.
- What should i reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate.
- Guide for crystallization. (n.d.). Unknown Source.
- Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane. (n.d.). Google Patents.
- S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. (n.d.). PubMed.
- Method for purifying acid chlorides. (2004). Google Patents.
- purification of 2-chloropropionyl chloride. (2022). Reddit r/Chempros.
- Hydrolysis of an acid chloride. (2020). YouTube.
- Comparing Rate of Hydrolysis of Acyl halides. (2021). Chemistry Stack Exchange.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (3,4-Dimethoxyphenyl)acetyl chloride 98 10313-60-7 [sigmaaldrich.com]
- 3. HOMOVERATRYL CHLORIDE | 10313-60-7 [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wcu.edu [wcu.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemos.de [chemos.de]
- 12. reddit.com [reddit.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Overcoming solubility issues with (2,4-Dimethoxy-phenyl)-acetyl chloride in reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2,4-Dimethoxy-phenyl)-acetyl chloride. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for challenges encountered during its use in chemical synthesis, with a primary focus on overcoming solubility issues that can impede reaction success. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address the specific, real-world problems you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing difficulty dissolving (2,4-Dimethoxy-phenyl)-acetyl chloride. What properties of this molecule are causing this?
A1: The solubility behavior of (2,4-Dimethoxy-phenyl)-acetyl chloride is dictated by its molecular structure. It contains a moderately non-polar benzene ring and two methoxy groups, which contribute to its solubility in many organic solvents. However, the highly polar and reactive acetyl chloride group (-COCl) introduces complexity.
-
Structural Influence: The bulky aromatic structure limits solubility in very polar solvents like water (with which it reacts violently) and can also limit solubility in very non-polar aliphatic solvents like hexane, where it may not be sufficiently solvated.[1]
-
Reactivity: The primary challenge is the compound's high reactivity. The acetyl chloride functional group is extremely sensitive to moisture and protic solvents (those with O-H or N-H bonds, like alcohols or water).[2][3] Hydrolysis not only consumes the reagent but also forms (2,4-Dimethoxy-phenyl)-acetic acid and hydrochloric acid, which can precipitate or cause further side reactions.[4][5] Therefore, strictly anhydrous (dry) conditions are paramount.
Q2: What are the recommended starting solvents for reactions involving (2,4-Dimethoxy-phenyl)-acetyl chloride?
A2: The choice of solvent is critical. You need a solvent that can dissolve the acyl chloride without reacting with it. Aprotic solvents (those lacking O-H or N-H bonds) are mandatory. The ideal choice often depends on the specific reaction (e.g., Friedel-Crafts acylation, esterification).
Below is a table of recommended solvents. Always use an anhydrous grade of the solvent for best results.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (Polarity) | Key Considerations |
| Dichloromethane (DCM) | Chlorinated | 39.6 | 9.1 | Excellent general-purpose solvent for many acyl chlorides. Good for Friedel-Crafts reactions.[6][7] |
| Tetrahydrofuran (THF) | Ether | 66 | 7.5 | Good solvating power. Must be dry and free of peroxides. Can be used for ester or amide formation.[8] |
| Diethyl Ether | Ether | 34.6 | 4.3 | Common for esterification.[8] Highly volatile and flammable. |
| Toluene | Aromatic | 111 | 2.4 | Good for reactions requiring higher temperatures. Less polar. |
| Benzene | Aromatic | 80.1 | 2.3 | A classic solvent for Friedel-Crafts reactions, though its use is often limited due to toxicity.[8] |
| Acetonitrile | Nitrile | 82 | 37.5 | A more polar aprotic option. Ensure it is compatible with all reagents. |
| Carbon Disulfide (CS₂) | Non-polar | 46.3 | 2.6 | A traditional, non-polar solvent for Friedel-Crafts reactions.[9] |
Data compiled from multiple sources.[10][11][12]
Q3: My Friedel-Crafts acylation is failing or giving a very low yield. Could solubility be the culprit?
A3: Absolutely. Low yield or reaction failure in Friedel-Crafts acylations is frequently linked to reactant and catalyst issues, with solubility being a primary factor.[6][7]
-
Causality: For the reaction to proceed, the (2,4-Dimethoxy-phenyl)-acetyl chloride must be in the same phase as the aromatic substrate and the Lewis acid catalyst (e.g., AlCl₃). If the acyl chloride has poor solubility in the chosen solvent, its effective concentration is dramatically reduced.[7]
-
Catalyst Complex: In Friedel-Crafts acylation, the acyl chloride first forms a complex with the Lewis acid catalyst (e.g., [CH₃O]₂C₆H₃CH₂CO⁺[AlCl₄]⁻). If this complex precipitates from the solution, the reaction will stop.[7] This precipitation can be mistaken for a completed reaction, but analysis will show unreacted starting materials.
The following diagram illustrates how poor solubility can halt a reaction.
Detailed Protocol: Solubilization for a Friedel-Crafts Acylation
This protocol assumes a reaction between (2,4-Dimethoxy-phenyl)-acetyl chloride and an aromatic substrate (e.g., thiophene) using AlCl₃ as a catalyst in dichloromethane (DCM).
-
Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel) is thoroughly oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) to remove all traces of water. [7]2. Initial Setup: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Dissolution (Key Step): In a separate, dry flask, dissolve (2,4-Dimethoxy-phenyl)-acetyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Troubleshooting: If it does not dissolve readily, add more DCM in small increments. If still unsuccessful, proceed to gentle warming (max 30-35°C) for a short period. As a last resort, consider adding a small percentage (5-10% v/v) of anhydrous THF as a co-solvent.
-
-
Formation of Acylium Ion: Slowly add the dissolved acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Substrate Addition: Once the acyl chloride addition is complete, add the aromatic substrate (1.0 eq.), also dissolved in anhydrous DCM, dropwise to the reaction mixture.
-
Reaction and Workup: Allow the reaction to proceed as planned, monitoring by TLC. The workup typically involves quenching the reaction by carefully pouring it onto crushed ice and acid. [6]
Q5: What are the critical safety and handling procedures for (2,4-Dimethoxy-phenyl)-acetyl chloride?
A5: (2,4-Dimethoxy-phenyl)-acetyl chloride is a reactive and corrosive chemical that requires careful handling. [2][13]
-
Moisture Sensitivity: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas. [2][14]All handling must be done under anhydrous conditions and preferably under an inert atmosphere.
-
Corrosivity: It causes severe skin burns and eye damage. [13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical safety goggles and a face shield.
-
Acid-resistant gloves (e.g., butyl rubber or laminate).
-
A flame-retardant lab coat.
-
-
Handling: Use a fume hood to avoid inhaling vapors. [15]Ensure eyewash stations and safety showers are immediately accessible. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition. [2][16]Storing under an inert gas like nitrogen or argon is recommended. [13]
References
-
Chemos GmbH & Co.KG. (2017). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) - Acetyl chloride. Retrieved from [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
-
Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE - Safety Data Sheet. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). Methoxyacetyl Chloride MSDS. Retrieved from [Link]
-
TutorChase. (n.d.). Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
-
Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
R Discovery. (1991). Reactions of P(IV)-acid dimethylamides with acetyl chloride. Retrieved from [Link]
-
J-Stage. (n.d.). Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Murov, S. L. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tutorchase.com [tutorchase.com]
- 4. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. fishersci.com [fishersci.com]
- 14. geneseo.edu [geneseo.edu]
- 15. lobachemie.com [lobachemie.com]
- 16. kscl.co.in [kscl.co.in]
Catalyst selection and optimization for (2,4-Dimethoxy-phenyl)-acetyl chloride reactions
Critical Substrate Analysis: The "Janus" Effect
Before selecting a catalyst, you must understand the unique electronic conflict within (2,4-Dimethoxyphenyl)acetyl chloride (DM-PAC) . This molecule possesses a "Janus" (two-faced) nature that dictates all experimental success:
-
Hyper-Nucleophilic Ring: The 2,4-dimethoxy substitution pattern strongly activates the aromatic ring (positions C3, C5, and C6) toward Electrophilic Aromatic Substitution (EAS).
-
Electrophilic Tail: The acetyl chloride moiety is a potent electrophile.
The Risk: In the presence of a Lewis Acid, this molecule is liable to undergo intermolecular self-acylation (polymerization) before it reacts with your intended coupling partner.
Technical Directive: If you are using DM-PAC as an electrophile in a Friedel-Crafts reaction, you must ensure your coupling partner is more nucleophilic than DM-PAC itself, or use High Dilution Principles to favor cross-coupling over self-polymerization.
Catalyst Selection: The Friedel-Crafts Dilemma
The most common failure mode with DM-PAC is the use of traditional strong Lewis Acids (
The "Demethylation Trap"
Strong oxophilic Lewis acids (specifically Aluminum Chloride) coordinate irreversibly with the oxygen atoms of the methoxy groups. This leads to:
-
Ether Cleavage: Conversion of Methoxy (-OMe) to Phenol (-OH).
-
Deactivation: The coordinated complex becomes electron-deficient, stalling the reaction.
-
Tar Formation: The resulting phenols are susceptible to oxidation and uncontrolled polymerization.
The Solution: Bismuth(III) Triflate
For electron-rich substrates like DM-PAC, Bismuth(III) Triflate (
-
Low Oxophilicity: Does not coordinate strongly to ether oxygens (prevents demethylation).
-
Water Tolerance: Works even with trace moisture (unlike
which generates HCl gas instantly). -
Catalytic Loading: Requires only 1–5 mol% (vs. >100 mol% for
).
Decision Logic: Catalyst Selection
Figure 1: Decision matrix for catalyst selection based on reaction pathway and substrate sensitivity.
Optimized Protocols
Protocol A: Friedel-Crafts Acylation (Green Chemistry Approach)
Objective: Acylation of an aromatic partner using DM-PAC without demethylation.
Reagents:
-
Substrate: Aromatic coupling partner (1.0 equiv)
-
Reagent: DM-PAC (1.1 equiv)
-
Catalyst:
(0.01 – 0.05 equiv) -
Solvent: Nitromethane (
) or Dichloromethane (DCM). Note: Nitromethane accelerates the reaction via polarity but requires safety handling.
Step-by-Step:
-
Catalyst Activation: Flame-dry the reaction vessel under Argon. Add
and solvent. -
Partner Addition: Dissolve the aromatic coupling partner in the solvent and add to the catalyst mixture.
-
Controlled Addition (CRITICAL): Dissolve DM-PAC in a separate volume of solvent. Add this solution dropwise over 30-60 minutes to the reaction mixture.
-
Why? This keeps the concentration of DM-PAC low relative to the coupling partner, preventing DM-PAC molecules from reacting with each other (Self-Acylation).
-
-
Monitoring: Stir at RT. Monitor via TLC. If sluggish, heat to 50°C (DCM reflux) or 80°C (Nitromethane).
-
Quench: Add water. The catalyst stays in the aqueous phase; product extracts into organics.
Protocol B: Amidation (Schotten-Baumann Conditions)
Objective: Reacting DM-PAC with an amine to form an amide.
Reagents:
-
Amine (1.0 equiv)
-
DM-PAC (1.1 equiv)
-
Base:
(2.0 equiv) or TEA (1.5 equiv) -
Solvent: EtOAc/Water biphasic system or Anhydrous DCM.
Step-by-Step:
-
Dissolution: Dissolve amine and base in solvent. Cool to 0°C.
-
Addition: Add DM-PAC slowly (it reacts violently with moisture, but in a biphasic system, the amine reaction is kinetically faster than hydrolysis if kept cold).
-
Workup: Wash with dilute HCl (to remove unreacted amine) and then
(to remove acid byproducts).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Purple Oil | Demethylation/Polymerization. You likely used a strong Lewis Acid ( | Switch catalyst to Bi(OTf)3 or ZnCl2 . Lower temperature. |
| Recovery of Phenylacetic Acid | Hydrolysis. The acid chloride reacted with moisture in the air or solvent. | Ensure solvents are anhydrous. Use a drying tube. Check DM-PAC quality before starting (see FAQ). |
| Multiple Spots on TLC | Regio-isomers or Self-Acylation. | Regio: The 2,4-OMe directs to C3 and C5. Sterics usually favor C5, but mixtures occur. Self: Perform slower addition of DM-PAC. |
| No Reaction (Amidation) | HCl Inhibition. The HCl byproduct protonated your amine, rendering it non-nucleophilic. | Increase Base equivalents (Base acts as an HCl scavenger). |
Mechanism of Failure: Why AlCl3 Fails
It is vital to visualize why the standard catalyst fails. The aluminum center coordinates to the methoxy oxygen, weakening the
Figure 2: Mechanism of unwanted demethylation mediated by strong Lewis Acids.
Frequently Asked Questions (FAQs)
Q: Can I generate DM-PAC in situ from the carboxylic acid?
A: Yes. Use Thionyl Chloride (
-
Warning: You must remove all excess
and gas (via azeotropic distillation with toluene) before adding the amine or aromatic partner. Residual thionyl chloride will destroy your catalyst or nucleophile.
Q: My DM-PAC bottle has white crystals on the cap. Is it safe to use? A: The white crystals are likely the carboxylic acid (hydrolysis product).
-
Test: Dissolve a small aliquot in MeOH. If it dissolves clear, it's usable. If you see a precipitate or it's not fully soluble in DCM, distill the acid chloride or regenerate it with
.
Q: Why Bismuth Triflate? I don't have it in stock.
A: Bismuth is part of the "Green Lewis Acid" family. If unavailable, Indium(III) Triflate (
References
-
Desmurs, J. R., et al. (1997). "Bismuth(III) Triflate: A Novel Catalyst for Friedel-Crafts Acylation."[1] Tetrahedron Letters, 38(50), 8871-8874. [1]
- Core citation for the use of Bi(OTf)
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Sigma-Aldrich. (2025).[2] "Safety Data Sheet: (2,4-Dimethoxyphenyl)acetyl chloride."
- Source for stability, hydrolysis risks, and handling protocols.
-
Rueping, M., & Nachtsheim, B. J. (2010). "A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis." Beilstein Journal of Organic Chemistry, 6, 6.
- Review of metal triflates as water-tolerant, sustainable altern
Sources
Managing moisture sensitivity of (2,4-Dimethoxy-phenyl)-acetyl chloride
Executive Summary: The Nature of the Reagent
(2,4-Dimethoxyphenyl)acetyl chloride (DM-PAC) is a highly reactive electrophile used primarily as a building block in the synthesis of heterocycles and pharmacophores. Its reactivity is defined by the acyl chloride moiety, which is susceptible to rapid hydrolysis.[1][2]
The Core Challenge: Upon contact with moisture (atmospheric humidity or wet solvents), DM-PAC hydrolyzes to form (2,4-Dimethoxyphenyl)acetic acid and Hydrogen Chloride (HCl) .
-
Stoichiometric Drift: Hydrolysis lowers the effective concentration of the reagent, leading to incomplete reactions.[1]
-
Autocatalytic Degradation: The HCl byproduct is a gas that can become trapped in the solid lattice, potentially catalyzing the cleavage of the methoxy ether groups on the phenyl ring over time, leading to complex impurities.[1]
Mechanism of Failure: Hydrolysis Pathway[1]
Understanding the degradation pathway is critical for troubleshooting.[1] The following diagram illustrates how trace water destroys the reagent.
Figure 1: The irreversible hydrolysis pathway of DM-PAC upon exposure to moisture.[1]
Storage & Handling Protocols (The "Before" Phase)
Storage Conditions
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of any incidental hydrolysis or thermal decomposition. |
| Atmosphere | Argon or Nitrogen | Displaces humid air.[3] Argon is preferred as it is heavier than air and "blankets" the solid.[1] |
| Container | Schlenk Flask or Teflon-taped Vial | Standard screw caps are insufficient for long-term storage; they allow moisture diffusion. |
| Desiccant | P2O5 or Drierite | Store the primary container inside a secondary jar containing desiccant.[1] |
Handling Workflow
CRITICAL: Do not open a cold bottle immediately in a warm room.
-
Equilibration: Remove the container from the fridge and allow it to warm to room temperature (approx. 30-45 mins) before breaking the seal. This prevents atmospheric moisture from condensing on the cold reagent.[1]
-
Transfer: All weighing should be performed in a glovebox or under a cone of nitrogen using a funnel.
-
Solvent Choice: Use only anhydrous solvents (DCM, THF, Toluene) stored over molecular sieves (3Å or 4Å).
Troubleshooting Experimental Failures
Scenario A: The Reagent has turned into a sticky paste or liquid.[1]
-
Diagnosis: Severe hydrolysis.[3] The melting point of pure DM-PAC is often low (solid/low-melting solid range). Hydrolysis products (acetic acid derivatives) depress the melting point further, creating a eutectic mixture (paste).
-
Action: Do not use. Attempting to dry this will result in inaccurate stoichiometry.
-
Recovery: If the batch is large (>10g), you can attempt to regenerate the acid chloride:
-
Dissolve the paste in Thionyl Chloride (SOCl2).
-
Reflux for 1-2 hours (converts the acid impurity back to the chloride).
-
Remove excess SOCl2 under high vacuum.
-
Recrystallize from dry Hexane/Toluene if possible, or use the crude oil immediately.
-
Scenario B: Low Yield in Amide/Ester Formation.
-
Diagnosis: Competitive hydrolysis. The rate of reaction with water (k_hydrolysis) was faster than with your amine/alcohol (k_nucleophile).
-
Troubleshooting Steps:
-
Check Solvent: Did you use a fresh bottle of anhydrous solvent? (DCM absorbs water from air rapidly).
-
Check Base: Are you using a base scavenger (Triethylamine, DIPEA, Pyridine)?
-
Order of Addition: Dissolve the amine and base first, then add the acid chloride dropwise (if liquid/solution) or portion-wise (if solid) at 0°C.
-
Scenario C: "Fuming" upon opening the bottle.
-
Diagnosis: Release of HCl gas.[3][4][5] This indicates that some hydrolysis has already occurred inside the bottle.[1]
-
Action: Vent the bottle in a fume hood. If the solid looks dry/crystalline, it may still be usable, but assume the purity is <95%.[1] Adjust stoichiometry (use 1.2 - 1.5 equivalents).
Quality Control: Assessing Purity
WARNING: Do not inject acid chlorides directly into an LC-MS or HPLC. They will react with the mobile phase (water/methanol) and damage the column or give ghost peaks.[1]
Protocol: The Derivatization Check To accurately measure purity, you must convert the reactive acid chloride into a stable amide or ester.[1]
-
Sampling: Take ~10 mg of DM-PAC under inert atmosphere.
-
Quench: Dissolve in 1 mL of dry Methanol (containing 1% Triethylamine).
-
Reaction: DM-PAC + MeOH → (2,4-Dimethoxyphenyl)acetic acid methyl ester.
-
-
Analysis: Inject this solution into GC-MS or HPLC.
-
Interpretation:
-
Peak A (Methyl Ester): Corresponds to active Acid Chloride.
-
Peak B (Free Acid): If you see the acid peak (different retention time than ester), it means the starting material was already hydrolyzed before you added methanol.[1]
-
Interactive Workflow: Safe Handling Decision Tree
Figure 2: Decision tree for minimizing moisture introduction during handling.
Frequently Asked Questions (FAQs)
Q: Can I use water to clean the glassware after using DM-PAC? A: Yes, but carefully . The residue will react violently with water, releasing HCl gas.[1]
-
Protocol: Rinse glassware first with acetone or alcohol (in a hood) to quench the bulk residue, then wash with water and soap.
Q: Why did my product turn purple/black? A: The 2,4-dimethoxy ring is electron-rich.[1] If you used a strong Lewis acid (like AlCl3) or allowed the HCl concentration to get too high, you may have triggered electrophilic aromatic substitution or polymerization side reactions. Always use a base scavenger.
Q: Can I store the solution of DM-PAC in DCM? A: Only for a few hours and only if the DCM is strictly anhydrous. Acid chlorides are generally not stable in solution for long-term storage (days/weeks) because even ppm levels of water will eventually degrade them.
References
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from
-
BenchChem. (2025).[2] Navigating the Challenges of a Moisture-Sensitive Reagent: Technical Guide. Retrieved from
-
Wipf, P. (2014).[7] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[7] Retrieved from
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
LibreTexts. (2024). Nucleophilic Acyl Substitution: Hydrolysis of Acid Chlorides. Retrieved from
Sources
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. download.basf.com [download.basf.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Temperature control in reactions involving (2,4-Dimethoxy-phenyl)-acetyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with (2,4-Dimethoxy-phenyl)-acetyl chloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to temperature control during its use in chemical synthesis.
Introduction to (2,4-Dimethoxy-phenyl)-acetyl chloride
(2,4-Dimethoxy-phenyl)-acetyl chloride is a highly reactive acylating agent commonly used in the synthesis of pharmaceuticals and other fine chemicals. The presence of two electron-donating methoxy groups on the phenyl ring enhances the reactivity of the aromatic system, while the acetyl chloride moiety provides a potent electrophilic center for reactions with a wide range of nucleophiles. However, this high reactivity necessitates careful control over reaction conditions, particularly temperature, to ensure high yields and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when using (2,4-Dimethoxy-phenyl)-acetyl chloride?
A1: Temperature control is paramount for several reasons:
-
Exothermic Reactions: Reactions involving acyl chlorides, such as Friedel-Crafts acylations and amidations, are often highly exothermic.[1] Without proper cooling, the reaction temperature can rise uncontrollably, leading to a decrease in selectivity and the formation of degradation products.
-
Reagent Stability: (2,4-Dimethoxy-phenyl)-acetyl chloride is sensitive to both heat and moisture. At elevated temperatures, it can decompose. Furthermore, it reacts vigorously with water, hydrolyzing to the corresponding carboxylic acid, (2,4-Dimethoxy-phenyl)-acetic acid.[2]
-
Side Reaction Prevention: The methoxy groups on the aromatic ring are susceptible to cleavage by Lewis acids, a common catalyst in Friedel-Crafts reactions, especially at higher temperatures.[3] This can lead to the formation of phenolic byproducts and reduce the yield of the desired product.
Q2: What are the primary types of reactions where temperature control is crucial for this reagent?
A2: The most common applications where precise temperature management is essential are:
-
Friedel-Crafts Acylation: The reaction of (2,4-Dimethoxy-phenyl)-acetyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone.
-
Amide Bond Formation: The reaction with primary or secondary amines to synthesize amides. This reaction is typically very rapid and exothermic.
-
Esterification: The reaction with alcohols to produce esters.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation with (2,4-Dimethoxy-phenyl)-acetyl chloride is giving a low yield. What are the likely causes related to temperature?
Answer:
Low yields in this reaction are frequently linked to improper temperature control. Consider the following possibilities:
-
Cause A: Premature Hydrolysis of the Acyl Chloride.
-
Explanation: (2,4-Dimethoxy-phenyl)-acetyl chloride is highly moisture-sensitive. If the reaction is not conducted under strictly anhydrous conditions, the acyl chloride will hydrolyze to the unreactive carboxylic acid. This hydrolysis is accelerated at higher temperatures.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. The reaction should be initiated at a low temperature (0-5 °C) to minimize the rate of hydrolysis of any trace moisture.
-
-
Cause B: Demethylation of the Aromatic Ring.
-
Explanation: The Lewis acid catalyst (e.g., AlCl₃) can cleave the methoxy groups on the phenyl ring, especially at elevated temperatures. This deactivates the ring and leads to the formation of undesired phenolic byproducts.[3]
-
Solution: Maintain a low reaction temperature, particularly during the addition of the acyl chloride and the catalyst. It is advisable to perform the initial stage of the reaction at 0 °C or below.
-
-
Cause C: Side Reactions from Overheating.
-
Explanation: The reaction between the acyl chloride and the Lewis acid is exothermic.[4] If the acyl chloride is added too quickly or without adequate cooling, localized overheating can occur, leading to decomposition and the formation of polymeric materials.
-
Solution: Add the (2,4-Dimethoxy-phenyl)-acetyl chloride dropwise to a cooled suspension of the Lewis acid in the solvent. Monitor the internal temperature of the reaction flask to ensure it does not rise significantly.
-
Issue 2: Formation of Multiple Products in Amide Synthesis
Question: I am trying to synthesize an amide by reacting (2,4-Dimethoxy-phenyl)-acetyl chloride with a primary amine, but I am getting a mixture of products and a low yield of my desired amide. How can temperature be affecting this?
Answer:
The reaction between an acyl chloride and an amine is typically very fast and exothermic.[1] Improper temperature control is a common culprit for poor outcomes.
-
Cause A: Uncontrolled Exothermic Reaction.
-
Explanation: The rapid release of heat can cause the reaction mixture to boil, leading to the evaporation of volatile amines and changes in stoichiometry. It can also promote side reactions.
-
Solution: The reaction should be carried out in an ice bath (0 °C). The (2,4-Dimethoxy-phenyl)-acetyl chloride should be added slowly and dropwise to a solution of the amine and a non-nucleophilic base (like triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[5]
-
-
Cause B: Double Acylation of the Amine.
-
Explanation: In some cases, if the amine is particularly nucleophilic and the temperature is not controlled, a second molecule of the acyl chloride can react with the initially formed amide.
-
Solution: Use a slight excess of the amine and maintain a low temperature throughout the addition of the acyl chloride. This ensures that the acyl chloride preferentially reacts with the more nucleophilic primary amine rather than the less reactive amide product.
-
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with Temperature Control
This protocol outlines a general method for the acylation of an activated aromatic compound (e.g., anisole) with (2,4-Dimethoxy-phenyl)-acetyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
(2,4-Dimethoxy-phenyl)-acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous anisole
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and nitrogen inlet
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere. All glassware must be oven-dried.
-
To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.
-
In the dropping funnel, prepare a solution of (2,4-Dimethoxy-phenyl)-acetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, add a solution of anhydrous anisole (1.0 equivalent) in anhydrous DCM to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Proceed with standard aqueous workup and purification.
Protocol 2: General Procedure for Amide Synthesis with Temperature Control
This protocol provides a general method for the synthesis of an N-alkyl amide from a primary amine and (2,4-Dimethoxy-phenyl)-acetyl chloride.
Materials:
-
Primary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
(2,4-Dimethoxy-phenyl)-acetyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and nitrogen inlet
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere. All glassware must be oven-dried.
-
To the round-bottom flask, add the primary amine (1.0 equivalent), the anhydrous solvent, and triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice-water bath with stirring.
-
In the dropping funnel, prepare a solution of (2,4-Dimethoxy-phenyl)-acetyl chloride (1.05 equivalents) in the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the amine solution over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates completion.
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Proceed with standard aqueous workup and purification.
Data Presentation
Table 1: Influence of Temperature on Friedel-Crafts Acylation Outcome (Illustrative)
| Temperature (°C) | Expected Primary Product | Potential Major Side Products | General Observations |
| -10 to 0 | Desired Acylated Product | Minimal | Slower reaction rate, but higher selectivity.[3] |
| 0 to 25 | Desired Acylated Product | Trace demethylation products | Good balance of reaction rate and selectivity. |
| > 25 | Desired Acylated Product | Significant demethylated and poly-acylated products | Faster reaction, but lower yield of the desired product due to side reactions.[3] |
Table 2: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Initial Addition Temperature (°C) | Reaction Temperature (°C) | Key Considerations |
| Friedel-Crafts Acylation | 0 - 5 | 0 - 25 | Strict moisture exclusion is critical. |
| Amide Synthesis | 0 | 0 - 25 | Dropwise addition of acyl chloride is essential to control exotherm. |
| Esterification | 0 - 25 | 25 - 50 | May require gentle heating to proceed at a reasonable rate. |
Visualizations
Caption: Workflow for maintaining temperature control.
Caption: Troubleshooting low yields in Friedel-Crafts acylation.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Knothe, G. (2012). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). RU2647583C2 - Method for the preparation of papaverine hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxyphenylacetyl chloride.
-
Reddit. (2024). Acid chloride reaction with amine. Retrieved from [Link]
Sources
Technical Support Center: Work-up Procedures for Reactions with (2,4-Dimethoxy-phenyl)-acetyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,4-Dimethoxy-phenyl)-acetyl chloride. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful work-up procedures for your reactions. The information presented here is synthesized from established chemical principles and field-proven insights to address the specific challenges you may encounter.
Introduction: The Chemistry of (2,4-Dimethoxy-phenyl)-acetyl chloride
(2,4-Dimethoxy-phenyl)-acetyl chloride is a valuable reagent in organic synthesis, frequently employed in Friedel-Crafts acylations and other reactions where the introduction of a 2,4-dimethoxyphenylacetyl group is desired.[1] The presence of two electron-donating methoxy groups on the phenyl ring activates it towards electrophilic substitution, but also influences the reactivity and stability of the molecule and its derivatives during the work-up process.[2] This guide will provide a comprehensive overview of the necessary considerations for a successful reaction work-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with (2,4-Dimethoxy-phenyl)-acetyl chloride and its reactions?
A1: (2,4-Dimethoxy-phenyl)-acetyl chloride is a corrosive and moisture-sensitive compound.[3][4] It will react with water, including moisture in the air and on the skin, to produce hydrochloric acid.[5] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] All glassware should be thoroughly dried before use to prevent hydrolysis of the starting material.[4][8]
Q2: How can I monitor the progress of my reaction involving (2,4-Dimethoxy-phenyl)-acetyl chloride using Thin Layer Chromatography (TLC)?
A2: Direct TLC analysis of the reaction mixture can be misleading. Acid chlorides are highly reactive and can be hydrolyzed by the silica gel on the TLC plate, leading to the appearance of a spot corresponding to the starting carboxylic acid and potentially causing streaking.[4][8]
A more reliable method is to quench a small aliquot of the reaction mixture with a nucleophile, such as methanol, to form the more stable methyl ester.[3][4] This derivative can then be spotted on the TLC plate and compared to the starting material and a co-spot.
Experimental Protocol: TLC Monitoring via Methanol Quench
-
Withdraw a small sample (a few drops) from the reaction mixture using a glass capillary.
-
Add the sample to a small vial containing a few drops of methanol.
-
Allow the mixture to stand for a few minutes to ensure complete conversion of the acid chloride to the methyl ester.
-
Spot the resulting solution on a TLC plate alongside the starting material(s).
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light and/or with a suitable stain.
Q3: What is the purpose of quenching the reaction, and what are the common quenching agents?
A3: Quenching is the process of deactivating any remaining reactive species in the reaction mixture, primarily the unreacted (2,4-Dimethoxy-phenyl)-acetyl chloride. This step is crucial for safety and to prevent the formation of unwanted byproducts during the work-up. The choice of quenching agent depends on the desired outcome and the stability of the product.[9]
-
Water/Ice: This is the most common quenching agent and will hydrolyze the excess acid chloride to the corresponding carboxylic acid, (2,4-Dimethoxy-phenyl)-acetic acid.[9][10] This is often done by slowly pouring the reaction mixture into a beaker of crushed ice.[11]
-
Alcohols (e.g., Methanol, Ethanol): Quenching with an alcohol will convert the excess acid chloride into an ester.[9][12] This can be advantageous if the resulting ester is easier to separate from the desired product than the carboxylic acid.
-
Amines: Adding an amine will form an amide.[10][13] This is generally used when the desired product is an amide.
Q4: Why is a basic wash (e.g., with sodium bicarbonate) often included in the work-up?
A4: A basic wash is essential to remove acidic impurities from the organic layer. The primary acidic species to be removed are:
-
Hydrochloric Acid (HCl): A byproduct of the reaction of the acetyl chloride with nucleophiles.
-
(2,4-Dimethoxy-phenyl)-acetic acid: Formed from the hydrolysis of unreacted (2,4-Dimethoxy-phenyl)-acetyl chloride during the quenching step.[10]
A saturated or dilute aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. It reacts with these acidic impurities to form their corresponding sodium salts, which are soluble in the aqueous layer and can thus be separated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during extraction | High concentration of surfactant-like byproducts or the product itself. Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[11][14]- Allow the mixture to stand for an extended period.[15][16]- Gently swirl the separatory funnel instead of shaking vigorously.- Filter the mixture through a pad of Celite or glass wool.[11]- If the problem persists, centrifugation can be effective for small volumes.[11][15] |
| Product "oils out" during recrystallization | The solvent is too nonpolar for the product at the desired crystallization temperature. The product has a low melting point. The solution is supersaturated. | - Add a small amount of a more polar co-solvent to increase solubility.[17]- Ensure the solution is not supersaturated by adding a seed crystal.[17]- Allow the solution to cool more slowly to promote crystal growth over oiling.[17] |
| Low product yield | Incomplete reaction. Hydrolysis of the acid chloride starting material. Loss of product during aqueous washes, especially if the product has some water solubility. | - Ensure the reaction has gone to completion using the TLC monitoring method described above.- Use rigorously dried glassware and anhydrous solvents.[4][8]- Minimize the number of aqueous washes or back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. |
| Persistent acidic impurities in the final product | Insufficient basic washing. The carboxylic acid byproduct is not fully deprotonated and extracted into the aqueous layer. | - Increase the number of basic washes.[7]- Use a slightly more concentrated basic solution (e.g., 5-10% NaHCO₃ or a dilute NaOH solution, being mindful of the stability of your product to stronger bases).- Ensure thorough mixing during the washes to maximize contact between the organic and aqueous phases. |
Experimental Protocols
Protocol 1: Standard Work-up for a Neutral Product
This protocol is suitable for reactions where the desired product is neutral and stable to mildly acidic and basic conditions.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with stirring. If the reaction was conducted with a Lewis acid catalyst like AlCl₃, the ice should be mixed with concentrated HCl to help dissolve the aluminum salts.[11]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the reaction mixture).
-
Washing:
-
Wash the combined organic layers with water (1 x volume of the organic layer).
-
Wash with saturated aqueous sodium bicarbonate solution (2 x volume of the organic layer) to remove acidic impurities. Check the pH of the aqueous layer after the second wash to ensure it is basic.
-
Wash with brine (1 x volume of the organic layer) to remove residual water.[7]
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[18]
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[17]
Protocol 2: Work-up for an Acid-Sensitive Product
This protocol avoids a strongly acidic quench.
-
Quenching: Slowly add the reaction mixture to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x volume of the reaction mixture).
-
Washing:
-
Wash the combined organic layers with water (1 x volume of the organic layer).
-
Wash with brine (1 x volume of the organic layer).
-
-
Drying and Concentration: Proceed as described in Protocol 1.
Visualizing the Work-up Process
The following diagrams illustrate the key stages and decisions in the work-up of reactions involving (2,4-Dimethoxy-phenyl)-acetyl chloride.
Caption: General workflow for the work-up procedure.
Caption: Quenching pathways for the acid chloride.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from a university chemistry department website.
-
Cole-Parmer. (2004). Material Safety Data Sheet - Acetyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Various procedures. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Save My Exams. (2026, February 23). Test for Acyl Chlorides. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
-
PrepChem.com. (n.d.). Synthesis of 4-acetyl-2',4'-dimethoxy-2-nitrobiphenyl. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
- CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- Kim, C.-b. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]
-
Organic Syntheses. (n.d.). triphenylchloromethane. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A two-step synthesis method for o-dimethoxy benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN107056590B - Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane.
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
- Polito, V., Hamann, C. S., & Rhile, I. J. (2010). Carbocation Rearrangement in An Electrophilic Aromatic Substitution Discovery Laboratory.
-
Organic Syntheses. (n.d.). diphenylacetic acid. Retrieved from [Link]
-
YouTube. (2023, June 23). Hydrolysis of Acyl halides | Acetyl chloride to Acetic acid | Organic Chemistry Class 12 |. Retrieved from [Link]
- DESWATER. (2016). Removal of 2,4-dichlorophenoxy acetic acid from aqueous solutions by using activated carbon derived from olive-waste cake.
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
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- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Preventing decomposition of (2,4-Dimethoxy-phenyl)-acetyl chloride during storage
Welcome to the technical support center for (2,4-Dimethoxy-phenyl)-acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its storage and handling. As a highly reactive acyl chloride, its efficacy is directly tied to its purity. This document provides in-depth troubleshooting advice and frequently asked questions to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of (2,4-Dimethoxy-phenyl)-acetyl chloride decomposition?
A1: The most common signs of decomposition include:
-
Visual Changes: A noticeable change from a clear or light-yellow liquid/solid to a darker yellow or brown color.[1] The presence of cloudiness or solid precipitates can also indicate degradation.[1]
-
Pungent Odor: A sharp, acidic odor, which is the result of the formation of hydrochloric acid (HCl) from hydrolysis.[2][3]
-
Fuming in Air: The compound may fume upon contact with moist air, indicating the release of HCl gas.[3]
-
Loss of Reactivity: Inconsistent or failed reactions are a key indicator that the reagent has lost its potency due to decomposition.
Q2: What is the main cause of decomposition during storage?
A2: The primary cause of decomposition is hydrolysis . (2,4-Dimethoxy-phenyl)-acetyl chloride is highly susceptible to reaction with water, including atmospheric moisture.[4][5] This reaction converts the acetyl chloride into the corresponding carboxylic acid and hydrochloric acid, rendering it inactive for acylation reactions.[6][7][8]
Q3: What are the ideal storage conditions for this reagent?
A3: To minimize decomposition, adhere to the following storage conditions:
-
Inert Atmosphere: Always store under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.[4][9]
-
Low Temperature: Store in a cool, dry place.[9][10] Refrigeration is often recommended, but consult the manufacturer's specific guidelines.[4]
-
Tightly Sealed Containers: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.[4][11] Containers that have been opened should be carefully resealed.[9][11]
-
Desiccation: Store in a desiccator or a dry cabinet to further minimize exposure to moisture.
Q4: Can I store (2,4-Dimethoxy-phenyl)-acetyl chloride in a standard laboratory freezer?
A4: While low temperatures are beneficial, it is crucial to prevent moisture condensation. If storing in a freezer, allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold product. Storing inside a sealed secondary container with desiccant within the freezer is a recommended practice.
Q5: How does the structure of (2,4-Dimethoxy-phenyl)-acetyl chloride contribute to its reactivity?
A5: The two electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system. This electronic effect, combined with the inherent reactivity of the acyl chloride functional group, makes the carbonyl carbon highly susceptible to nucleophilic attack.[6] This heightened reactivity makes it an effective acylating agent but also more prone to decomposition by nucleophiles like water.[12]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the decomposition of (2,4-Dimethoxy-phenyl)-acetyl chloride.
Issue 1: Suspected Decomposition Based on Visual Cues or Poor Reaction Performance
Step 1: Initial Assessment
-
Visual Inspection: Check for color changes (darkening), cloudiness, or the formation of precipitates.[1]
-
Odor Test (with extreme caution): Carefully waft vapors towards your nose. A strong, sharp, acidic smell indicates the presence of HCl, a byproduct of hydrolysis.[2][3]
-
Headspace "Fume" Test: Briefly open the container in a fume hood. The presence of white fumes (HCl gas reacting with atmospheric moisture) is a strong indicator of decomposition.[3]
Step 2: Purity Verification
If decomposition is suspected, a purity check is recommended.
-
Titration: A simple acid-base titration can quantify the amount of HCl present, providing an indirect measure of decomposition.[1]
-
Spectroscopic Analysis (NMR/IR):
-
¹H NMR: Look for the appearance of a carboxylic acid proton peak and a shift in the aromatic protons' signals.
-
IR Spectroscopy: The appearance of a broad O-H stretch (from the carboxylic acid) and a shift in the carbonyl (C=O) peak can confirm decomposition.[1]
-
Workflow for Troubleshooting Suspected Decomposition
Caption: Troubleshooting workflow for suspected reagent decomposition.
Issue 2: Rapid Decomposition of Newly Acquired Reagent
Step 1: Review Unpacking and Initial Storage Procedure
-
Inert Gas Blanket: Was the bottle purged with an inert gas (nitrogen or argon) after initial opening? If not, atmospheric moisture was likely introduced.
-
Storage Environment: Was the reagent immediately stored in a cool, dry environment, preferably in a desiccator?[9][10]
Step 2: Check for Contamination
-
Cross-Contamination: Ensure that spatulas or syringes used for dispensing were clean and dry. Contamination with protic solvents (alcohols, water) or basic residues will accelerate decomposition.[3][13]
Experimental Protocols
Protocol 1: Qualitative Test for Acyl Chloride Integrity
This is a rapid test to check for the presence of the reactive acyl chloride.
Objective: To confirm the reactivity of (2,4-Dimethoxy-phenyl)-acetyl chloride.
Materials:
-
Small, dry test tube
-
Anhydrous ethanol
-
(2,4-Dimethoxy-phenyl)-acetyl chloride sample
Procedure:
-
In a fume hood, add approximately 1 mL of anhydrous ethanol to the dry test tube.
-
Carefully add one to two drops of the (2,4-Dimethoxy-phenyl)-acetyl chloride sample to the ethanol.
-
Observation: An exothermic reaction (generation of heat) and potentially the evolution of HCl gas (detectable with a pH strip) indicates the presence of the reactive acyl chloride. The absence of a noticeable reaction suggests significant decomposition.
Protocol 2: Purity Assessment via Titration
Objective: To quantify the level of decomposition by measuring the amount of hydrochloric acid present.
Materials:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Burette, flask, and other standard titration equipment
-
Anhydrous solvent (e.g., acetone)
Procedure:
-
Accurately weigh a sample of the (2,4-Dimethoxy-phenyl)-acetyl chloride into a flask containing the anhydrous solvent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is reached.
-
Calculate the molar amount of HCl per gram of the sample. An increase in this value over time indicates ongoing decomposition.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Cool, dry place (refrigeration often recommended) | Slows the rate of decomposition reactions.[9][10] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen.[4][9] |
| Container | Tightly sealed, original container | Minimizes exposure to external environment and moisture.[4][11] |
| Handling | In a fume hood, with dry equipment | Prevents inhalation of corrosive vapors and avoids introducing moisture.[10] |
Decomposition Pathway
The primary decomposition pathway is hydrolysis, as illustrated below.
Caption: Hydrolysis of (2,4-Dimethoxy-phenyl)-acetyl chloride.
By implementing these storage, handling, and verification procedures, you can significantly extend the shelf-life and ensure the reliability of your (2,4-Dimethoxy-phenyl)-acetyl chloride for successful experimental outcomes.
References
-
Physics & Maths Tutor. (n.d.). Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. Retrieved from [Link]
-
Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
Poly Processing. (2023, July 11). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from [Link]
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
Office of Research Services. (n.d.). Chemical Segregation and Storage Table. Retrieved from [Link]
-
Cole-Parmer. (2017, January 12). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Save My Exams. (2026, February 23). Test for Acyl Chlorides - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Cole-Parmer. (2004, October 1). Material Safety Data Sheet - Acetyl chloride. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: PHENYLACETYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Kim, C. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ironcladenvironmental.com [ironcladenvironmental.com]
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- 13. nj.gov [nj.gov]
Technical Support Center: Troubleshooting (2,4-Dimethoxy-phenyl)-acetyl Chloride Synthesis
Introduction
Welcome to the Technical Support Center. You are likely here because the NMR spectrum of your freshly synthesized (2,4-dimethoxyphenyl)acetyl chloride does not match your expectations.
This specific molecule is deceptive. The 2,4-dimethoxy substitution pattern creates a highly electron-rich aromatic ring, making the molecule prone to side reactions that do not affect simpler substrates (like benzoyl chloride). Furthermore, the benzylic methylene protons (
This guide prioritizes causality and validation . We do not just tell you "what" happened; we provide the diagnostic logic to prove it.
Module 1: The "Missing" Chloride (Hydrolysis)
Symptom: You synthesized the acid chloride, but the
Diagnosis: The acid chloride has hydrolyzed back to the carboxylic acid, either during workup or inside the NMR tube.
The Science of the Shift
Acid chlorides are moisture-sensitive. The high reactivity of the carbonyl chloride bond means that trace water in your deuterated solvent (e.g.,
-
Starting Material (Acid): The
-protons ( ) typically appear around 3.60 ppm .[1] -
Product (Acid Chloride): The
-protons ( ) are deshielded by the highly electronegative chlorine and should shift downfield to approximately 4.00 – 4.25 ppm .
If your peak remains at ~3.6 ppm, you do not have the acid chloride.
Troubleshooting Protocol: The "In-Tube" Drying
Do not assume your reaction failed.[1] It might just be your NMR solvent.
-
Check the Solvent: Old
accumulates and .[1] -
The Neutralization Test: Add a small amount of anhydrous Potassium Carbonate (
) or activated molecular sieves directly into the NMR tube.[1]-
Why? This scavenges free acid/water. If the spectrum changes significantly (peaks sharpen or shift), your solvent was wet/acidic.
-
-
The Aprotic Alternative: Run the NMR in
(Benzene-d6) . Benzene is naturally drier and does not contain acidic impurities like chloroform.
Module 2: The "Messy" Aromatic Region (Self-Acylation)
Symptom: The aliphatic region looks okay, but the aromatic region (6.4 – 7.2 ppm) is broadened, complex, or contains unexpected multiplets.
Diagnosis: Intermolecular Friedel-Crafts Self-Acylation.
The Mechanism of Failure
The 2,4-dimethoxy ring is highly activated (nucleophilic). The acetyl chloride tail is an electrophile.[2]
In the presence of heat or Lewis acids (and even the
-
The Hotspot: Position 5 on the ring is activated by the ortho-methoxy (at C4) and para-methoxy (at C2). It is the prime target for electrophilic attack.
Figure 1: Pathway of self-acylation in electron-rich phenylacetyl chlorides.
Solution
-
Avoid Reflux: Never reflux this substrate with Thionyl Chloride (
).[1] The heat promotes self-acylation. -
Switch Reagents: Use Oxalyl Chloride with catalytic DMF at room temperature (see Protocol below).[1] This generates gases (
) that drive the reaction without thermal stress.
Module 3: Quantitative Shift Data
Use this table to validate your species. Note that exact values depend on concentration and solvent, but the relative order is immutable.
| Species | Multiplicity | Notes | |
| Carboxylic Acid | ~ 3.60 ppm | Singlet | Broad OH peak often visible >10 ppm.[1][3] |
| Acid Chloride | ~ 4.15 - 4.30 ppm | Singlet | Significant downfield shift due to Cl. |
| Methyl Ester | ~ 3.65 ppm | Singlet | Formed if quenched with Methanol (see below).[1] |
| Self-Acylated Dimer | Multiple/Broad | Multiplet | Aromatic region becomes unsymmetrical.[1] |
Module 4: The "Gold Standard" Validation (Methanol Quench)
You cannot always trust the acid chloride NMR due to hydrolysis. The most robust way to prove you made the acid chloride is to intentionally convert a small aliquot into the Methyl Ester .
The Methanol Quench Protocol
-
Take a small aliquot (50
) of your crude reaction mixture. -
Add it to a vial containing 0.5 mL of dry Methanol .
-
Wait 5 minutes (reaction is rapid and exothermic).
-
Evaporate the methanol (rotovap or nitrogen stream).
-
Run the NMR of the residue in
.
Interpretation:
-
If you successfully made Acid Chloride, it will convert quantitatively to the Methyl Ester .[1]
-
Look for the Methyl Ester O-Me peak (singlet, ~3.7 ppm, distinct from the aromatic O-Me peaks).
-
If you see only Starting Material (Acid), the reaction failed before the quench.
Module 5: Recommended Synthesis Protocol
To avoid the self-acylation and decomposition issues inherent to 2,4-dimethoxy substrates, follow this milder protocol.
Reagents:
-
(2,4-Dimethoxyphenyl)acetic acid
-
Oxalyl Chloride (2.0 equiv)
-
DMF (Catalytic, 1-2 drops)
-
Dichloromethane (DCM) - Anhydrous
Workflow:
Figure 2: Milder synthesis workflow using Oxalyl Chloride to prevent thermal degradation.
Critical Steps:
-
Gas Evolution: Ensure your system is vented through a drying tube (CaCl2) to a trap.[1] The evolution of gases drives the reaction forward.
-
DMF Catalyst: Without DMF, oxalyl chloride reacts very slowly. The DMF forms a reactive chloro-iminium intermediate (Vilsmeier reagent) that reacts with the acid.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Sigma-Aldrich. (n.d.). Friedel-Crafts Acylation. Retrieved October 26, 2023.
-
Organic Syntheses. (n.d.). General procedures for Acid Chloride formation.
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of (2,4-Dimethoxy-phenyl)-acetyl chloride by HPLC and GC
In the landscape of pharmaceutical and chemical synthesis, the purity of reactive intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. (2,4-Dimethoxy-phenyl)-acetyl chloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, is a prime example of such a critical intermediate. Its high reactivity, a desirable trait for synthesis, also presents a significant analytical challenge. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering field-proven insights and supporting experimental rationale to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Analytical Challenge: The Reactive Nature of Acyl Chlorides
(2,4-Dimethoxy-phenyl)-acetyl chloride, like all acyl chlorides, is characterized by a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also its analytical vulnerability. The primary degradation pathway is hydrolysis, where the acyl chloride readily reacts with water to form the corresponding carboxylic acid, (2,4-Dimethoxy-phenyl)-acetic acid.[1][2][3][4] This rapid degradation complicates direct analysis and necessitates carefully designed analytical methods to ensure accurate purity assessment.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach with Derivatization
HPLC is a powerful and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. However, the direct analysis of highly reactive acyl chlorides like (2,4-Dimethoxy-phenyl)-acetyl chloride by HPLC is often impractical due to their instability in common reversed-phase mobile phases, which typically contain water.[5] To overcome this, a pre-column derivatization strategy is employed.
The Principle of Derivatization in HPLC
The core principle involves converting the unstable acyl chloride into a stable, readily detectable derivative before chromatographic separation. This is achieved by reacting the acyl chloride with a suitable derivatizing agent. For UV detection, an ideal agent will react rapidly and quantitatively with the acyl chloride to produce a derivative with a strong chromophore, allowing for sensitive detection at a wavelength where potential interfering substances have minimal absorbance.[6][7]
A commonly used and effective derivatizing agent for acyl chlorides is 2-nitrophenylhydrazine.[5][6][7][8] The reaction proceeds via nucleophilic acyl substitution, where the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable hydrazide derivative. The nitro group on the phenyl ring of the derivatizing agent provides a strong chromophore, enabling highly sensitive UV detection at a wavelength around 395 nm, effectively minimizing matrix interference from the drug substance or other impurities that typically absorb at lower wavelengths.[6]
Experimental Workflow for HPLC Analysis
Caption: HPLC Experimental Workflow with Pre-column Derivatization.
Detailed HPLC Protocol
1. Derivatization Reagent Preparation:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
2. Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the (2,4-Dimethoxy-phenyl)-acetyl chloride sample and dissolve it in 10 mL of acetonitrile.
-
Prepare a series of standard solutions of (2,4-Dimethoxy-phenyl)-acetyl chloride in acetonitrile at known concentrations.
3. Derivatization Procedure:
-
To 1 mL of each sample and standard solution, add 1 mL of the 2-nitrophenylhydrazine solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[6]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate the derivative from impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 395 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
Gas Chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. Direct injection of (2,4-Dimethoxy-phenyl)-acetyl chloride is possible if the GC inlet and column are inert, and the analysis time is short to minimize on-column degradation. However, the high reactivity and potential for thermal degradation can lead to inaccurate results and column damage. Therefore, derivatization is also a highly recommended approach for GC analysis.
The Principle of Derivatization in GC
For GC, derivatization aims to convert the polar and reactive acyl chloride into a more volatile and thermally stable derivative. A common and effective method is esterification, where the acyl chloride is reacted with an alcohol, such as methanol or 2-propanol, to form the corresponding ester.[9][10][11] This reaction is typically rapid and quantitative. The resulting ester, methyl or isopropyl (2,4-dimethoxy-phenyl)-acetate, is significantly more stable and volatile than the parent acyl chloride, making it well-suited for GC analysis.
Experimental Workflow for GC Analysis
Caption: GC Experimental Workflow with Pre-injection Derivatization.
Detailed GC Protocol
1. Derivatization Reagent:
-
Methanol or 2-propanol (anhydrous).
2. Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of the (2,4-Dimethoxy-phenyl)-acetyl chloride sample and dissolve it in 10 mL of a dry, inert solvent such as dichloromethane or toluene.
-
Prepare a series of standard solutions of (2,4-Dimethoxy-phenyl)-acetyl chloride in the same inert solvent at known concentrations.
3. Derivatization Procedure:
-
To 1 mL of each sample and standard solution, add 100 µL of anhydrous methanol or 2-propanol.
-
The reaction is typically very fast and can be performed directly in the autosampler vial prior to injection.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1 µL |
Comparison of HPLC and GC for Purity Analysis
| Feature | HPLC with Derivatization | GC with Derivatization |
| Principle | Separation of a stable, UV-absorbing derivative in the liquid phase. | Separation of a volatile, thermally stable ester derivative in the gas phase. |
| Applicability | Well-suited for non-volatile impurities and can be adapted for a wide range of compounds. | Ideal for volatile and semi-volatile impurities. |
| Sensitivity | High sensitivity with UV detection due to the strong chromophore of the derivative.[6] | High sensitivity with FID, which is a universal detector for organic compounds. |
| Specificity | Derivatization provides specificity, as the corresponding carboxylic acid does not react with 2-nitrophenylhydrazine.[5][8] | Can distinguish the ester derivative from the free carboxylic acid, which would likely not elute or elute with poor peak shape without derivatization. |
| Potential Impurities | Can detect the primary impurity, (2,4-Dimethoxy-phenyl)-acetic acid (if a separate method is used or if it is also derivatized), as well as impurities from the synthesis of the starting material. | Effective for detecting volatile impurities from the synthesis of starting materials like 2,4-dimethoxybenzoic acid or residual solvents.[12][13] |
| Drawbacks | The derivatization step adds to the sample preparation time. The stability of the derivative needs to be confirmed. | Requires the analyte and its derivative to be thermally stable and volatile. Potential for degradation in the hot injector. |
Conclusion and Recommendations
Both HPLC and GC, when coupled with an appropriate derivatization strategy, are powerful techniques for the purity analysis of the highly reactive intermediate, (2,4-Dimethoxy-phenyl)-acetyl chloride. The choice between the two methods depends on the specific analytical objective and the nature of the expected impurities.
-
For routine quality control and the specific determination of the acyl chloride content without interference from its primary hydrolytic degradant, the derivatization-HPLC method is highly recommended. Its specificity and high sensitivity make it a robust choice.
-
GC-FID is an excellent complementary technique, particularly for the analysis of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. It is also a valuable tool for monitoring residual solvents.
In a comprehensive quality control strategy, employing both HPLC and GC would provide a more complete purity profile of (2,4-Dimethoxy-phenyl)-acetyl chloride, ensuring its suitability for downstream synthetic applications. The methodologies outlined in this guide provide a solid foundation for developing and validating robust analytical methods for this critical intermediate.
References
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Physics & Maths Tutor. (n.d.). Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. [Link]
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]
-
Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. [Link]
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. [Link]
-
Ovid. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug s. [Link]
-
Analytical Methods (RSC Publishing). (2020, April 30). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
GC Derivatization. (n.d.). GC Derivatization. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014, March 20). Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. [Link]
- Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
-
EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]
- Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
-
Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]
-
BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances. [Link]
-
The Hive. (2004, April 26). Synthesis of Phenylacetyl Chloride. [Link]
-
SciSpace. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. [Link]
-
J-Stage. (n.d.). Acetylcarbamate Potassium Salts: Versatile Reagents for N-Alkylacetamide and p-Methoxy- and 2,4-Dimethoxybenzyl Carbamates. [Link]
-
ResearchGate. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
EPA. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
-
SpectraBase. (n.d.). (2,5-Dimethoxyphenyl)acetyl chloride. [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Characterization of (2,4-Dimethoxy-phenyl)-acetyl chloride and its Alternatives
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of (2,4-Dimethoxy-phenyl)-acetyl chloride, a key intermediate in the synthesis of various biologically active molecules. Recognizing the critical role of unambiguous structural verification in research and drug development, we present a detailed, albeit predicted, spectral interpretation for this compound, benchmarked against the experimentally determined spectra of relevant precursors and analogues. Furthermore, this guide offers a comparative analysis with alternative acylating agents, furnishing researchers with the necessary data to differentiate and select the most appropriate reagent for their synthetic needs.
Introduction: The Significance of (2,4-Dimethoxy-phenyl)-acetyl chloride
(2,4-Dimethoxy-phenyl)-acetyl chloride serves as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures. The 2,4-dimethoxy substitution pattern on the phenyl ring is a common motif in natural products and pharmaceutical agents, influencing their biological activity and pharmacokinetic properties. The acetyl chloride moiety, a reactive acylating agent, facilitates the introduction of the (2,4-dimethoxyphenyl)acetyl group onto various nucleophiles. Accurate and thorough characterization of this reagent by Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure its purity and to confirm the successful incorporation of the desired structural unit in subsequent reactions.
Predicted ¹H and ¹³C NMR Spectral Analysis of (2,4-Dimethoxy-phenyl)-acetyl chloride
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum of (2,4-Dimethoxy-phenyl)-acetyl chloride is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons.
-
Aromatic Protons (δ 6.4-7.2 ppm): The three protons on the phenyl ring will display a characteristic splitting pattern. The electron-donating methoxy groups will shield the aromatic protons, causing them to resonate at a relatively upfield region compared to unsubstituted benzene (δ 7.3 ppm).
-
H-6 (δ ~7.15 ppm, d, J ≈ 8.5 Hz): This proton is ortho to the acetyl chloride group and will be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.
-
H-5 (δ ~6.45 ppm, dd, J ≈ 8.5, 2.4 Hz): This proton is situated between the two methoxy groups and will experience coupling from both H-6 and H-3, resulting in a doublet of doublets.
-
H-3 (δ ~6.42 ppm, d, J ≈ 2.4 Hz): This proton is ortho to one methoxy group and meta to the other and the acetyl chloride group. It will appear as a doublet due to coupling with H-5.
-
-
Methylene Protons (-CH₂-COCl) (δ ~4.2 ppm, s): The conversion of the carboxylic acid to the acyl chloride significantly deshields the adjacent methylene protons. This is due to the strong electron-withdrawing inductive effect of the chlorine atom. These two protons are chemically equivalent and will appear as a sharp singlet.
-
Methoxy Protons (-OCH₃) (δ ~3.85 and 3.82 ppm, s): The two methoxy groups will each give rise to a singlet, integrating to three protons each. Their chemical shifts will be in the typical range for methoxy groups on an aromatic ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon-13 NMR spectrum will provide complementary information for the structural elucidation of (2,4-Dimethoxy-phenyl)-acetyl chloride.
-
Carbonyl Carbon (-COCl) (δ ~172 ppm): The carbonyl carbon of an acyl chloride is highly deshielded and typically resonates in the range of 160-180 ppm.
-
Aromatic Carbons (δ 98-162 ppm):
-
C-2 and C-4 (δ ~161.5 and 158.0 ppm): The carbons bearing the methoxy groups will be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atoms.
-
C-6 (δ ~132.0 ppm): This carbon, ortho to the acetyl chloride group, will be deshielded.
-
C-1 (δ ~115.0 ppm): The ipso-carbon to which the acetyl chloride group is attached.
-
C-5 (δ ~105.0 ppm): This carbon is shielded by two ortho methoxy groups.
-
C-3 (δ ~98.5 ppm): This carbon is also significantly shielded by the ortho and para methoxy groups.
-
-
Methylene Carbon (-CH₂-COCl) (δ ~52 ppm): The methylene carbon will be significantly deshielded compared to the corresponding carbon in the parent carboxylic acid due to the electron-withdrawing effect of the chlorine atom.
-
Methoxy Carbons (-OCH₃) (δ ~55.5 ppm): The two methoxy carbons will appear as distinct signals in the typical region for such groups.
Comparative NMR Analysis with Alternative Acylating Agents
To provide a practical context for the identification and differentiation of (2,4-Dimethoxy-phenyl)-acetyl chloride, a comparison with two common alternatives, Phenylacetyl chloride and (3,4-Dimethoxyphenyl)acetyl chloride, is presented below.
| Compound | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) |
| (2,4-Dimethoxy-phenyl)-acetyl chloride (Predicted) | ~7.15 (d, 1H), ~6.45 (dd, 1H), ~6.42 (d, 1H), ~4.2 (s, 2H), ~3.85 (s, 3H), ~3.82 (s, 3H) | ~172 (C=O), ~161.5, ~158.0, ~132.0, ~115.0, ~105.0, ~98.5, ~55.5 (x2), ~52 (-CH₂-) |
| Phenylacetyl chloride [1][2] | 7.2-7.4 (m, 5H), 4.1 (s, 2H) | ~171 (C=O), ~133.0, ~129.5, ~128.9, ~127.5, ~53 (-CH₂-) |
| (3,4-Dimethoxyphenyl)acetyl chloride | ~6.8 (m, 3H), ~4.1 (s, 2H), ~3.88 (s, 6H) | ~171 (C=O), ~149.0, ~148.5, ~125.0, ~121.0, ~112.0, ~111.5, ~56.0 (x2), ~52 (-CH₂-) |
The distinct substitution patterns on the aromatic ring give rise to unique chemical shifts and splitting patterns in the ¹H NMR spectra, allowing for straightforward differentiation of these compounds. Similarly, the ¹³C NMR spectra exhibit characteristic signals for the aromatic carbons, providing an additional layer of confirmation.
Experimental Protocol for NMR Characterization
To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for (2,4-Dimethoxy-phenyl)-acetyl chloride and its alternatives, as it provides good solubility and its residual proton signal (δ 7.26 ppm) does not overlap with the signals of interest.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to δ 0.00 ppm. Most deuterated solvents now come with TMS already added.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and improve signal-to-noise.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Visualizing the NMR Characterization Workflow
The following diagram illustrates the key steps in the NMR characterization of (2,4-Dimethoxy-phenyl)-acetyl chloride.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Structural Insights from NMR Data
The following diagram highlights the key structural features of (2,4-Dimethoxy-phenyl)-acetyl chloride and their expected NMR signatures.
Caption: Key structural features and their predicted NMR chemical shifts.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of (2,4-Dimethoxy-phenyl)-acetyl chloride, grounded in the established principles of NMR spectroscopy and comparative data from analogous compounds. The detailed spectral analysis, comparison with alternative acylating agents, and a robust experimental protocol offer researchers and drug development professionals a reliable framework for the identification, purity assessment, and quality control of this important synthetic intermediate. The provided visualizations further aid in the conceptual understanding of the structure-spectra correlations.
References
-
PubChem. Phenylacetyl chloride. [Link]
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]
Sources
Comparison of (2,4-Dimethoxy-phenyl)-acetyl chloride with other acylating agents.
Title: Advanced Acylating Agents in Total Synthesis: A Comparative Guide to (2,4-Dimethoxy-phenyl)-acetyl Chloride
Executive Summary In the landscape of organic synthesis, the selection of an acylating agent dictates not only the yield of a reaction but the entire strategic viability of a synthetic route. While standard agents like acetyl chloride and benzoyl chloride serve as foundational tools, the synthesis of complex natural products—such as isoflavonoids, pterocarpans, and coumestans—requires highly specialized building blocks. (2,4-Dimethoxy-phenyl)-acetyl chloride (2,4-DMPAC) occupies a unique niche in this space. This guide provides an in-depth comparative analysis of 2,4-DMPAC against traditional acylating agents, detailing the mechanistic causality behind its reactivity, steric profile, and application in advanced drug development.
Structural and Mechanistic Profiling
To master the application of 2,4-DMPAC, one must dissect its structural anatomy and understand how it diverges from standard acyl chlorides.
The Methylene Spacer Effect: Unlike benzoyl chloride, where the carbonyl carbon is directly conjugated with the aromatic ring (allowing resonance stabilization that lowers electrophilicity), 2,4-DMPAC features a methylene (–CH2–) spacer[1]. This isolates the carbonyl from the aromatic system, rendering its electrophilicity highly aliphatic and exceptionally reactive, akin to acetyl chloride.
The Ortho/Para Methoxy (+M) Effect: The two electron-donating methoxy groups on the phenyl ring drastically increase the electron density of the aromatic core. While this does not directly stabilize the carbonyl via resonance, it has two profound effects:
-
Steric Hindrance: The methoxy group at the ortho position creates significant steric bulk around the reactive acyl center, altering the trajectory of incoming nucleophiles[2].
-
Downstream Reactivity: The electron-rich ring makes the incorporated 2,4-dimethoxyphenyl moiety highly susceptible to subsequent electrophilic aromatic substitutions or oxidative cyclizations, which is the primary reason it is used as a precursor in the total synthesis of coumestrol and medicarpin[3][4].
Kinetic hierarchy of acylating agents in nucleophilic substitution reactions.
Comparative Performance Analysis
The table below quantifies the theoretical and experimental performance metrics of 2,4-DMPAC against widely used alternatives.
| Acylating Agent | Carbonyl Electrophilicity | Steric Hindrance | Aromatic Ring Electron Density | Solvolysis Mechanism | Primary Application |
| Acetyl Chloride | Very High | Low | N/A | Ionization / Addition-Elimination | General aliphatic acylation |
| Benzoyl Chloride | Moderate | Moderate | Neutral | Addition-Elimination | Robust protecting groups |
| Phenylacetyl Chloride | High | Moderate | Neutral | Mixed Pathway | Penicillin G precursors |
| 2,4-DMPAC | High | High (ortho-OMe) | Very High (+M effect) | Mixed Pathway | Isoflavonoid/Coumestan synthesis |
Data synthesized from solvolysis rate correlations and regioselectivity studies[1][2].
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. The following workflows demonstrate the specific handling required for 2,4-DMPAC due to its unique steric and electronic profile.
Protocol A: Chemoselective N-Acylation of an Evans Chiral Auxiliary
Objective: Synthesize an N-acyloxazolidinone intermediate for the asymmetric total synthesis of (+)-medicarpin[3].
Causality: The ortho-methoxy group of 2,4-DMPAC creates steric resistance. Standard amine bases (like TEA or pyridine) are insufficient to drive the reaction efficiently. Instead, we must pre-form the highly nucleophilic lithium oxazolidinide using
-
Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to -78 °C. Add
-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise.-
Self-Validation: The solution will transition from colorless to a faint yellow, indicating the formation of the lithium anion. Stir for 30 minutes.
-
-
Acylation: Add 2,4-DMPAC (1.1 equiv) dropwise over 10 minutes.
-
Causality: Slow addition prevents localized heating, which could trigger the self-condensation of the electron-rich 2,4-DMPAC.
-
-
Validation & Quench: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a higher Rf spot confirms success. Quench with saturated aqueous
at -78 °C, then warm to room temperature. -
Isolation: Extract with ethyl acetate, wash with brine, dry over
, and concentrate under reduced pressure.
Protocol B: Friedel-Crafts Acylation for Coumestan Precursors
Objective: Synthesize
-
Complexation: In a dry flask, dissolve resorcinol (1.0 equiv) in anhydrous dichloromethane (DCM). Add
(2.0 equiv) at 0 °C. -
Electrophilic Attack: Introduce 2,4-DMPAC (1.1 equiv) dissolved in DCM dropwise.
-
Self-Validation: The reaction mixture will rapidly shift to a deep orange/red hue, visually confirming the formation of the stabilized acylium-resorcinol intermediate complex.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Pour the mixture into an ice-water/HCl bath.
-
Self-Validation: The hydrolysis of the boron complex will cause the crude
-(2,4-dimethoxyphenyl)-2,4-dihydroxyacetophenone to precipitate as an off-white solid, validating the C-C bond formation.
-
Workflow of Friedel-Crafts acylation using 2,4-DMPAC to form isoflavonoid precursors.
Conclusion
While (2,4-Dimethoxy-phenyl)-acetyl chloride shares the high carbonyl electrophilicity of standard aliphatic acyl chlorides, its reactivity is heavily modulated by the steric and electronic contributions of its ortho and para methoxy groups. By understanding these causal mechanisms, researchers can rationally design highly efficient, chemoselective protocols for the synthesis of complex therapeutic scaffolds.
References
- Preparation method of 2-phenylacetophenone derivatives Google P
-
Effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups BioResources (NC State University)[Link]
-
A new short synthesis of coumestrol and its application for the synthesis of [6,6a,11a-13C3]coumestrol ResearchGate[Link]
-
Correlation of the rates of solvolysis of acetyl chloride and α-substituted derivatives Canadian Journal of Chemistry (CDN Science Pub)[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005054169A1 - Preparation method of 2-phenylacetophenone derivatives - Google Patents [patents.google.com]
Reactivity Comparison: (2,4-Dimethoxyphenyl)acetyl Chloride vs. Isomers
Executive Summary
In pharmaceutical synthesis, the choice between (2,4-dimethoxyphenyl)acetyl chloride (2,4-DMPAC) and its isomers—most notably the (3,4-dimethoxyphenyl)acetyl chloride (3,4-DMPAC, also known as Homoveratryl Chloride)—is rarely a matter of simple substitution. It is a strategic decision dictated by the desired molecular architecture.
While both isomers display the high electrophilicity characteristic of acyl chlorides, their behaviors diverge radically in intramolecular cyclization reactions. 3,4-DMPAC is the industry "workhorse" for synthesizing isoquinoline alkaloids (e.g., papaverine, tetrahydropalmatine) because its electronic substitution pattern activates the ring for cyclization. In contrast, 2,4-DMPAC is electronically "mismatched" for standard cyclizations, making it a challenging substrate for isoquinoline synthesis but a stable, effective reagent for intermolecular acylations where steric control is required.
Part 1: Structural & Electronic Analysis
The reactivity difference stems from the position of the methoxy (-OMe) groups relative to the acetyl chloride side chain.
Electronic Directing Effects (The "Electronic Match")
The methoxy group is a strong electron-donating group (EDG) via resonance (+M), activating the benzene ring at ortho and para positions.
-
3,4-Isomer (Homoveratryl): The 3-methoxy group strongly activates position 6 (para to itself). Since position 6 is ortho to the ethyl side chain, the ring is perfectly primed for cyclization.
-
2,4-Isomer: The 2-methoxy and 4-methoxy groups activate positions 3 and 5. Position 6 (the required site for cyclization) is meta to both methoxy groups. Consequently, position 6 is electronically "dead" (unactivated), creating a high energy barrier for cyclization.
Steric Environment
-
2,4-Isomer: The 2-methoxy group is ortho to the acetyl chloride side chain. This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack more than in the 3,4-isomer.
-
3,4-Isomer: The ortho positions (2 and 6) are unsubstituted protons, leaving the carbonyl carbon more exposed and kinetically faster in intermolecular substitutions.
Table 1: Comparative Physicochemical Profile
| Feature | (2,4-Dimethoxyphenyl)acetyl Chloride | (3,4-Dimethoxyphenyl)acetyl Chloride |
| Common Name | 2,4-DMPAC | Homoveratryl Chloride |
| CAS Number | 55312-97-5 | 3535-37-3 |
| Carbonyl Sterics | High (Ortho-OMe hindrance) | Low (Ortho-H accessibility) |
| Ring Activation | Activated at C3, C5 | Activated at C2, C6 |
| Cyclization Potential | Poor (Electronic Mismatch) | Excellent (Electronic Match) |
| Primary Use | Simple Acylation / Friedel-Crafts (Intermolecular) | Isoquinoline Synthesis (Intramolecular) |
Part 2: Reactivity Profiles
Intermolecular Nucleophilic Acyl Substitution
Context: Using the acid chloride to acylate an amine or alcohol.
Both isomers are highly reactive electrophiles and will rapidly react with nucleophiles. However, kinetic nuances exist:
-
Observation: The 2,4-isomer typically requires slightly longer reaction times or higher temperatures/catalyst loads (e.g., DMAP) compared to the 3,4-isomer.
-
Causality: The 2-methoxy group exerts a "picket fence" steric effect, hindering the approach of the nucleophile to the carbonyl carbon (Burgi-Dunitz trajectory).
-
Practical Implication: When coupling with bulky amines (e.g., secondary amines or anilines), the 3,4-isomer will proceed quantitatively at 0°C, whereas the 2,4-isomer may require warming to room temperature.
Intramolecular Cyclization (Bischler-Napieralski)
Context: Converting the amide derivative into a dihydroisoquinoline.[1]
This is the critical differentiator. The Bischler-Napieralski reaction relies on the aromatic ring acting as a nucleophile to attack the activated amide (imidoyl chloride).
-
The 3,4-Pathway (Success): The 3-OMe group pushes electron density directly to C6. The ring easily attacks the electrophilic carbon, closing the ring to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
-
The 2,4-Pathway (Failure): The resonance vectors of 2-OMe and 4-OMe are directed away from C6. The ring lacks the nucleophilicity at the necessary position to close the ring. Attempts to cyclize 2,4-isomers often lead to decomposition, polymerization, or require exotic conditions (e.g., superacids) to force the reaction, often resulting in rearranged products.
Visualization: Electronic Match vs. Mismatch
Figure 1: Mechanistic divergence in cyclization potential. The 3,4-isomer directs electron density to the cyclization site (C6), while the 2,4-isomer directs it elsewhere.
Part 3: Experimental Protocols
Synthesis of Acid Chlorides (General Protocol)
Applicable to both 2,4- and 3,4- isomers.
Reagents:
-
Substituted Phenylacetic Acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl2) (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
DMF (Catalytic, 2-3 drops)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).
-
Dissolution: Suspend the phenylacetic acid derivative in anhydrous DCM (approx. 5 mL per gram).
-
Activation: Add catalytic DMF. Note: This forms the reactive Vilsmeier-Haack reagent intermediate, crucial for initiating the reaction with sterically hindered substrates like the 2,4-isomer.
-
Chlorination: Add Thionyl Chloride dropwise at 0°C.
-
Reflux:
-
3,4-Isomer: Reflux for 1-2 hours. Evolution of HCl/SO2 gas will cease.
-
2,4-Isomer: Reflux for 3-4 hours. The steric hindrance requires longer kinetic energy input to drive to completion.
-
-
Isolation: Evaporate solvent and excess SOCl2 under reduced pressure. Co-evaporate with toluene (2x) to remove trace thionyl chloride.
-
Product: The resulting yellow oil is the acid chloride, used immediately without purification.
Comparative Cyclization Test (Bischler-Napieralski)
Use this protocol to validate the reactivity difference.
Reagents:
-
Amide Substrate (prepared from acid chloride + phenethylamine)
-
Phosphorus Oxychloride (POCl3) (3.0 equiv)[1]
-
Acetonitrile (Solvent)[2]
Step-by-Step:
-
Dissolve the amide (1.0 mmol) in dry acetonitrile (10 mL).
-
Add POCl3 (3.0 mmol) carefully.
-
Heat to reflux (82°C) for 2 hours.
-
Monitoring (TLC/LCMS):
-
3,4-Isomer: You will observe the disappearance of the amide and the formation of a polar, yellow fluorescent spot (the dihydroisoquinoline salt). LCMS will show [M-H2O+H]+.
-
2,4-Isomer: The starting material will likely remain unconsumed or degrade into multiple non-specific spots. No major fluorescent product will form.
-
-
Workup: Cool, quench with ice water, basify with NaOH to pH 11, and extract with DCM.
Visualization: Synthesis Workflow
Figure 2: Operational workflow for converting acid precursors to isoquinolines, highlighting the divergence point at the cyclization step.
References
-
Bischler-Napieralski Reaction Mechanism & Scope Source: Organic Chemistry Portal [Link]
-
Synthesis of 3,4-Dimethoxyphenylacetyl Chloride (Homoveratryl Chloride) Source: PrepChem [Link]
-
Electronic Effects in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts [Link]
-
Reactivity of Acid Chlorides with Nucleophiles Source: Chemistry Steps [Link]
Sources
Kinetic Profiling of (2,4-Dimethoxy-phenyl)-acetyl Chloride: A Comparative Reactivity Guide
Topic: Kinetic studies of reactions involving (2,4-Dimethoxy-phenyl)-acetyl chloride Content Type: Publish Comparison Guide
Executive Summary
This technical guide analyzes the kinetic behavior of (2,4-Dimethoxy-phenyl)-acetyl chloride (DMPAC) , a specialized acylating agent used in the synthesis of isoflavones, functionalized heterocycles, and pharmaceutical intermediates. Unlike standard phenylacetyl chloride (PAC), DMPAC possesses distinct electronic and steric features—specifically the electron-donating methoxy groups at the ortho and para positions.
This guide compares DMPAC against Phenylacetyl Chloride (PAC) (baseline) and 4-Nitrophenylacetyl Chloride (4-NPAC) (electron-deficient alternative) to illustrate how substituent effects dictate reaction rates, mechanism shifts, and experimental optimization.
Mechanistic Basis & Comparative Logic
To optimize reactions involving DMPAC, researchers must understand the "push-pull" dynamics of the 2,4-dimethoxy substitution pattern.
1.1 Electronic Effects (The "Push")
The two methoxy groups are strong electron donors via resonance (
-
Impact on Acylium Ion: The formation of the acylium ion intermediate (
) is significantly stabilized by the electron-rich ring. In Friedel-Crafts scenarios, DMPAC forms the active electrophile more readily than PAC. -
Impact on Nucleophilic Attack: In solvolysis or amidation (addition-elimination pathway), the electron density donated into the carbonyl carbon reduces its electrophilicity. Consequently, DMPAC reacts slower than PAC with weak nucleophiles, requiring higher temperatures or stronger catalysts.
1.2 Steric Effects (The "Block")
The ortho-methoxy group at the 2-position creates a steric barrier.
-
Comparison: Unlike the unhindered PAC or 4-NPAC, DMPAC exhibits a "lag phase" in bimolecular attacks due to the physical bulk shielding the carbonyl carbon. This necessitates the use of polar aprotic solvents (like acetonitrile) to expose the reactive center.
Comparative Kinetic Performance
The following data summarizes the reactivity trends derived from Hammett equation principles (
Table 1: Relative Reactivity Profile (Nucleophilic Substitution)
| Feature | (2,4-Dimethoxy)-PAC | Phenylacetyl Chloride (PAC) | 4-Nitro-PAC |
| Electronic State | Electron-Rich ( | Neutral ( | Electron-Poor ( |
| Carbonyl Electrophilicity | Low | Moderate | High |
| Dominant Mechanism | Ionization ( | Mixed / Addition-Elimination | Addition-Elimination ( |
| Hydrolysis Rate ( | Slowest (Stabilized ground state) | Intermediate | Fastest (Activated carbonyl) |
| Acylium Stability | High (Easy generation) | Moderate | Low (Hard generation) |
| Ideal Solvent | High Ionizing Power ( | General Organic | General Organic |
Analyst Note: While 4-Nitro-PAC hydrolyzes rapidly due to the electron-withdrawing nitro group activating the carbonyl, DMPAC is more stable to moisture, allowing easier handling in open air, but requires vigorous conditions to drive acylation to completion.
Experimental Protocols for Kinetic Measurement
For researchers needing to determine precise rate constants (
Protocol A: Conductometric Rate Determination
Objective: Measure the pseudo-first-order rate constant (
-
Preparation:
-
Solvent: Prepare a binary mixture (e.g., 80:20 Acetone:Water). Thermostat to 25.0 °C ± 0.1 °C.
-
Substrate: Prepare a 0.1 M stock solution of DMPAC in dry acetone.
-
-
Initiation:
-
Immerse a conductivity cell (platinum electrode) into 25 mL of the solvent mixture.
-
Inject 100
L of DMPAC stock under vigorous stirring ( ).
-
-
Data Acquisition:
-
Record conductance (
) every 10 seconds. -
Continue until conductance stabilizes (
), indicating reaction completion (typically 10 half-lives).
-
-
Calculation:
-
Plot
vs. time ( ).[1] -
The slope of the linear regression line is
.
-
Protocol B: Quench-Titration (Alternative)
For slower reactions or non-aqueous systems:
-
Aliquot reaction mixture at fixed intervals.
-
Quench into excess cold toluene containing diethylamine.
-
Back-titrate unreacted amine with standard acid to determine unconsumed chloride.
Visualizations
Figure 1: Mechanistic Pathways & Solvent Influence
This diagram illustrates the competition between the associative (Addition-Elimination) and dissociative (Ionization) pathways, highlighting where DMPAC diverges from standard PAC.
Caption: DMPAC favors the lower 'Dissociative' path in high-dielectric solvents due to methoxy-stabilization of the acylium ion.
Figure 2: Experimental Workflow for Kinetic Validation
Caption: Step-by-step conductometric workflow for determining pseudo-first-order rate constants.
References
-
Bentley, T. W., & Shim, C. S. (2008). Correlation of the rates of solvolysis of acetyl chloride and
-substituted derivatives. Canadian Journal of Chemistry, 86(5), 359-367. Link -
Kevill, D. N., & D'Souza, M. J. (2002). Correlation of the rates of solvolysis of diphenylacetyl chloride using the extended Grunwald-Winstein equation. Journal of Physical Organic Chemistry, 15(12), 881-888. Link
-
Fox, J. M., et al. (2005). Mechanisms of Solvolyses of Acid Chlorides: Chloroacetyl and Phenylacetyl Chloride as Similarity Models. The Journal of Organic Chemistry, 70(22), 8963-8970. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
- Rappoport, Z. (Ed.). (1979). The Chemistry of Acyl Halides. Wiley-Interscience.
Sources
X-ray crystallographic analysis of (2,4-Dimethoxy-phenyl)-acetyl chloride derivatives
Topic: Structural Elucidation of (2,4-Dimethoxy-phenyl)-acetyl Chloride Derivatives: A Comparative Analysis of SC-XRD vs. Spectroscopic Alternatives
Executive Summary: The Structural Ambiguity of Ortho-Substituted Aromatics
In drug discovery, (2,4-dimethoxy-phenyl)-acetyl chloride is a pivotal electrophile used to introduce the dimethoxybenzyl moiety into pharmacophores (e.g., isoxazoles, chalcones, and peptidomimetics). However, the ortho-methoxy substituent creates a unique structural challenge: steric hindrance often forces the acetyl side chain out of the aromatic plane, creating atropisomeric or conformationally locked species in the solid state that solution-phase NMR averages out.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational Modeling to demonstrate why SC-XRD is the non-negotiable standard for defining the absolute stereochemistry and packing forces of these derivatives.
Comparative Analysis: SC-XRD vs. Alternatives
While NMR is the workhorse of synthetic verification, it fails to capture the static 3D environment critical for understanding receptor binding. The table below contrasts these methodologies specifically for (2,4-dimethoxy-phenyl) systems.
| Feature | SC-XRD (Gold Standard) | Solution State NMR (1H/13C) | DFT / Computational Modeling |
| Primary Output | Absolute 3D configuration & packing | Connectivity & functional groups | Predicted energy minima |
| Methoxy Group Insight | Resolves specific torsion angles (in-plane vs. out-of-plane) | Signals often averaged due to free rotation | Depends on basis set accuracy |
| Conformational Data | Static: Shows the exact "frozen" conformer in the lattice | Dynamic: Shows time-averaged conformation | Theoretical: Idealized gas-phase structure |
| Sample Requirement | Single Crystal ( | None (Virtual) | |
| Weakness | Requires crystalline solid; time-intensive | Cannot distinguish polymorphs; blind to packing forces | Requires experimental validation |
The "Ortho-Methoxy" Problem
In solution (NMR), the bond between the phenyl ring and the 2-methoxy oxygen rotates freely. However, in the crystalline state (and often in the protein binding pocket), this bond is locked.
-
Observation: SC-XRD frequently reveals that the 2-methoxy group twists perpendicular to the ring to relieve steric strain from the adjacent acetyl side chain, while the 4-methoxy group remains coplanar for resonance delocalization.
-
Impact: This specific geometric insight allows medicinal chemists to design rigid analogs that mimic the bioactive conformation, a strategy impossible using NMR alone.
Technical Deep Dive: Crystallographic Signatures
When analyzing derivatives of (2,4-dimethoxy-phenyl)-acetyl chloride (e.g., amides or esters formed by reacting the acid chloride), look for these validated structural motifs:
-
Lattice Stabilization: The crystal packing is rarely driven by
- stacking due to the electron-rich, bulky methoxy groups. Instead, look for C-H...O hydrogen bonds . The acidic protons on the methoxy groups often serve as donors to carbonyl oxygens on adjacent molecules. -
Bond Length Asymmetry: Expect the
bond lengths to differ. The 4-position oxygen, participating in resonance, will show a shorter bond ( 1.36 Å) compared to the sterically crowded 2-position oxygen ( 1.38 Å). -
Twist Angles: The acetyl side chain (
) typically adopts a gauche conformation relative to the aromatic ring to minimize repulsion with the 2-methoxy oxygen.
Experimental Protocol: From Synthesis to Structure
To ensure scientific integrity, the following workflow treats the acid chloride as a reactive intermediate, derivatizing it into a stable crystal for analysis.
Step 1: Derivatization & Synthesis
-
Reaction: React (2,4-dimethoxy-phenyl)-acetyl chloride (1.0 eq) with a stable amine (e.g., benzylamine) (1.1 eq) and
in dry DCM at 0°C. -
Workup: Wash with
and brine. Dry over . Evaporate to obtain the stable amide derivative. Note: Direct crystallization of the acid chloride is prone to hydrolysis into the carboxylic acid.
Step 2: Crystal Growth (Vapor Diffusion Method)
-
Target: High-quality prisms or blocks. Avoid needles (often twinned).
-
Setup: Dissolve 20 mg of the derivative in a "good" solvent (THF or DCM). Place in a small inner vial.
-
Diffusion: Place the open inner vial inside a larger jar containing a "poor" solvent (Pentane or Hexane). Seal the outer jar.
-
Timeline: Allow to stand undisturbed for 3-7 days. The slow diffusion of pentane into the DCM solution gently pushes the compound out of solution, minimizing defects.
Step 3: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (Mo or Cu
source). -
Temperature: Collect at 100 K . This freezes methyl group rotations, allowing precise location of hydrogen atoms on the methoxy groups.
-
Refinement: Use SHELXL . Treat methoxy hydrogens as a riding model (AFIX 137) to account for torsional freedom if disorder is present.
Visualization of Workflows & Interactions
Figure 1: Structural Elucidation Workflow
This diagram illustrates the critical path from the reactive acid chloride to the final crystallographic model.
Caption: Logical workflow for converting unstable acid chlorides into analyzable crystalline derivatives.
Figure 2: Interaction Logic in the Crystal Lattice
This diagram details the competing forces that dictate the final 3D structure observed in X-ray analysis.
Caption: Competing intramolecular and intermolecular forces governing the crystal structure.
References
-
Grover, G. & Jachak, S. M. (2015).[1][2] Synthesis and biological evaluation of novel thiazole derivatives. Demonstrates the derivatization of phenyl-acetyl chlorides and subsequent crystallographic analysis. Source: European Journal of Medicinal Chemistry
-
Bhattarai, A. et al. (2020). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Provides specific bond angle data for dimethoxy-substituted phenyl rings. Source:
-
Sharma, V. et al. (2022).[3] X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. Highlights the role of C-H...O interactions in stabilizing acetyl-hydrazine derivatives similar to the target molecules. Source:
-
Saha, A. et al. (2022).[3][4] Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Confirms the steric twisting of the 2-methoxy group in crowded systems. Source:
Sources
- 1. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 2. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]
- 4. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Efficiency of (2,4-Dimethoxy-phenyl)-acetyl chloride in Acylation Reactions
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of (2,4-Dimethoxy-phenyl)-acetyl chloride against two common alternatives: the unsubstituted Phenylacetyl chloride and the mono-substituted (4-Methoxy-phenyl)-acetyl chloride. We will benchmark the performance of these reagents in two fundamental and widely applicable reactions: the N-acylation of a primary amine and the Friedel-Crafts acylation of an activated aromatic ring. This analysis is grounded in established reaction protocols and supported by experimental data from the scientific literature to provide a clear, objective comparison for informed decision-making in your laboratory.
Understanding the Acylating Agents: The Role of Methoxy Substituents
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-donating groups on the phenyl ring, such as methoxy groups, can influence this reactivity through a combination of resonance and inductive effects. The lone pairs on the oxygen atom of the methoxy group can be delocalized into the aromatic ring through resonance, which can then extend to the carbonyl group, thereby reducing its electrophilicity. Conversely, the electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect. The net effect on reactivity is a balance of these opposing forces and is also dependent on the position of the substituent.
-
Phenylacetyl chloride: The unsubstituted benchmark, its reactivity is the baseline for our comparison.
-
(4-Methoxy-phenyl)-acetyl chloride: With a methoxy group in the para position, the electron-donating resonance effect is maximized, which is expected to decrease the electrophilicity of the carbonyl carbon and potentially slow down the acylation reaction compared to the unsubstituted analog.
-
(2,4-Dimethoxy-phenyl)-acetyl chloride: The presence of two methoxy groups, one in the ortho position and one in the para position, is expected to further increase the electron-donating effect through resonance, making this the least reactive of the three acyl chlorides in reactions driven purely by the electrophilicity of the acyl chloride. However, the ortho-methoxy group can also introduce steric considerations.
Benchmark Reaction 1: N-Acylation of 2-Phenylethylamine
The formation of an amide bond via N-acylation is one of the most important transformations in organic synthesis, particularly in the construction of pharmaceutical compounds. Here, we compare the efficiency of our three acyl chlorides in the acylation of the primary amine, 2-phenylethylamine.
Experimental Protocol: N-Acylation
A general protocol for the N-acylation of 2-phenylethylamine is provided below. This procedure can be adapted for each of the three acyl chlorides.
Materials:
-
2-Phenylethylamine
-
(2,4-Dimethoxy-phenyl)-acetyl chloride / Phenylacetyl chloride / (4-Methoxy-phenyl)-acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylethylamine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve the respective phenylacetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Comparative Data: N-Acylation
The following table summarizes representative data for the N-acylation of primary amines with the selected acylating agents, based on typical yields reported in the literature for similar reactions.
| Acylating Agent | Substituents | Expected Yield (%) | Typical Reaction Time (h) | Reference |
| Phenylacetyl chloride | None | ~90% | 2-4 | [1] |
| (4-Methoxy-phenyl)-acetyl chloride | 4-OCH₃ | 85-90% | 3-5 | [2] |
| (2,4-Dimethoxy-phenyl)-acetyl chloride | 2,4-(OCH₃)₂ | 80-85% | 4-6 | [3] |
Note: The yields and reaction times are based on general literature precedents for acylation reactions and may vary depending on the specific reaction conditions and substrate.
Discussion of Results:
As predicted by electronic effects, the presence of electron-donating methoxy groups on the phenylacetyl chloride appears to slightly decrease the reaction rate, as suggested by the longer typical reaction times. The unsubstituted phenylacetyl chloride, being the most electrophilic, is expected to react the fastest. The (4-Methoxy-phenyl)-acetyl chloride shows a slight decrease in reactivity, while the (2,4-Dimethoxy-phenyl)-acetyl chloride is expected to be the least reactive, likely requiring longer reaction times or slightly more forcing conditions to achieve comparable yields. However, in all cases, the N-acylation proceeds in high yield, indicating that all three reagents are effective for this transformation. The choice of reagent may therefore depend on factors such as cost, availability, and the desired reaction time.
Benchmark Reaction 2: Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring, leading to the synthesis of aryl ketones, which are valuable intermediates in medicinal chemistry and materials science. We will compare our three acyl chlorides in the acylation of anisole, an activated aromatic substrate.
Experimental Protocol: Friedel-Crafts Acylation
The following is a general protocol for the Friedel-Crafts acylation of anisole.
Materials:
-
Anisole
-
(2,4-Dimethoxy-phenyl)-acetyl chloride / Phenylacetyl chloride / (4-Methoxy-phenyl)-acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Suspension: In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the respective phenylacetyl chloride (1.0 equivalent) dropwise to the cooled suspension. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add anisole (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography or recrystallization.[4]
Comparative Data: Friedel-Crafts Acylation
The table below presents representative yields for the Friedel-Crafts acylation of activated arenes with the selected acylating agents, drawn from literature precedents.
| Acylating Agent | Substituents | Expected Yield (%) | Typical Reaction Time (h) | Reference |
| Phenylacetyl chloride | None | ~85% | 12 | [4] |
| (4-Methoxy-phenyl)-acetyl chloride | 4-OCH₃ | 80-85% | 12-16 | [5] |
| (2,4-Dimethoxy-phenyl)-acetyl chloride | 2,4-(OCH₃)₂ | 75-80% | 16-24 | [6] |
Note: The yields and reaction times are based on general literature precedents for Friedel-Crafts acylation reactions and may vary depending on the specific reaction conditions and substrate.
Discussion of Results:
In the Friedel-Crafts acylation, the trend in reactivity is expected to be similar to that observed in the N-acylation. The electron-donating methoxy groups decrease the electrophilicity of the acylium ion intermediate, which is the key electrophile in this reaction. Consequently, (2,4-Dimethoxy-phenyl)-acetyl chloride is anticipated to be the least reactive, potentially requiring longer reaction times or a higher catalyst loading to achieve high conversion. The unsubstituted phenylacetyl chloride is expected to be the most reactive. The primary product for the acylation of anisole is the para-substituted ketone, due to the ortho, para-directing nature of the methoxy group on anisole and steric hindrance at the ortho position.[7]
Conclusion
This comparative guide demonstrates that while (2,4-Dimethoxy-phenyl)-acetyl chloride is a highly effective acylating agent, its reactivity is tempered by the presence of two electron-donating methoxy groups. In both N-acylation and Friedel-Crafts acylation reactions, it is expected to exhibit slightly lower reactivity compared to phenylacetyl chloride and (4-Methoxy-phenyl)-acetyl chloride, as evidenced by potentially longer reaction times.
Key Takeaways for the Practicing Scientist:
-
For rapid reactions and highest reactivity: Phenylacetyl chloride is the preferred reagent.
-
For applications where moderate reactivity is desired or when the resulting methoxy-substituted product is the target: (4-Methoxy-phenyl)-acetyl chloride offers a good balance of reactivity and functionality.
-
For syntheses requiring the specific (2,4-Dimethoxy-phenyl)acetyl moiety: (2,4-Dimethoxy-phenyl)-acetyl chloride is an excellent, albeit slightly less reactive, choice. Be prepared to potentially extend reaction times or slightly increase the temperature to ensure complete conversion.
Ultimately, the choice of acylating agent will depend on the specific requirements of the synthesis, including the desired product, reaction kinetics, and the sensitivity of other functional groups present in the substrate. The data and protocols presented in this guide provide a solid foundation for making an informed decision to optimize your synthetic strategy.
References
- BenchChem. (2025). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides.
- Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144.
- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.
- Experiment 1: Friedel-Crafts Acyl
- PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.
- Friedel-Crafts Acyl
- Chemguide. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide.
- Vedantu. (2025, November 28).
- YouTube. (2020, October 21).
- Introduction to Organic Chemistry. (n.d.). 13.4.
- ACS Publications. (n.d.). RELATIVE REACTIVITIES OF CERTAIN ACYLATING AGENTS IN FRIEDEL-CRAFTS REACTIONS | The Journal of Organic Chemistry.
- YouTube. (2020, October 15).
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-phenylacetamide.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
- University of Calgary. (n.d.).
- Study Mind. (2022, April 19). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry).
- International Journal of Chemical Studies. (2015, January 19).
- Semantic Scholar. (n.d.).
- European Patent Office. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Reactions of Phenylamine as a Primary Amine.
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- BenchChem. (2025). Application Note: N-Acylation of [4-(2-Morpholinoethoxy)phenyl]methylamine for Drug Discovery.
- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
- Google Patents. (n.d.). CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine.
- MDPI. (2022, November 13). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)
- Organic Syntheses. (n.d.).
- YouTube. (2023, January 22).
- ResearchGate. (2023, September 1). Synthesis of N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)
- MilliporeSigma. (n.d.). Phenethylamine 2-Phenylethylamine.
- Google Patents. (n.d.). US4000197A - Asymmetric synthesis of phenylisopropylamines.
Sources
- 1. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 2. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Beyond the Acid Chloride: Strategic Alternatives for (2,4-Dimethoxyphenyl)acetylations
Topic: Alternative reagents to (2,4-Dimethoxy-phenyl)-acetyl chloride for acylation Content Type: Publish Comparison Guide
Executive Summary
For decades, (2,4-Dimethoxyphenyl)acetyl chloride has been the brute-force standard for introducing the pharmacologically significant (2,4-dimethoxyphenyl)acetyl (DMPA) moiety. While kinetically superior, its use is increasingly difficult to justify in modern drug development due to moisture sensitivity, corrosive HCl byproducts, and poor atom economy.
This guide, written from the perspective of a Senior Application Scientist, objectively compares the acid chloride "incumbent" against three modern "challengers": T3P® (Propylphosphonic Anhydride) , HATU , and Boronic Acid Catalysis . We analyze these reagents based on yield, selectivity, green chemistry metrics, and scalability.
Part 1: The Incumbent vs. The Challengers
The Incumbent: (2,4-Dimethoxyphenyl)acetyl chloride
-
Mechanism: Nucleophilic acyl substitution via a highly electrophilic acyl chloride intermediate.
-
Status: The traditional "sledgehammer."
-
Critical Flaws:
-
Instability: Rapidly hydrolyzes to the parent acid (CAS 6496-89-5) upon exposure to atmospheric moisture.
-
Corrosivity: Generates stoichiometric HCl, requiring scavengers (TEA/DIEA) and often leading to salt contamination.
-
Selectivity: High reactivity can lead to bis-acylation or side reactions with other nucleophiles.
-
Challenger A: T3P® (Propylphosphonic Anhydride)
-
Profile: The "Precision Tool." A cyclic anhydride that activates the carboxylate in situ.
-
Best For: Late-stage functionalization, epimerization-prone substrates, and difficult steric couplings.
-
Advantage: Byproducts are water-soluble, simplifying workup to a simple phase separation.
Challenger B: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Profile: The "Reliable Workhorse." The gold standard for peptide coupling.
-
Best For: High-throughput screening (HTS) and small-scale medicinal chemistry where cost is secondary to success rate.
-
Advantage: Extremely fast kinetics, often completing reactions in <30 minutes.
Challenger C: Boronic Acid Catalysis (Green/Catalytic)
-
Profile: The "Green Architect." Uses arylboronic acids (e.g., 3,4,5-trifluorophenylboronic acid) to catalytically activate the acid.[1]
-
Best For: Large-scale process chemistry where atom economy and solvent waste are critical KPIs.
-
Advantage: Eliminates stoichiometric coupling reagents entirely; water is the only byproduct.
Part 2: Comparative Performance Data
The following table synthesizes performance metrics for the acylation of a model secondary amine (e.g., morpholine) with (2,4-dimethoxyphenyl)acetic acid.
| Feature | Acid Chloride (Incumbent) | T3P® (Challenger A) | HATU (Challenger B) | Boronic Acid Cat.[2][3] (Challenger C) |
| Active Species | Acyl Chloride | Mixed Anhydride (P-O-C) | O-At Active Ester | Acyloxyboronic Acid |
| Yield (Typical) | 85-95% | 90-98% | 95-99% | 75-90% |
| Epimerization Risk | High | Lowest | Low | Low |
| Byproducts | HCl, Salts | Water-soluble Phosphonates | Urea, HOAt (Difficult removal) | Water (only) |
| Moisture Tolerance | Poor (Must be dry) | Excellent (50% in EtOAc/DMF) | Moderate | Good |
| Atom Economy | Poor | Moderate | Very Poor | Excellent |
| Cost per Mol | Low | Moderate | High | Low (Catalytic) |
Part 3: Mechanistic Visualization
The diagram below illustrates the divergent activation pathways. Note how T3P and Boronic Acids bypass the corrosive chloride intermediate.
Caption: Activation pathways for (2,4-dimethoxyphenyl)acetic acid. T3P and Catalytic methods avoid corrosive chloride intermediates.
Part 4: Experimental Protocols
These protocols are designed to be self-validating. If the color changes or precipitate formation described does not occur, stop and check reagent quality.
Protocol A: The "Clean" T3P Coupling (Recommended)
Use this for high-value intermediates or when purification is difficult.
-
Preparation : Dissolve (2,4-dimethoxyphenyl)acetic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (5-10 mL/mmol).
-
Base Addition : Add Pyridine or DIPEA (2.5 - 3.0 equiv). Note: Solution may warm slightly.
-
Activation : Add T3P® (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise at 0°C.
-
Reaction : Allow to warm to Room Temperature (RT). Stir for 1-4 hours. Monitor by TLC/LCMS.
-
Workup (The "Magic" Step) :
-
Add water (10 mL). Stir for 5 mins.
-
Separate phases. Wash organic layer with 0.5M NaOH (removes excess acid/T3P byproducts) and then 0.5M HCl (removes pyridine).
-
Dry over MgSO4 and concentrate.
-
Result: Often >95% purity without chromatography.
-
Protocol B: The "Green" Boronic Acid Catalysis
Use this for large-scale synthesis or "Green Chemistry" compliance.
-
Setup : In a round-bottom flask equipped with a Dean-Stark trap (or molecular sieves), mix (2,4-dimethoxyphenyl)acetic acid (1.0 equiv) and amine (1.0 equiv).
-
Catalyst : Add 3,4,5-trifluorophenylboronic acid (1-5 mol%).
-
Solvent : Add Toluene or Xylene (reflux is usually required for water removal).
-
Reaction : Reflux for 12-24 hours with azeotropic removal of water.
-
Workup : Cool to RT. The catalyst often precipitates or can be removed by a basic wash. Evaporate solvent.
Protocol C: The "Fast" HATU Coupling
Use this for difficult amines or rapid library synthesis.
-
Dissolution : Dissolve (2,4-dimethoxyphenyl)acetic acid (1.0 equiv) in dry DMF.
-
Activation : Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes. Color usually turns yellow/orange.
-
Coupling : Add amine (1.1 equiv). Stir at RT for 30-60 mins.
-
Quench : Dilute with EtOAc, wash extensively with saturated NaHCO3 and Brine (to remove urea byproducts).
Part 5: Senior Scientist's Verdict
For (2,4-dimethoxyphenyl)acetyl protection or functionalization:
-
Abandon the Acid Chloride unless you are generating it in situ for immediate consumption in a flow reactor. The instability and corrosive nature outweigh the kinetic benefits in batch mode.
-
Adopt T3P as your primary standard. The cost is offset by the elimination of column chromatography due to the water-soluble byproducts.
-
Use HATU only for small-scale, difficult couplings where kinetics are the only priority.
References
-
T3P Performance Data : "Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis." Imperial College London. Link
-
Boronic Acid Catalysis : "Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines." Organic & Biomolecular Chemistry. Link
-
Green Acylation Overview : "An Environmentally Friendly and Efficient Green Method for Acylation." IJPPR.[4] Link
-
T3P Product Guide : "Understanding T3P® from start to finish." Curia Global.[5] Link
-
Parent Acid Data : "(2,4-Dimethoxyphenyl)acetic acid Properties." ChemicalBook. Link
Sources
- 1. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Boron-Catalyzed N-Alkylation of Amines using Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
A Technical Guide to Quantitative Analysis Using Isotopic Labeling with (2,4-Dimethoxy-phenyl)-acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of (2,4-Dimethoxy-phenyl)-acetyl chloride as a derivatizing agent for isotopic labeling in quantitative mass spectrometry. It is designed to offer field-proven insights, objective comparisons with other common reagents, and detailed experimental protocols to support researchers in making informed decisions for their analytical workflows.
The Foundation: Isotope Dilution for Quantitative Analysis
In quantitative analysis, particularly within complex biological matrices, the goal is to achieve the highest levels of precision and accuracy. Stable Isotope Labeling (SIL), coupled with mass spectrometry (MS), is a gold-standard technique for this purpose. The core principle is Isotope Dilution Analysis , where a known quantity of a stable isotope-labeled version of the target analyte (the "heavy" internal standard) is added to a sample at the earliest stage of preparation.
Because the heavy standard is chemically identical to the endogenous analyte ("light"), it experiences the same processing, extraction losses, and ionization suppression or enhancement. By measuring the ratio of the heavy to the light form in the mass spectrometer, one can accurately determine the quantity of the endogenous analyte, effectively nullifying variability introduced during sample workup.[1]
While some molecules are readily analyzed, many others—particularly those with high polarity or poor ionization efficiency like many amines and phenols—require chemical modification to improve their analytical characteristics.[2][3] This is where chemical derivatization becomes a critical tool.
Chemical Derivatization: Enhancing Analyte Performance for LC-MS
Chemical derivatization is a strategy used to modify a target analyte to impart more favorable properties for analysis.[3] The advantages of this approach are manifold:
-
Improved Chromatographic Separation: By altering the polarity of an analyte, its retention and separation on a liquid chromatography (LC) column can be significantly improved.[4]
-
Enhanced Ionization Efficiency: Attaching a tag with a readily ionizable group (e.g., a tertiary amine) can dramatically increase the signal response in electrospray ionization (ESI) mass spectrometry.[5][6]
-
Increased Specificity and Reduced Interferences: Shifting the mass of the analyte to a higher, less-congested region of the mass spectrum can reduce background noise and isobaric interferences.[4]
-
Facilitation of Isotopic Labeling: For molecules that are difficult to synthesize in a stable isotope-labeled form, derivatization with an isotopically labeled reagent provides a straightforward path to creating the necessary heavy internal standard.[1]
Acyl chlorides, such as (2,4-Dimethoxy-phenyl)-acetyl chloride, are a class of reagents that react efficiently with nucleophilic functional groups like primary and secondary amines, as well as phenols, making them versatile tools for derivatization.
Focus Reagent: (2,4-Dimethoxy-phenyl)-acetyl chloride
(2,4-Dimethoxy-phenyl)-acetyl chloride is a derivatizing agent designed to react with and tag analytes containing amine and hydroxyl functional groups. The isotopically labeled version of this reagent allows for its use in quantitative isotope dilution mass spectrometry.
Reaction Mechanism and Properties
The reagent functions via a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol attacks the electrophilic carbonyl carbon of the acetyl chloride. This results in the formation of a stable amide or ester bond, respectively, and the release of hydrochloric acid (HCl). The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Figure 1. Reaction of an amine with (2,4-Dimethoxy-phenyl)-acetyl chloride.
The key feature of this reagent is the 2,4-dimethoxyphenyl moiety. The methoxy groups are electron-donating, which can enhance the ionization efficiency of the derivatized analyte in ESI-MS. Furthermore, the phenyl group increases the hydrophobicity of polar analytes, improving their retention on reversed-phase LC columns.[4] The precursor, 2,4-Dimethoxyphenylacetic acid, is utilized in pharmaceutical and chemical research, indicating its stability and utility as a chemical scaffold.[7][8]
Comparative Analysis of Amine-Reactive Labeling Reagents
While (2,4-Dimethoxy-phenyl)-acetyl chloride is effective, the choice of derivatizing agent should be tailored to the specific application. No single reagent is superior for all uses.[3] A comparison with other widely used reagents highlights the relative strengths and weaknesses of each approach.
| Reagent | Target Groups | Detection | Key Advantages | Key Disadvantages |
| (2,4-Dimethoxy-phenyl)-acetyl chloride | Primary/Secondary Amines, Phenols | LC-MS | Good reactivity; enhances hydrophobicity and MS signal. | Lacks a fluorophore; potential for reagent hydrolysis. |
| Dansyl Chloride (Dansyl-Cl) | Primary/Secondary Amines, Phenols | Fluorescence, LC-MS | Highly fluorescent stable derivatives; versatile and well-established.[3][9] | Reaction can be slow; lacks selectivity between amines and phenols.[10][11] |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary/Secondary Amines | Fluorescence, LC-MS | Forms stable, highly fluorescent derivatives; rapid reaction.[12][13] | Can produce interfering byproducts; less effective for phenols. |
| o-Phthalaldehyde (OPA) + Thiol | Primary Amines | Fluorescence | Very fast reaction; highly sensitive for primary amines.[12] | Only reacts with primary amines; derivatives can be unstable.[9][12] |
| Benzoyl Chloride | Primary/Secondary Amines, Phenols | LC-MS | Rapid reaction; stable derivatives; cost-effective for isotopic labeling.[4] | May not provide as much sensitivity enhancement as other reagents. |
Experimental Workflows and Protocols
A successful derivatization requires a robust and reproducible protocol. The following sections detail a general workflow and specific protocols for isotopic labeling.
General Isotopic Labeling Workflow
The overall process involves parallel derivatization of the sample and a standard, followed by mixing and analysis.
Figure 2. General experimental workflow for quantitative analysis using isotopic labeling.
Protocol: Derivatization with Isotope-Labeled (2,4-Dimethoxy-phenyl)-acetyl chloride
This protocol is designed for the derivatization of a primary amine-containing analyte ("Analyte X") in a prepared sample extract. A parallel reaction should be performed using the heavy, isotopically labeled version of the reagent.
Materials:
-
Dried sample extract containing Analyte X.
-
(2,4-Dimethoxy-phenyl)-acetyl chloride solution (10 mg/mL in anhydrous acetonitrile).
-
Anhydrous pyridine.
-
Anhydrous acetonitrile (ACN).
-
Quenching solution (e.g., 5% aqueous formic acid).
-
Vortex mixer and heating block.
Procedure:
-
Sample Reconstitution: Reconstitute the dried sample extract in 50 µL of anhydrous acetonitrile.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acetyl chloride reagent, which would reduce derivatization efficiency.
-
-
Addition of Base: Add 10 µL of anhydrous pyridine to the sample vial and vortex briefly.
-
Causality: Pyridine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Reagent Addition: Add 20 µL of the (2,4-Dimethoxy-phenyl)-acetyl chloride solution to the vial.
-
Reaction Incubation: Cap the vial tightly and incubate at 60°C for 30 minutes.
-
Causality: Heating accelerates the reaction rate to ensure complete derivatization. The optimal temperature and time should be determined empirically for the specific analyte.
-
-
Reaction Quenching: After cooling to room temperature, add 20 µL of 5% formic acid to quench the reaction by consuming any remaining reagent.
-
Causality: Quenching is a self-validating step that stops the reaction, ensuring a defined endpoint and preventing further modification of the sample.
-
-
Sample Dilution: Dilute the sample with an appropriate solvent (e.g., mobile phase A) to the desired concentration for LC-MS analysis.
-
Analysis: Combine the "light" derivatized sample and the "heavy" derivatized standard in a 1:1 ratio before injection into the LC-MS system.
Protocol: Derivatization with Isotope-Labeled Dansyl Chloride
This protocol provides a comparison point, highlighting different reaction conditions.[12]
Materials:
-
Sample extract containing Analyte X.
-
Dansyl Chloride solution (5 mg/mL in acetone).
-
Saturated sodium bicarbonate solution (approx. pH 9).
-
Quenching solution (25% ammonia solution).
-
Extraction solvent (e.g., diethyl ether).
Procedure:
-
Buffering: To 1 mL of the aqueous amine extract, add 2 mL of saturated sodium bicarbonate solution.
-
Causality: The dansylation reaction proceeds optimally under alkaline conditions (pH 9-10) to deprotonate the amine group, making it a more effective nucleophile.[14]
-
-
Reagent Addition: Add 2 mL of the Dansyl Chloride solution.
-
Reaction Incubation: Incubate the mixture at 40°C for 45 minutes in the dark.
-
Causality: Dansyl derivatives are light-sensitive, so incubation in the dark is necessary to prevent photodegradation.
-
-
Reaction Quenching: Add 100 µL of 25% ammonia solution to consume excess Dansyl Chloride.
-
Extraction: Extract the dansylated amines with diethyl ether. Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS analysis.
-
Causality: Extraction isolates the more hydrophobic derivatives from the aqueous reaction mixture, concentrating the sample and removing salts.
-
Data Interpretation and Conclusion
Following LC-MS analysis, the data processing software is used to integrate the peak areas of the light (endogenous) and heavy (internal standard) versions of the derivatized analyte. The ratio of these areas, multiplied by the known concentration of the internal standard, yields the precise concentration of the analyte in the original sample.
Choosing the right derivatization agent is a critical decision that balances reaction efficiency, derivative stability, and the required analytical sensitivity. (2,4-Dimethoxy-phenyl)-acetyl chloride offers a robust and effective option for the isotopic labeling of amine- and phenol-containing compounds for quantitative LC-MS. Its straightforward reaction mechanism and the favorable properties imparted by the dimethoxy-phenyl group make it a valuable tool. However, for applications requiring the highest sensitivity via fluorescence or for analyzing only primary amines, alternatives like Fmoc-Cl or OPA may be more suitable.[3][9] This guide provides the foundational knowledge and comparative data necessary for researchers to select and implement the optimal derivatization strategy for their specific analytical challenges.
References
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Li, L., et al. (2015). Development of versatile isotopic labeling reagents for profiling the amine submetabolome by liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Smith, L. M., et al. (2006). Ionizable isotopic labeling reagent for relative quantification of amine metabolites by mass spectrometry. Analytical Chemistry. Available at: [Link]
-
Reischl, J., et al. (2014). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst. Available at: [Link]
-
Smith, L. M., & Sussman, M. R. (2006). Ionizable Isotopic Labeling Reagent for Relative Quantification of Amine Metabolites by Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Labeled Reagents - Organic Chemistry. (n.d.). CortecNet. Available at: [Link]
- Smith, L. M., & Sussman, M. R. (2011). Ionizable isotopic labeling reagents for relative quantification by mass spectrometry. Google Patents (US7982070B2).
-
Song, Q., & Li, L. (2009). Derivatization for liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. (2014). ResearchGate. Available at: [Link]
-
Li, D., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry. Available at: [Link]
-
Tanaka, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. Available at: [Link]
-
Korf, A., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Mitamura, K., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. Available at: [Link]
-
2-(2,4-dimethoxyphenyl)acetic acid (C10H12O4). (n.d.). PubChemLite. Available at: [Link]
- Li, Z., et al. (2014). Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. Google Patents (CN103822998A).
-
Tountou, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available at: [Link]
-
Automated amino acid analysis using precolumn derivatization with dansylchloride reversed-phase high-performance liquid chromatography. (1990). ResearchGate. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (2,4-Dimethoxy-phenyl)-acetyl chloride
As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it is founded on an unwavering commitment to safety and operational integrity. The proper handling and disposal of reactive reagents like (2,4-Dimethoxy-phenyl)-acetyl chloride is not a mere procedural formality but a critical component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in chemical principles and regulatory awareness.
The core challenge with (2,4-Dimethoxy-phenyl)-acetyl chloride, as with all acyl chlorides, is its high reactivity, particularly with nucleophiles such as water.[1][2] Improper disposal can lead to violent exothermic reactions, release of corrosive hydrogen chloride gas, and potential environmental harm.[1] Our objective is to transform this reactive molecule into a stable, non-hazardous waste stream through a controlled chemical neutralization process.
Hazard Profile of (2,4-Dimethoxy-phenyl)-acetyl chloride
Before handling this compound, it is imperative to understand its inherent hazards. This knowledge informs every aspect of the handling and disposal procedure, from personal protective equipment (PPE) selection to the design of the neutralization protocol.
| Hazard Classification | Description | Rationale and Consequences |
| Water Reactivity | Reacts violently with water, moisture, and protic solvents.[3][4] | The reaction (hydrolysis) is strongly exothermic and produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1] This can cause a rapid temperature and pressure increase in a closed container, leading to splashes or even rupture. |
| Corrosivity | Causes severe skin burns and serious eye damage.[3][4][5] | As a lachrymator, its vapors are intensely irritating to the eyes and mucous membranes of the respiratory tract.[3] Direct contact can cause immediate and severe chemical burns. |
| Incompatibility | Incompatible with strong bases, alcohols, and strong oxidizing agents.[6] | Reactions with these materials can be vigorous and uncontrolled, generating heat and potentially hazardous byproducts. |
Core Principle: Controlled Hydrolysis and Neutralization
The fundamental strategy for disposing of (2,4-Dimethoxy-phenyl)-acetyl chloride is to safely and completely convert it into non-hazardous products. This is achieved through a two-stage reaction that is performed as a single, controlled process:
-
Hydrolysis: The acyl chloride group reacts with water to form (2,4-Dimethoxyphenyl)acetic acid and hydrochloric acid.
-
Neutralization: A weak base, such as sodium bicarbonate, is present in the aqueous solution to neutralize the hydrochloric acid as it forms, producing sodium chloride, water, and carbon dioxide. The base also neutralizes the (2,4-Dimethoxyphenyl)acetic acid.
This controlled process prevents the violent reaction and HCl gas evolution that would occur if the acyl chloride were simply mixed with water.[1][7]
Disposal Workflow Diagram
The following diagram outlines the key decision points and procedural flow for the safe disposal of (2,4-Dimethoxy-phenyl)-acetyl chloride.
Caption: Workflow for the safe neutralization and disposal of acyl chlorides.
Step-by-Step Disposal Protocol
This protocol is designed for the safe treatment of small quantities of (2,4-Dimethoxy-phenyl)-acetyl chloride typically found in a research setting.
Part 1: Required Materials and Personal Protective Equipment (PPE)
-
PPE:
-
Chemical splash goggles and a face shield.
-
Flame-retardant lab coat.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).
-
Appropriate respiratory protection may be necessary if there is a risk of vapor inhalation.[6]
-
-
Materials:
-
A certified chemical fume hood.
-
A glass beaker or flask at least 10 times the volume of the acyl chloride to be neutralized.
-
A magnetic stir plate and stir bar.
-
An ice-water bath.
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
pH paper or a calibrated pH meter.
-
A designated hazardous waste container.[6]
-
Part 2: Neutralization Procedure
-
Prepare the Workspace: Conduct all steps within a certified chemical fume hood to contain any potential release of HCl gas.[7] Ensure an emergency eyewash station and safety shower are accessible.
-
Prepare the Neutralizing Solution: In the large beaker or flask, prepare a saturated aqueous solution of sodium bicarbonate or a 10% solution of sodium carbonate. The volume should be sufficient to fully submerge the acyl chloride and allow for stirring. A general rule is to use at least a 2-3 molar excess of the base relative to the acyl chloride.
-
Cool the Solution: Place the beaker containing the basic solution into an ice-water bath and allow it to cool to approximately 0-5 °C.[8] This is crucial for absorbing the heat generated during the exothermic reaction.[8]
-
Slow Addition of the Acyl Chloride: While vigorously stirring the cooled basic solution, slowly add the (2,4-Dimethoxy-phenyl)-acetyl chloride dropwise using a pipette or dropping funnel.[7]
-
Causality: The rate of addition is the most critical safety parameter. A slow, controlled addition ensures that the heat and carbon dioxide gas generated can be safely dissipated.[8] Adding the reagent too quickly can cause the reaction to boil over, splashing corrosive material out of the container.[7]
-
-
Monitor the Reaction: You will observe gas evolution (CO₂) as the reaction proceeds. Maintain the slow addition rate, ensuring the effervescence does not become uncontrollable. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.
-
Complete the Reaction: Once all the acyl chloride has been added, allow the mixture to slowly warm to room temperature while continuing to stir for at least 1-2 hours to ensure the reaction is complete.[9]
Part 3: Verification and Final Disposal
-
Check the pH: Once the reaction has subsided and no more gas is evolving, carefully test the pH of the aqueous solution using pH paper or a calibrated meter. The target pH should be between 6.0 and 8.0.[10]
-
Adjust if Necessary:
-
If the solution is still acidic (pH < 6.0), slowly add more sodium bicarbonate until the neutral range is achieved.
-
If the solution is too basic (pH > 8.0), it may also be classified as hazardous waste.[11]
-
-
Final Waste Disposal: The final neutralized aqueous solution must be disposed of in accordance with all federal, state, and local regulations.[7][12]
-
Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents may be considered hazardous waste.[12]
-
NEVER assume the neutralized solution can be poured down the drain. It is illegal to dispose of hazardous waste in this manner.[13]
-
Transfer the neutralized waste to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) department or a certified hazardous waste hauler.[6][12]
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate personnel from the area and restrict access.[6] Wearing full PPE, cover the spill with an inert absorbent material such as sand or a commercial acid binder.[3] Do NOT use combustible materials like sawdust. Collect the absorbed material using non-sparking tools and place it in a tightly sealed container for disposal as hazardous waste.[6][14]
Disposal of Empty Containers
Empty containers that held (2,4-Dimethoxy-phenyl)-acetyl chloride must be treated as hazardous waste. They retain product residue and vapors which can react violently with moisture in the air.[6] Carefully rinse the container with a suitable solvent (e.g., acetone) in the fume hood, and collect the rinsate as hazardous waste. The triple-rinsed container can then be managed according to your institution's specific procedures for decontaminated glassware.
By adhering to this structured and chemically-sound protocol, you ensure the safe management of reactive waste, protecting yourself, your colleagues, and the environment.
References
-
P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. Retrieved from [Link]
-
Lab Alley. (2024, August 19). How to neutralize hydrochloric acid. Retrieved from [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Rumpke. (n.d.). Pool Chemical Disposal. Retrieved from [Link]
-
In The Swim. (2024, May 31). How to Dispose of Old Pool Chemicals. Retrieved from [Link]
-
Department of Toxic Substances Control - CA.gov. (2025, January 21). Household Hazardous Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling (2,4-Dimethoxy-phenyl)-acetyl chloride: From Personal Protection to Disposal
As a reactive acyl chloride, (2,4-Dimethoxy-phenyl)-acetyl chloride is a valuable reagent in organic synthesis, particularly in the development of pharmaceutical intermediates. However, its utility is matched by significant hazards. This guide provides a comprehensive operational plan rooted in established safety principles to ensure its handling is conducted with the utmost care, safeguarding researchers and the integrity of their work. The protocols herein are designed to be a self-validating system, explaining the causality behind each safety measure.
Immediate Hazard Assessment: Understanding the Reactivity of Acyl Chlorides
(2,4-Dimethoxy-phenyl)-acetyl chloride belongs to the acyl chloride family, a class of compounds characterized by their high reactivity. This reactivity is the source of both their synthetic power and their primary hazards.
-
Extreme Corrosivity : Like all acyl chlorides, this compound is severely corrosive. Direct contact can cause profound chemical burns to the skin and irreversible eye damage.[1][2][3] The Occupational Safety and Health Administration (OSHA) classifies such materials as capable of causing visible destruction or irreversible alterations in living tissue at the point of contact.[1][4]
-
Violent Reaction with Water : Acyl chlorides react exothermically and violently with water, including ambient moisture in the air or on surfaces.[3][5] This hydrolysis reaction rapidly generates hydrochloric acid (HCl) as a toxic and corrosive gas, which presents a significant inhalation hazard.[6][7]
-
Respiratory and Mucous Membrane Irritation : The vapor of the compound itself, and the HCl gas produced upon hydrolysis, are lachrymatory, meaning they irritate the eyes and cause tearing.[6][7] Inhalation can lead to severe irritation of the respiratory tract, and in serious cases, a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[8]
Core Directive: Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to PPE is not merely recommended; it is mandatory. The selection of PPE must be based on creating an impermeable barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale & Justification |
| Eye & Face | Chemical splash goggles AND a full-face shield. | Standard safety glasses are insufficient.[9] Goggles provide a seal against splashes and fumes, while the face shield offers a secondary, broader barrier of protection for the entire face, a requirement emphasized by OSHA for handling corrosive materials.[10][11] |
| Hand | Double-gloving: Inner nitrile glove with an outer, chemical-resistant glove (e.g., neoprene or butyl rubber). | Acyl chlorides can degrade standard laboratory gloves. A single pair of nitrile gloves offers minimal protection. Double-gloving provides a robust barrier; the outer glove bears the brunt of any contact, and any breach is often visible before the inner glove is compromised. Neoprene is recommended for handling highly corrosive substances.[11] Always check manufacturer-specific resistance data.[12] |
| Body | Chemical-resistant laboratory coat (e.g., rubberized or PVC-coated) worn over long-sleeved clothing, supplemented with a chemical-resistant apron. | A standard cotton lab coat can absorb corrosive liquids, holding them against the skin. A chemical-resistant coat and apron provide a non-porous barrier against splashes and spills, preventing skin contact.[10][11][12] |
| Respiratory | Primary: All work must be conducted within a certified and properly functioning chemical fume hood. Secondary/Emergency: A NIOSH-approved respirator with an acid gas cartridge must be available. | The fume hood is an essential engineering control that contains and exhausts toxic and corrosive vapors.[5][13] A respirator is critical for emergency situations, such as a spill or fume hood failure, providing immediate protection against inhalation of HCl and organic vapors.[10][14][15] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Success in the laboratory is predicated on meticulous preparation and execution. The following workflow is designed to minimize risk at every stage of handling (2,4-Dimethoxy-phenyl)-acetyl chloride.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls : Confirm that the chemical fume hood has been certified within the last year and that the airflow is optimal.
-
Locate Emergency Equipment : Identify the locations of the nearest safety shower and eyewash station. Actuate them briefly to ensure they are functional and the access path is clear.[1]
-
Prepare for Spills : Have a spill kit ready within the fume hood. This should include a neutralizing agent like sodium bicarbonate or a commercial acid neutralizer, and inert absorbent material (e.g., sand, vermiculite).[16]
-
Ensure Anhydrous Conditions : All glassware and equipment must be scrupulously dried (e.g., oven- or flame-dried) before use to prevent violent hydrolysis of the acyl chloride.[5]
Step 2: Chemical Handling and Reaction Setup
-
Don PPE : Put on all required PPE before bringing the chemical into the work area.
-
Inert Atmosphere : Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) whenever possible. This prevents degradation from atmospheric moisture.[13]
-
Controlled Dispensing : Use clean, dry syringes or cannulas for liquid transfers. Work slowly and deliberately to avoid splashes.
-
Grounding : For transfers of larger quantities, ensure all metal equipment is grounded to prevent static discharge, which can be an ignition source for flammable vapors.[13][16]
Step 3: Post-Procedure Decontamination and Cleanup
-
Quench Residual Reagent : Any residual (2,4-Dimethoxy-phenyl)-acetyl chloride in reaction vessels must be safely quenched. This is typically done by slowly adding the vessel's contents to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate.
-
Decontaminate Surfaces : Wipe down the work area within the fume hood with a suitable decontaminating solution, followed by water.
-
Properly Doff PPE : Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination. Wash hands thoroughly after removing all PPE.[13]
The following diagram illustrates the critical workflow for safely managing this reactive compound.
Caption: Workflow for Handling (2,4-Dimethoxy-phenyl)-acetyl chloride.
Emergency and Disposal Plans
Even with meticulous planning, the potential for accidents remains. A clear, actionable emergency plan is crucial.
Emergency Response
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][17] Seek immediate medical attention.
-
Eye Exposure : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[13][17] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[17][18] Seek immediate medical attention.
-
Small Spill (<100 mL) : While wearing full PPE, cover the spill with sodium bicarbonate or another acid-neutralizing agent.[16] Once the reaction ceases, collect the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.
-
Large Spill : Evacuate the laboratory immediately and alert your institution's emergency response team.
Waste Disposal Protocol
Under no circumstances should (2,4-Dimethoxy-phenyl)-acetyl chloride or its waste be disposed of in a standard drain or trash receptacle. It is classified as hazardous waste.
-
Neutralization : Unused or residual reagent should be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate to quench its reactivity.
-
Segregation : All materials contaminated with the chemical, including gloves, paper towels, and absorbent from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[16][19]
-
Final Disposal : The sealed waste container must be disposed of through your institution's environmental health and safety office, in accordance with all local and national regulations.[20][21]
By adhering to this comprehensive guide, researchers can confidently and safely utilize (2,4-Dimethoxy-phenyl)-acetyl chloride, harnessing its synthetic capabilities while respecting its inherent hazards.
References
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Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. Available at: [Link]
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Preparing Acyl Chlorides from Acids (12.3.5). TutorChase. Available at: [Link]
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Working with Corrosives Guideline. KAUST Health & Safety. Available at: [Link]
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-
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-
NIOSH Pocket Guide to Chemical Hazards - Hydrogen chloride. CDC. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
